2-(Trimethylsiloxy)-1,3-butadiene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
buta-1,3-dien-2-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h6H,1-2H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAPBVRQZQYKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339225 | |
| Record name | 2-(trimethylsiloxy)-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38053-91-7 | |
| Record name | 2-(Trimethylsilyloxy)-1,3-butadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38053-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(trimethylsiloxy)-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, trimethyl[(1-methylene-2-propen-1-yl)oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Characterization of 2-(trimethylsiloxy)-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Synthetic Powerhouse - Understanding a Versatile Diene
In the landscape of modern organic synthesis, the ability to construct complex molecular architectures with precision and efficiency is paramount. Among the vast arsenal of reagents available to the synthetic chemist, silyloxydienes have carved out a significant niche, particularly in the realm of cycloaddition reactions. This guide focuses on a quintessential member of this class: 2-(trimethylsiloxy)-1,3-butadiene. While structurally simple, its electronic properties imbue it with a remarkable reactivity profile, most notably as an electron-rich diene in the Diels-Alder reaction.[1][2] Its utility in the stereocontrolled formation of six-membered rings has made it a valuable tool in the synthesis of natural products and complex pharmaceutical intermediates.
This document serves as a comprehensive technical resource for researchers, providing a detailed examination of the synthesis, purification, and, most critically, the thorough characterization of this compound. As Senior Application Scientists, we recognize that a deep understanding of a reagent's properties is fundamental to its effective and reproducible application. Therefore, this guide moves beyond a mere recitation of data, offering insights into the causal relationships between the molecular structure and its spectroscopic signatures. By presenting a self-validating system of characterization, we aim to equip fellow scientists with the knowledge to confidently prepare, identify, and deploy this versatile synthetic building block in their research endeavors.
I. Synthesis and Purification: A Practical Approach
The preparation of this compound is conceptually straightforward, typically involving the silylation of the enolate of methyl vinyl ketone. The following protocol is a robust and scalable method adapted from established procedures for similar silyloxydienes.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl vinyl ketone
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
Zinc chloride (ZnCl₂) (anhydrous)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Preparation of the Silylating Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous triethylamine (1.2 eq) and a catalytic amount of anhydrous zinc chloride (0.05 eq). Stir the mixture under a nitrogen atmosphere.
-
Enolate Formation and Silylation: To the stirred solution, add freshly distilled methyl vinyl ketone (1.0 eq) dropwise at 0 °C (ice bath). After the addition is complete, continue stirring for 30 minutes at 0 °C.
-
Trapping with TMSCl: Add chlorotrimethylsilane (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and quench with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Distillation: The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the enolate intermediate and the final product with atmospheric moisture and oxygen. The silyl enol ether is susceptible to hydrolysis.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to avoid premature quenching of the enolate and hydrolysis of the silylating agent and product.
-
Catalytic Zinc Chloride: Zinc chloride acts as a Lewis acid to activate the carbonyl group of methyl vinyl ketone, facilitating enolate formation.
-
Triethylamine: Triethylamine serves as a base to deprotonate the α-carbon of methyl vinyl ketone, generating the enolate, and also acts as a scavenger for the HCl produced during the silylation reaction.
-
Reduced Pressure Distillation: this compound has a relatively low boiling point and can be sensitive to heat. Distillation under reduced pressure allows for purification at a lower temperature, minimizing decomposition.
Workflow Diagram: Synthesis and Characterization of this compound
Caption: A workflow diagram illustrating the synthesis and subsequent characterization of this compound.
II. Spectroscopic Characterization: A Multi-faceted Approach
A rigorous characterization of this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system to confirm the identity and purity of the synthesized compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the trimethylsilyl group and the vinylic protons of the diene system.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| (CH₃)₃Si- | ~ 0.2 | Singlet | - | 9H |
| H-1a (C=CH₂) | ~ 4.0-4.2 | Doublet | ~ 2.0 | 1H |
| H-1b (C=CH₂) | ~ 4.2-4.4 | Doublet | ~ 2.0 | 1H |
| H-3 (-CH=) | ~ 5.0-5.2 | Doublet of Doublets | ~ 10.0, 17.0 | 1H |
| H-4a (=CH₂) | ~ 6.2-6.4 | Doublet of Doublets | ~ 1.0, 10.0 | 1H |
| H-4b (=CH₂) | ~ 6.4-6.6 | Doublet of Doublets | ~ 1.0, 17.0 | 1H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The assignments are based on typical values for similar compounds.
Interpretation:
-
The prominent singlet at approximately 0.2 ppm, integrating to nine protons, is the characteristic signal for the chemically equivalent methyl groups of the trimethylsilyl moiety.
-
The signals in the vinylic region (4.0-6.6 ppm) correspond to the five protons of the butadiene backbone. The geminal protons on C-1 (H-1a and H-1b) appear as distinct doublets due to their different spatial relationships with the rest of the molecule. The proton on C-3 (H-3) appears as a doublet of doublets due to coupling with the two terminal protons on C-4. The terminal protons on C-4 (H-4a and H-4b) also appear as doublets of doublets, showing both geminal and vicinal coupling.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The proton-decoupled spectrum of this compound is expected to show five distinct signals.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| (CH₃)₃Si- | ~ 0.0 |
| C-1 (=CH₂) | ~ 90-95 |
| C-2 (-C=) | ~ 150-155 |
| C-3 (=CH-) | ~ 115-120 |
| C-4 (=CH₂) | ~ 135-140 |
Note: The exact chemical shifts can vary depending on the solvent.
Interpretation:
-
The upfield signal around 0.0 ppm is characteristic of the methyl carbons of the trimethylsilyl group.
-
The four signals in the downfield region (90-155 ppm) correspond to the four sp² hybridized carbons of the diene system. The quaternary carbon C-2, being attached to the electronegative oxygen atom, is the most downfield signal. The terminal methylene carbon C-1 is significantly shielded compared to the other vinylic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the C=C double bonds of the diene, the C-O-Si linkage, and the trimethylsilyl group.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (sp²) | ~ 3090 | Medium |
| C-H stretch (sp³) | ~ 2960 | Medium |
| C=C stretch (conjugated diene) | ~ 1640, 1590 | Strong |
| Si-CH₃ symmetric deformation | ~ 1250 | Strong |
| C-O-Si stretch | ~ 1180 | Strong |
| Si-C stretch | ~ 850, 750 | Strong |
Interpretation:
-
The presence of sp² C-H bonds is indicated by the absorption band just above 3000 cm⁻¹.
-
The strong absorptions around 1640 and 1590 cm⁻¹ are characteristic of the conjugated C=C stretching vibrations of the diene system.
-
The very strong and sharp peak at approximately 1250 cm⁻¹ is a hallmark of the symmetric deformation of the Si-CH₃ groups.
-
A strong band around 1180 cm⁻¹ is attributed to the C-O-Si stretching vibration.
-
The strong bands in the fingerprint region (around 850 and 750 cm⁻¹) are characteristic of Si-C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) mass spectrometry is a common technique.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 142.27) should be observed.[3][4][5]
-
M-15 Peak: Loss of a methyl radical (•CH₃) from the trimethylsilyl group is a very common fragmentation pathway for trimethylsilyl ethers, resulting in a prominent peak at m/z = 127.
-
Trimethylsilyl Cation ([Si(CH₃)₃]⁺): A characteristic and often intense peak at m/z = 73 corresponds to the trimethylsilyl cation.
-
Other Fragments: Other fragments resulting from the cleavage of the butadiene backbone may also be observed.
Self-Validating System of Characterization:
The combination of these spectroscopic techniques provides a robust and self-validating confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, while the IR spectrum verifies the presence of the key functional groups. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. The purity of the compound can be further assessed by the absence of significant impurity signals in the NMR spectra and by a single sharp peak in a gas chromatogram.
III. Physical and Reactive Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄OSi | [3][4][5] |
| Molar Mass | 142.27 g/mol | [3][4][5] |
| Appearance | Colorless liquid | [3] |
| Density | ~0.82 g/cm³ at 20 °C | [3] |
| Boiling Point | ~124 °C at 1013 hPa | [3] |
| Flash Point | ~12 °C | [3] |
| Storage Temperature | 2-8 °C | [3][4] |
Reactivity Profile
The key to the synthetic utility of this compound lies in its electronic nature. The oxygen atom of the trimethylsiloxy group donates electron density into the diene system through resonance, making it a highly electron-rich diene. This enhanced nucleophilicity makes it an exceptionally reactive partner in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles.
The Diels-Alder Reaction:
The Diels-Alder reaction is the cornerstone of the application of this compound. It reacts readily with a wide range of dienophiles, including α,β-unsaturated ketones, esters, and nitriles, to form substituted cyclohexene derivatives. The silyl enol ether moiety in the resulting cycloadduct can be readily hydrolyzed under mild acidic conditions to reveal a ketone functionality, providing a versatile route to functionalized six-membered rings.
Mechanism of the Diels-Alder Reaction and Subsequent Hydrolysis
Caption: A simplified representation of the Diels-Alder reaction of this compound followed by hydrolysis.
IV. Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep the compound away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent hydrolysis.[4]
V. Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily owing to its high reactivity as an electron-rich diene in the Diels-Alder reaction. A thorough understanding of its synthesis, purification, and, most importantly, its detailed spectroscopic characterization is fundamental to its successful application. This guide has provided a comprehensive overview of these aspects, emphasizing a multi-technique approach to characterization that ensures the identity and purity of the compound. By leveraging the information and protocols presented herein, researchers can confidently utilize this compound to construct complex molecular targets with greater efficiency and predictability.
References
A Foundational Reagent: An In-depth Technical Guide to the Early Research on 2-(trimethylsiloxy)-1,3-butadiene
This guide provides a detailed exploration of the seminal research surrounding 2-(trimethylsiloxy)-1,3-butadiene, a reagent that fundamentally advanced the field of synthetic organic chemistry. We will delve into its initial synthesis, the principles governing its remarkable reactivity, and its strategic application in cycloaddition reactions, offering insights grounded in the foundational literature for researchers, scientists, and professionals in drug development.
Introduction: The Dawn of Activated Dienes
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been a cornerstone of organic synthesis since its discovery in 1928[1]. Its utility, however, is often dictated by the electronic nature of the diene and dienophile. The quest for more reactive and selective dienes led to the development of "activated" dienes, which are substituted with electron-donating groups. These groups raise the energy of the diene's Highest Occupied Molecular Orbital (HOMO), accelerating the reaction with electron-poor dienophiles and imparting significant control over the orientation of the cycloaddition[2].
A major breakthrough in this area was the development of 1-methoxy-3-trimethylsiloxy-1,3-butadiene in 1974, now widely known as Danishefsky's diene[3][4]. This electron-rich diene proved to be exceptionally reactive and highly regioselective in [4+2] cycloaddition reactions[3][5]. Its true elegance lies in its function as a "masked" synthon; the initial cycloadduct, a silyl enol ether, can be readily hydrolyzed under mild conditions to reveal a ketone, providing a strategic and high-yield pathway to complex cyclohexenone derivatives[5][6].
Part 1: The Genesis of a Powerful Reagent: Synthesis and Characterization
The first reported synthesis of what would become known as Danishefsky's diene was published by Samuel J. Danishefsky and T. Kitahara in 1974[3]. The procedure was later refined and published in Organic Syntheses, providing a reliable, large-scale preparation from readily available starting materials[6].
The Synthetic Rationale
The core of the synthesis is the silylation of the enolate of 4-methoxy-3-buten-2-one. The choice of reagents is critical for driving the reaction to the desired product.
-
4-Methoxy-3-buten-2-one: This commercially available α,β-unsaturated ketone serves as the four-carbon backbone of the diene.
-
Triethylamine (Et₃N): A common organic base used to facilitate the formation of the enolate and to neutralize the HCl byproduct generated from the silylating agent.
-
Chlorotrimethylsilane (TMSCl): The source of the trimethylsilyl group that "traps" the enolate as the more stable silyl enol ether. An excess is used to ensure complete conversion.
-
Zinc Chloride (ZnCl₂): A mild Lewis acid that catalyzes the reaction. Its role is to coordinate with the carbonyl oxygen of the starting material, increasing the acidity of the α-protons and promoting enolate formation. It is crucial to use anhydrous zinc chloride, as moisture would inhibit the reaction[6].
The reaction produces the trans isomer as the major product, which is the formal diene structure[3][5].
Caption: Synthetic workflow for Danishefsky's Diene.
Physicochemical Properties
The isolated diene is a colorless to light yellow liquid with properties that necessitate careful handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄OSi | [7][8] |
| Molecular Weight | 142.27 g/mol | [7] |
| Boiling Point | 78–81°C at 23 mmHg | [6] |
| Density | 0.82 g/cm³ at 20°C | [9] |
| Storage | Store at 2-8°C under an inert atmosphere | [8][9] |
The diene is sensitive to moisture and should be handled under nitrogen or argon to prevent hydrolysis of the silyl ether group[8].
Part 2: Pioneering Cycloaddition Chemistry
The immense utility of Danishefsky's diene stems from its high reactivity and predictable selectivity in Diels-Alder reactions. This behavior is a direct consequence of its electronic structure.
Reactivity and Regioselectivity: An Electronic Perspective
The two oxygen-based substituents, methoxy (-OMe) and trimethylsilyloxy (-OTMS), are powerful electron-donating groups. They enrich the π-system of the diene, raising the energy of its HOMO and thereby decreasing the HOMO-LUMO energy gap with electron-deficient dienophiles, which accelerates the reaction rate[2][10].
This electronic enrichment also dictates the regioselectivity of the cycloaddition. Resonance analysis shows that electron density is highest at the C4 position, making this terminus of the diene particularly nucleophilic.
Caption: Alignment of partial charges dictates regioselectivity.
During the reaction with an unsymmetrical dienophile (e.g., methyl acrylate), the most electron-rich carbon of the diene (C4) preferentially bonds to the most electron-deficient carbon of the dienophile (the β-carbon). This alignment, governed by frontier molecular orbital theory and electrostatic interactions, leads to the formation of the "ortho" (1,2) or "para" (1,4) substituted regioisomers, while the "meta" (1,3) isomer is strongly disfavored[11][12][13][14][15]. This high degree of predictability is a key feature of the diene's synthetic power.
The Cycloadduct: A Versatile Intermediate
The immediate product of the Diels-Alder reaction is a substituted cyclohexene bearing a silyl enol ether and a methoxy group. This adduct is often not isolated but is directly subjected to a mild acidic workup (e.g., dilute hydrochloric acid in tetrahydrofuran)[6]. This step efficiently hydrolyzes the silyl enol ether to the corresponding ketone and often eliminates the methoxy group to generate an α,β-unsaturated cyclohexenone.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Danishefsky’s_diene [chemeurope.com]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. This compound for synthesis 38053-91-7 [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
2-(trimethylsiloxy)-1,3-butadiene reactivity and stability
An In-depth Technical Guide to the Reactivity and Stability of 2-(trimethylsiloxy)-1,3-butadiene
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Profile of a Versatile Diene
This compound, a prominent organosilicon compound, is a highly valuable reagent in modern organic synthesis.[1][2] Often referred to as Danishefsky's diene in honor of its developer, Samuel J. Danishefsky, this electron-rich diene has become indispensable for constructing six-membered rings through the Diels-Alder reaction.[1][3] Its defining feature is the presence of a trimethylsiloxy group at the C2 position, which significantly enhances its nucleophilicity and controls the regioselectivity of its cycloaddition reactions.[1][4][5]
This guide offers a comprehensive overview of the synthesis, stability, reactivity, and handling of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage this powerful synthetic tool. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols, and outline the necessary precautions for its safe and effective use.
Synthesis and Purification
The preparation of this compound is typically achieved from methyl vinyl ketone. The following protocol is a well-established method that provides the diene in good yield.[6] The causality behind this procedure lies in the in-situ formation of a silyl enol ether from the ketone, a transformation driven by the thermodynamic stability of the resulting conjugated diene system.
Experimental Protocol: Synthesis of this compound
Caution: This procedure should be performed in a well-ventilated fume hood as the reagents are noxious.[6] Personal protective equipment, including safety goggles, lab coat, and nitrile gloves, is mandatory.
Materials:
-
Methyl vinyl ketone
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Pentane
-
5% Sodium hydrogen carbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Equip a dry, three-necked, round-bottomed flask with two addition funnels, a magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon). Place the flask in an oil bath preheated to 80-90°C.
-
Reagent Preparation: In one addition funnel, place a solution of methyl vinyl ketone in DMF. In the second, place a solution of chlorotrimethylsilane in DMF.
-
Reaction Execution: To a stirred solution of triethylamine in DMF within the reaction flask, add the solutions of methyl vinyl ketone and chlorotrimethylsilane simultaneously over 30 minutes.[6] The triethylamine acts as a base to neutralize the HCl generated during the silylation.
-
Reaction Monitoring: The reaction mixture will typically change color from colorless to yellow or dark brown and a precipitate of triethylamine hydrochloride will form.[6] Allow the reaction to stir overnight (approx. 14 hours) to ensure completion.
-
Workup: Cool the reaction to room temperature and filter to remove the triethylamine hydrochloride precipitate. Transfer the filtrate to a separatory funnel containing pentane.
-
Extraction: Wash the pentane solution with cold 5% sodium hydrogen carbonate solution to remove the DMF.[6] The aqueous layer should be extracted twice more with pentane.
-
Drying and Concentration: Combine the organic extracts, wash with cold water, and dry over anhydrous sodium sulfate.[6] Filter the solution and remove the pentane and other volatile components by fractional distillation.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil.[6]
Caption: Workflow for the synthesis of this compound.
Stability and Storage
The stability of this compound is a critical consideration for its successful application. While stable when stored correctly, it is susceptible to degradation.
-
Storage Conditions: The diene should be stored in sealed containers under an inert atmosphere at temperatures between 2-8°C.[7][8] Refrigeration is essential to minimize degradation, which occurs slowly at room temperature.[9]
-
Incompatibilities: It is highly reactive with water and moisture, which cause hydrolysis to methyl vinyl ketone.[9] It is also incompatible with acids, peroxides, and strong oxidizing agents.[9][10] Exposure to these substances must be strictly avoided.
-
Hazardous Decomposition: When exposed to high temperatures or flame, it can decompose to produce irritating fumes and organic acid vapors.[9][10]
Reactivity Profile: A Focus on Cycloadditions
The synthetic utility of this compound stems from its high reactivity as a nucleophilic diene, particularly in [4+2] cycloaddition reactions.[3]
The Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic chemistry for forming six-membered rings.[3][11] The reaction involves the concerted interaction between the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile.[11]
Mechanism and Reactivity: The trimethylsiloxy group at C2 and the terminal methylene group at C1 make the diene highly electron-rich. This electronic nature dictates its reactivity profile. According to frontier molecular orbital (FMO) theory, the electron-donating group raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This leads to a smaller energy gap between the diene's HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile, accelerating the reaction.[12] Consequently, this compound reacts rapidly with electrophilic alkenes.[1]
Caption: Mechanism of the Diels-Alder reaction with this compound.
Regioselectivity: The substitution pattern on the diene provides excellent control over the regiochemical outcome when reacting with unsymmetrical dienophiles. The π-donation from the siloxy group directs electron density towards C1, making it the primary site of nucleophilic attack. This results in a predictable orientation of the substituents in the final cyclohexene product.[4]
Post-Cycloaddition Transformations
A key advantage of using this compound is the synthetic versatility of the initial cycloadduct. The silyl enol ether moiety is a masked ketone.[1][4] Mild acidic workup readily hydrolyzes the silyl enol ether to reveal a carbonyl group, providing access to functionalized cyclohexenones, which are valuable building blocks in natural product synthesis.[9][13]
Caption: Hydrolysis of the silyl enol ether adduct to a cyclohexenone.
Hetero-Diels-Alder Reactions
The high reactivity of this compound extends to hetero-Diels-Alder reactions, where the dienophile contains a heteroatom (e.g., C=O, C=N).[11] This allows for the efficient synthesis of six-membered heterocyclic systems like dihydropyrones and dihydropyridones, which are common motifs in pharmaceuticals.[14]
Handling and Safety Precautions
This compound is a hazardous chemical that requires careful handling.[10][15] Adherence to safety protocols is paramount to prevent exposure and accidents.
| Property | Value | Reference |
| Physical State | Liquid | [7][10] |
| Boiling Point | 124 °C at 1013 hPa | [7] |
| Density | 0.82 g/cm³ at 20 °C | [7] |
| Flash Point | 12 °C | [7] |
| Autoignition Temp. | 350 °C | [7] |
| Hazard Statements | H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation) | [10] |
Safe Handling Protocol
-
Engineering Controls: Always handle this substance in a chemical fume hood with good ventilation to prevent the accumulation of vapors.[9] Use explosion-proof electrical equipment.[10]
-
Personal Protective Equipment (PPE):
-
Fire Safety: The compound is highly flammable.[7][10] Keep away from heat, sparks, open flames, and other ignition sources.[9][10] Use non-sparking tools for all transfers and operations.[10]
-
Spill and Disposal: In case of a spill, contain it with an absorbent material.[9] Dispose of the chemical and contaminated materials as hazardous waste in accordance with local regulations.
Conclusion
This compound is a uniquely reactive and versatile diene that has secured a vital role in synthetic organic chemistry. Its electron-rich nature makes it an exceptional partner in Diels-Alder and hetero-Diels-Alder reactions, enabling the regioselective construction of complex cyclic and heterocyclic systems. The ability to unmask a ketone functionality post-cycloaddition further enhances its synthetic value. While its reactivity necessitates careful handling and storage, a thorough understanding of its properties allows chemists to harness its full potential for the efficient synthesis of natural products, pharmaceuticals, and advanced materials.
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Danishefsky’s_diene [chemeurope.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. This compound for synthesis 38053-91-7 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. gelest.com [gelest.com]
- 10. gelest.com [gelest.com]
- 11. Diels–Alder Reaction [sigmaaldrich.com]
- 12. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 13. Highly enantioselective Diels-Alder reactions of Danishefsky type dienes with electron-deficient alkenes catalyzed by Yb(III)-BINAMIDE complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemicalbook.com [chemicalbook.com]
The Synthetic Cornerstone: A Technical Guide to 2-(trimethylsiloxy)-1,3-butadiene
Foreword: The Unassuming Power of a Silylated Diene
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical development, the relentless pursuit of molecular complexity from simple, accessible starting materials is a paramount objective. Among the vast arsenal of reagents available to the synthetic chemist, a select few distinguish themselves through their versatility, reliability, and the elegant manner in which they enable the construction of intricate molecular architectures. 2-(trimethylsiloxy)-1,3-butadiene, a deceptively simple silyl enol ether, is unequivocally one such reagent.
Synthesis and Purification: Accessing the Reagent
The utility of any reagent is intrinsically linked to its accessibility. Fortunately, this compound can be prepared on a laboratory scale from readily available starting materials. The most common and reliable method involves the silylation of an enolate generated from methyl vinyl ketone.
Core Synthetic Protocol
A well-established procedure, adapted from Organic Syntheses, provides a robust method for the preparation of this compound.[1][2] This method is based on the early work on the formation of silyl enol ethers. The causality behind this choice of reagents lies in the use of a tertiary amine base (triethylamine) which is strong enough to promote enolate formation without causing significant side reactions, and chlorotrimethylsilane as an efficient silylating agent. N,N-dimethylformamide (DMF) is an ideal solvent due to its polar, aprotic nature, which facilitates the reaction.
Experimental Protocol: Synthesis of this compound [1][2]
-
Apparatus: An oven-dried, 500-mL, three-necked, round-bottomed flask is fitted with two oven-dried addition funnels, a glass stopper, and a magnetic stirrer. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Triethylamine (40.5 g, 0.400 mole)
-
N,N-dimethylformamide (DMF) (200 mL)
-
Methyl vinyl ketone (25.0 g, 0.357 mole) in 25 mL of DMF
-
Chlorotrimethylsilane (43.4 g, 0.400 mole) in 25 mL of DMF
-
-
Procedure:
-
The flask is charged with the solution of triethylamine in DMF and placed in an oil bath preheated to 80–90°C.
-
The solutions of methyl vinyl ketone and chlorotrimethylsilane are added simultaneously from the addition funnels over a period of 30 minutes to the stirred solution.
-
The reaction mixture will darken and a white precipitate of triethylamine hydrochloride will form. The reaction is stirred at 80-90°C overnight (approximately 14 hours).
-
After cooling to room temperature, the mixture is filtered to remove the triethylamine hydrochloride.
-
The filtrate is transferred to a 2-L separatory funnel containing 300 mL of pentane. 1 L of cold 5% sodium bicarbonate solution is added to remove the DMF.
-
The pentane layer is separated, and the aqueous layer is extracted twice with 300-mL portions of pentane.
-
The combined pentane extracts are washed with 200 mL of cold distilled water, dried over anhydrous sodium sulfate, and filtered.
-
-
Yield: This procedure typically yields 18.2–22.9 g (36–45%) of the desired product.
Purification: A Critical Step
This compound is a thermally sensitive compound. Therefore, purification is exclusively performed by vacuum distillation .[1][2] Attempting to distill this compound at atmospheric pressure will lead to decomposition.
Detailed Purification Protocol: Vacuum Distillation
-
Apparatus: A short-path distillation apparatus is recommended to minimize the residence time of the compound at elevated temperatures. A well-sealed system with a reliable vacuum source and a manometer is essential.
-
Procedure:
-
The crude product is transferred to the distillation flask. It is crucial to use a stirring bar for smooth boiling, as boiling chips are ineffective under vacuum.
-
The system is slowly evacuated to the desired pressure. A typical pressure for this distillation is around 50 mmHg.
-
Once the vacuum is stable, the heating mantle is slowly warmed.
-
The product is collected as a colorless oil. The boiling point is pressure-dependent. A reported boiling point is 50–55°C at 50 mmHg .[2]
-
-
Troubleshooting:
-
Bumping: Ensure vigorous stirring. If bumping persists, the vacuum may be too high for the heating rate.
-
Decomposition: If the distillation pot darkens significantly, the temperature is too high. Reduce the heat and/or improve the vacuum.
-
Hydrolysis: Silyl enol ethers are sensitive to moisture. Ensure all glassware is scrupulously dry and the system is free of leaks.
-
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄OSi | |
| Molecular Weight | 142.27 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 124 °C at 1013 hPa (atmospheric pressure) | [3] |
| 50-55 °C at 50 mmHg | [2] | |
| Density | 0.82 g/cm³ at 20 °C | [3] |
| Flash Point | 12 °C | [3] |
Spectroscopic Data
Confirmation of the structure and purity of the synthesized diene is typically achieved through spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the vinyl protons and the trimethylsilyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the four sp² hybridized carbons of the diene and the carbon atoms of the trimethylsilyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong C=C stretching absorptions for the conjugated diene system and characteristic Si-O and Si-C vibrations. A strong absorption around 1600-1650 cm⁻¹ is indicative of the C=C bonds.
Handling and Storage
This compound is a flammable liquid and is sensitive to moisture.[4] Proper handling and storage procedures are crucial to maintain its integrity and ensure safety.
-
Handling:
-
Work in a well-ventilated fume hood.
-
Keep away from ignition sources.
-
Use an inert atmosphere (nitrogen or argon) for transfers to prevent hydrolysis.
-
Wear appropriate personal protective equipment (gloves, safety glasses).
-
-
Storage:
The Heart of its Utility: The Diels-Alder Reaction
The primary application of this compound is as a highly reactive diene in the [4+2] cycloaddition, or Diels-Alder reaction. The presence of the electron-donating trimethylsiloxy group significantly enhances the reactivity of the diene towards electron-deficient dienophiles.
The Mechanism and Regioselectivity: An FMO Perspective
The regiochemical outcome of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile can be reliably predicted using Frontier Molecular Orbital (FMO) theory. The dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
The electron-donating trimethylsiloxy group at the C2 position increases the energy of the HOMO and also influences the magnitude of the orbital coefficients at the terminal carbons (C1 and C4). The HOMO has its largest coefficient at the C4 position. For an electron-deficient dienophile (e.g., one bearing a carbonyl or cyano group), the LUMO will have its largest coefficient on the β-carbon. The cycloaddition proceeds in a manner that aligns the atoms with the largest orbital coefficients, leading to the formation of the "para" regioisomer as the major product.
Scope of the Reaction: A Tabular Overview
The enhanced reactivity of this compound allows it to participate in Diels-Alder reactions with a wide range of dienophiles, often under milder conditions than less activated dienes. The resulting cycloadducts are versatile intermediates, as the silyl enol ether moiety can be readily hydrolyzed to the corresponding ketone.
| Dienophile | Conditions | Product | Yield | Reference |
| Diethyl fumarate | 130–150°C, 24 h | Diethyl trans-4-trimethylsilyloxy-4-cyclohexene-1,2-dicarboxylate | 77% | [1][2] |
| Maleic anhydride | Heat | 4-(Trimethylsilyloxy)-4-cyclohexene-cis-1,2-dicarboxylic anhydride | High | [5][6] |
| Methyl acrylate | Lewis acid catalysis | Methyl 4-(trimethylsilyloxy)cyclohex-3-enecarboxylate | Good | [7][8] |
| Methyl vinyl ketone | Thermal or Lewis acid | 1-Acetyl-4-(trimethylsilyloxy)cyclohexene | Variable | [9][10][11] |
| Acrolein | Thermal or Lewis acid | 4-(Trimethylsilyloxy)cyclohex-3-enecarbaldehyde | Good | [12] |
Applications in the Synthesis of Complex Molecules
The ability to rapidly construct functionalized six-membered rings makes this compound a valuable building block in the total synthesis of natural products and pharmaceutically active compounds.
Formal Total Synthesis of Compactin
Compactin is a potent inhibitor of HMG-CoA reductase and a member of the statin family of cholesterol-lowering drugs. Several total syntheses of compactin have utilized a Diels-Alder strategy to construct the core decalin ring system.[13][14] In an approach by Funk and coworkers, a Lewis acid-catalyzed Diels-Alder cycloaddition provided an efficient solution to establish the stereochemistry of the hexahydronaphthalene unit.[13] While not directly using this compound, related silyloxydienes have been employed in formal syntheses, demonstrating the power of this strategy.[14]
Key Step in the Asymmetric Total Synthesis of Fredericamycin A
Fredericamycin A is a potent antitumor antibiotic with a unique spirocyclic structure. The first asymmetric total synthesis of this complex molecule was a landmark achievement.[15] A key feature of this synthesis was a regiocontrolled [4+2] cycloaddition to construct a crucial tricyclic intermediate. While the specific diene used was a more complex derivative, the underlying principle of using an activated silyloxydiene to control the regioselectivity of a Diels-Alder reaction is a central theme. This highlights the adaptability of the chemistry of silyloxydienes to the synthesis of highly complex and biologically relevant molecules.[16][17][18][19]
Conclusion: An Enduring Reagent in the Synthetic Chemist's Toolkit
This compound exemplifies the principles of modern organic synthesis: a readily accessible, highly reactive, and selective reagent that enables the efficient construction of molecular complexity. Its predictable reactivity in the Diels-Alder reaction, governed by the principles of frontier molecular orbital theory, allows for the reliable formation of functionalized cyclohexene rings. These products, in turn, serve as versatile intermediates in the synthesis of a wide array of target molecules, from fundamental building blocks to complex natural products with significant biological activity. For the researcher in drug discovery and development, a thorough understanding of the synthesis, handling, and application of this powerful diene is not merely academic; it is a practical asset in the ongoing quest for new and improved therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. This compound for synthesis 38053-91-7 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. atc.io [atc.io]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemtube3d.com [chemtube3d.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric Total Synthesis of Fredericamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Directed aromatic functionalization in natural-product synthesis: Fredericamycin A, nothapodytine B, and topopyrones B and D [beilstein-journals.org]
An In-depth Technical Guide to 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide (MTT) and its Application in Cell Viability Assays
A Note on Chemical Identity: The provided CAS number 38053-91-7 corresponds to 2-(Trimethylsiloxy)-1,3-butadiene, a reagent used in organic synthesis. However, the detailed request for a technical guide for researchers in drug development, focusing on experimental protocols and biological mechanisms, strongly indicates an interest in 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, commonly known as MTT. MTT is a cornerstone of cell viability and cytotoxicity testing and aligns with the core requirements of the prompt. This guide will, therefore, focus on MTT (CAS 298-93-1).
Introduction
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is a yellow, water-soluble tetrazolium salt that is widely utilized in molecular and cellular biology to assess the metabolic activity of cells.[1][2] This colorimetric assay is a fundamental tool for quantifying cell viability, proliferation, and cytotoxicity, making it indispensable in drug discovery, cancer research, and toxicology studies.[1] The principle of the MTT assay lies in the enzymatic conversion of the water-soluble MTT into a purple, insoluble formazan product by metabolically active cells.[1] The quantity of formazan produced is directly proportional to the number of viable cells, providing a robust method for evaluating cellular health in response to various stimuli.[1][3][4]
Physicochemical Properties of MTT
A thorough understanding of the physicochemical properties of MTT is crucial for its proper handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 298-93-1 | [1][2] |
| Molecular Formula | C₁₈H₁₆BrN₅S | [2][5] |
| Molecular Weight | 414.32 g/mol | [5][6] |
| Appearance | Yellow solid | [5] |
| Melting Point | 195 °C (decomposes) | [7] |
| Solubility | Soluble in water (10 mg/mL), ethanol (20 mg/mL), and buffered salt solutions/culture media (5 mg/mL).[1][8] | [1][8] |
| Storage | Store at -20°C, protected from light and moisture. Reconstituted solutions are stable for at least 6 months at -20°C.[1][8] | [1][8] |
Mechanism of Action: The Cellular Reduction of MTT
The conversion of MTT to formazan is a hallmark of metabolically active cells and is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase.[4] These enzymes play a critical role in the electron transport chain, a key process in cellular respiration.
The positively charged MTT readily passes through the cell and mitochondrial membranes of viable cells.[9] Inside the mitochondria, NAD(P)H-dependent oxidoreductase enzymes cleave the tetrazolium ring of MTT, reducing it to a water-insoluble, purple formazan.[8] This formazan accumulates as crystals within the cell.[8] The intensity of the purple color, after solubilization of the formazan, is directly proportional to the number of living, metabolically active cells.[1][3][8]
While mitochondrial reduction is considered the primary mechanism, some studies suggest that the reduction of MTT can also occur in other cellular compartments, such as the cytoplasm and associated with the plasma membrane. It has been proposed that MTT is taken up by cells via endocytosis, and the formazan crystals accumulate in endosomes or lysosomes before being exocytosed to the cell surface.[10][11]
Caption: Cellular uptake and reduction of MTT to formazan.
Experimental Protocol: The MTT Assay
The MTT assay is a versatile technique that can be adapted for both adherent and suspension cells. The following is a generalized protocol; however, optimization for specific cell types and experimental conditions is highly recommended.
Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL. Vortex or sonicate to ensure complete dissolution.[1] Filter-sterilize the solution and store it at -20°C, protected from light.[1]
-
Solubilization Solution: Several solvents can be used to dissolve the formazan crystals. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Acidified isopropanol (e.g., 0.04 N HCl in isopropanol)
-
10% Sodium dodecyl sulfate (SDS) in 0.01 M HCl
-
Assay Workflow for Adherent Cells
-
Cell Seeding: Plate adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[8]
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., a potential drug candidate) for the desired duration. Include untreated control wells.
-
MTT Addition: Carefully aspirate the culture medium and add 50 µL of serum-free medium to each well to wash the cells. Then, add 50 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Gently pipette the solution up and down to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
Assay Workflow for Suspension Cells
-
Cell Seeding and Treatment: Seed suspension cells in a 96-well plate at an optimal density and immediately treat them with the test compound.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight in a humidified atmosphere to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance as described for adherent cells.
Caption: General workflow of the MTT cell viability assay.
Applications in Research and Drug Development
The MTT assay is a workhorse in various research fields due to its simplicity, reliability, and suitability for high-throughput screening.[4]
-
Cytotoxicity and Drug Screening: A primary application of the MTT assay is to assess the cytotoxic effects of potential drug candidates and other chemical compounds.[12] By generating dose-response curves, researchers can determine the IC₅₀ (half-maximal inhibitory concentration) values of compounds, which is a critical parameter in drug discovery.
-
Cell Proliferation Studies: The assay can be used to measure the rate of cell proliferation in response to growth factors, cytokines, or other signaling molecules.[1][4]
-
Environmental Toxicology: The MTT assay helps in evaluating the impact of environmental pollutants and toxins on cell health.
-
Cancer Research: It is widely used to study the sensitivity of cancer cells to chemotherapeutic agents and radiation, aiding in the development of more effective cancer therapies.
Safety and Handling
While the MTT assay is a routine laboratory procedure, it is essential to handle the reagents with care.
-
MTT Powder and Solution: MTT is suspected of causing genetic defects and can cause skin, eye, and respiratory irritation.[7][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling MTT.[13][14]
-
Handling Precautions: Avoid breathing dust or vapors.[13][14] Handle in a well-ventilated area or a chemical fume hood.[13]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[13][14] If inhaled, move to fresh air.[13] Seek medical attention if irritation persists.[13][14]
-
-
Solubilization Reagents: Solvents like DMSO are readily absorbed through the skin and can carry other hazardous substances with them. Handle with appropriate caution.
Conclusion
The MTT assay remains a valuable and widely used method for assessing cell viability and metabolic activity. Its simplicity, cost-effectiveness, and adaptability make it an essential tool for researchers, scientists, and drug development professionals. A thorough understanding of its underlying principles, adherence to optimized protocols, and awareness of its limitations are crucial for obtaining accurate and reproducible results. By following the guidelines outlined in this technical guide, researchers can effectively leverage the power of the MTT assay to advance their scientific endeavors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. CAS 298-93-1: [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenylte… [cymitquimica.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 5. biotium.com [biotium.com]
- 6. (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | C18H16BrN5S | CID 64965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ovid.com [ovid.com]
- 11. Mechanism of Cellular 3‐(4,5‐Dimethylthiazol‐2‐yl)‐2,5‐Diphenyltetrazolium Bromide (MTT) Reduction | Semantic Scholar [semanticscholar.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. himediadownloads.com [himediadownloads.com]
A Technical Guide to buta-1,3-dien-2-yloxy(trimethyl)silane: Synthesis, Properties, and Application in Cycloaddition Chemistry
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of buta-1,3-dien-2-yloxy(trimethyl)silane, a highly reactive, electron-rich diene pivotal to modern organic synthesis. The document details its nomenclature, structural features, and physicochemical properties. A core focus is placed on its primary application as a powerful reactant in the Diels-Alder reaction, exploring the underlying principles of its reactivity and regioselectivity. Detailed, field-proven protocols for its synthesis and a model cycloaddition reaction are provided to enable practical application. This guide serves as an essential resource for professionals leveraging advanced synthetic methodologies for the construction of complex cyclic systems.
Introduction and Nomenclature
Buta-1,3-dien-2-yloxy(trimethyl)silane, commonly referred to in chemical literature and supplier catalogs as 2-(trimethylsiloxy)-1,3-butadiene, is an organosilicon compound featuring a silyl enol ether integrated into a conjugated diene system.[1][2] This structural arrangement renders it a potent electron-rich diene, making it an exceptionally useful reagent for [4+2] cycloaddition reactions, otherwise known as the Diels-Alder reaction.[3]
Its utility is analogous to, though distinct from, the renowned Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-butadiene).[4] While Danishefsky's diene possesses two electron-donating groups, the single trimethylsiloxy group in the title compound is sufficient to dramatically enhance its reactivity compared to unsubstituted 1,3-butadiene, facilitating cycloadditions with a wide range of electron-deficient dienophiles under mild conditions. A key advantage of using this silyl enol ether in synthesis is that the resulting cycloadduct contains a masked ketone functionality, which can be readily revealed upon mild acidic hydrolysis.[5][6] This two-step sequence provides a powerful and regiocontrolled route to highly functionalized cyclohexenone frameworks, which are common motifs in natural products and pharmaceutical agents.
IUPAC Name: buta-1,3-dien-2-yloxy(trimethyl)silane[1] Common Synonyms: this compound, 2-(trimethylsilyloxy)-1,3-butadiene[1][7] CAS Number: 38053-91-7[1]
Physicochemical and Spectroscopic Data
Accurate characterization is critical for confirming the identity and purity of the diene. The following table summarizes its key physical and spectroscopic properties.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄OSi | [1] |
| Molecular Weight | 142.27 g/mol | [1][8] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 50 °C (pressure not specified) | |
| Density | ~0.807 g/cm³ at 20 °C | |
| Flash Point | 12 °C (53.6 °F) | [9] |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.9-6.4 (m, vinyl H), ~0.2 (s, 9H, Si(CH₃)₃) | [10][11] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~150-155 (C-O), ~115-140 (vinyl C), ~0 (Si(CH₃)₃) | [12][13] |
Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions.
Synthesis of buta-1,3-dien-2-yloxy(trimethyl)silane
The most direct and common synthesis of this diene involves the trapping of a kinetically-formed enolate of methyl vinyl ketone (MVK) with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).[5] The choice of base and reaction conditions is critical to favor the desired less-substituted silyl enol ether over the thermodynamic alternative.
Causality of Experimental Design:
-
Base: Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base. Its bulk favors the deprotonation of the less sterically accessible α-protons of the methyl group, leading to the formation of the kinetic enolate.[5]
-
Temperature: The reaction is conducted at a low temperature (-78 °C) to prevent equilibration to the more stable thermodynamic enolate, thereby ensuring high regioselectivity.[5]
-
Silylating Agent: Trimethylsilyl chloride is a highly reactive and cost-effective electrophile that rapidly and irreversibly traps the transient enolate as the stable silyl enol ether.
Experimental Protocol: Synthesis
Caption: Synthesis workflow for the target diene from methyl vinyl ketone.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Solvent and Base: Anhydrous tetrahydrofuran (THF) is added to the flask and cooled to -78 °C using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) in THF/hexanes (typically 1.5-2.0 M) is added dropwise via syringe.
-
Enolate Formation: A solution of methyl vinyl ketone in anhydrous THF is added slowly to the stirred LDA solution at -78 °C. The causality here is to add the ketone to the base to ensure the ketone is always in the presence of excess base, which prevents self-condensation side reactions. The mixture is stirred for 30-60 minutes at this temperature to ensure complete enolate formation.
-
Silylation (Trapping): Neat trimethylsilyl chloride (TMSCl) is added rapidly to the enolate solution via syringe. The reaction is typically instantaneous.
-
Workup: The reaction is allowed to warm to room temperature. The mixture is then partitioned between a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a nonpolar organic solvent like pentane or diethyl ether. The aqueous layer is extracted multiple times with the organic solvent.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed by rotary evaporation under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield the pure diene. The product is sensitive to moisture and should be stored under an inert atmosphere at a low temperature (2-8 °C).[9][14]
Core Application: The Diels-Alder Reaction
The Diels-Alder reaction is a concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[3] The high reactivity of buta-1,3-dien-2-yloxy(trimethyl)silane stems from its electron-rich nature, conferred by the electron-donating trimethylsiloxy group. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, decreasing the HOMO-LUMO energy gap with electron-poor dienophiles and accelerating the reaction rate.[15]
Mechanism and Regioselectivity
The reaction proceeds through a single, cyclic transition state, forming two new carbon-carbon sigma bonds simultaneously.[3] When an unsymmetrical dienophile is used, the reaction exhibits high regioselectivity. The substituent at the C2 position of the diene directs the formation of the "para" (1,4-substituted) adduct as the major product.[16] This outcome can be rationalized by examining the resonance structures of the diene, which show an accumulation of negative charge density at the C4 position. This nucleophilic carbon preferentially attacks the most electrophilic carbon (the β-carbon) of a dienophile conjugated to an electron-withdrawing group (EWG).[17][18]
Caption: General workflow of the Diels-Alder cycloaddition reaction.
Synthetic Utility: Formation of Cyclohexenones
The primary synthetic value of the Diels-Alder adducts derived from this diene is their facile conversion to α,β-unsaturated ketones. The silyl enol ether functionality is readily hydrolyzed under mild acidic conditions (e.g., dilute HCl, acetic acid, or even silica gel during chromatography) to unmask the ketone.[5]
Caption: Post-cycloaddition hydrolysis to yield the final ketone product.
This two-step sequence—cycloaddition followed by hydrolysis—is a robust strategy for constructing complex cyclohexenone-containing molecules, which are prevalent in medicinal chemistry and natural product synthesis.
Experimental Protocol: Model Diels-Alder Reaction with an α,β-Unsaturated Ketone
-
Reactant Preparation: In a clean, dry flask under a nitrogen atmosphere, dissolve the dienophile (e.g., methyl vinyl ketone, 1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or toluene.
-
Diene Addition: Add buta-1,3-dien-2-yloxy(trimethyl)silane (1.1 to 1.5 equivalents) to the solution at room temperature. The use of a slight excess of the diene ensures complete consumption of the limiting dienophile.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These reactions are often complete within a few hours at room temperature, but gentle heating (e.g., 40-80 °C) may be required for less reactive dienophiles.
-
Hydrolysis Workup: Upon completion, cool the reaction mixture to room temperature. Add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) and stir vigorously for 15-30 minutes to effect the hydrolysis of the silyl enol ether.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ketone can be purified by flash column chromatography on silica gel.
Safety and Handling
Buta-1,3-dien-2-yloxy(trimethyl)silane is a highly flammable liquid and vapor with a low flash point.[19][20]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Sources of ignition such as heat, sparks, and open flames must be strictly avoided.[9][19] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile).[14]
-
Storage: The compound is sensitive to moisture and degrades at room temperature.[14] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8 °C.[9][22]
-
Incompatibilities: Avoid contact with water, moisture, strong acids, oxidizing agents, and peroxides, as these can cause rapid decomposition.[14]
Conclusion
Buta-1,3-dien-2-yloxy(trimethyl)silane is a versatile and highly reactive diene that serves as a powerful tool in synthetic organic chemistry. Its electron-rich nature facilitates efficient and regioselective Diels-Alder reactions with a broad range of dienophiles. The ability to readily convert the resulting silyl enol ether adducts into valuable cyclohexenone building blocks underscores its importance in the synthesis of complex cyclic molecules for pharmaceutical and materials science applications. Proper understanding of its synthesis, handling, and reactivity profile, as outlined in this guide, is essential for its effective and safe utilization in a research setting.
References
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- 20. chemicalbook.com [chemicalbook.com]
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An In-depth Technical Guide to 2-(trimethylsiloxy)-1,3-butadiene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(trimethylsiloxy)-1,3-butadiene is a versatile organosilicon compound that has emerged as a powerful tool in modern organic synthesis.[1] Its unique electronic and steric properties make it a highly reactive and selective diene, particularly in the context of cycloaddition reactions. This guide provides a comprehensive overview of its core characteristics, synthesis, and key applications, with a focus on its practical utility in research and development, including for drug discovery.
Core Properties and Characteristics
The utility of this compound stems from its distinct chemical and physical properties. Its molecular formula is C7H14OSi, with a molecular weight of 142.27 g/mol .[2][3] It is a slightly pale yellow, clear liquid that is highly flammable.[1]
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 142.27 g/mol | [2][3] |
| Molecular Formula | C7H14OSi | [2][3] |
| CAS Number | 38053-91-7 | [2] |
| Density | 0.82 g/cm³ at 20 °C | [1] |
| Boiling Point | 124 °C at 1013 hPa | |
| Flash Point | 12 °C | |
| Autoignition Temperature | 350 °C | |
| Refractive Index | n20/D 1.43 (lit.) | [1] |
| Storage Temperature | 2-8°C | [4] |
Synthesis of this compound
The reliable synthesis of this compound is crucial for its widespread application. Several methods have been developed for its preparation, often involving the silylation of an enolate precursor. A common approach involves the reaction of methyl vinyl ketone with a silylating agent, such as trimethylsilyl chloride, in the presence of a base.
Representative Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Core Application: The Diels-Alder Reaction
The primary application of this compound in organic synthesis is as a diene in the Diels-Alder reaction.[5] This [4+2] cycloaddition is a powerful method for the formation of six-membered rings, a common structural motif in natural products and pharmaceutical agents.[5] The electron-donating trimethylsiloxy group at the 2-position of the diene system significantly enhances its reactivity towards electron-deficient dienophiles.[5]
Mechanistic Insights
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[5] The regioselectivity of the reaction with unsymmetrical dienophiles is a key consideration. The trimethylsiloxy group directs the incoming dienophile, leading to predictable and often highly regioselective outcomes.
Caption: Schematic of the Diels-Alder reaction involving this compound.
Applications in Drug Development
The ability to rapidly and efficiently construct complex cyclic systems makes this compound a valuable reagent in drug discovery and development. The resulting cyclohexene derivatives can serve as versatile intermediates for the synthesis of a wide range of biologically active molecules. The silyl enol ether functionality in the Diels-Alder adduct can be readily hydrolyzed to the corresponding ketone, providing a handle for further functionalization.[6]
Handling and Safety Considerations
This compound is a highly flammable liquid and vapor.[7] It should be handled in a well-ventilated area, away from sources of ignition.[7][8] It is also sensitive to moisture and can decompose to form methyl vinyl ketone.[9] Therefore, it should be stored in a cool, dry place under an inert atmosphere.[8]
Personal Protective Equipment (PPE)
When handling this reagent, appropriate personal protective equipment should be worn, including:
-
Eye Protection: Chemical safety goggles.[7]
-
Hand Protection: Neoprene or nitrile rubber gloves.[7]
-
Skin and Body Protection: A lab coat and other suitable protective clothing.[7]
In case of exposure, it is crucial to seek medical attention. Skin contact may cause irritation, and inhalation of vapors can irritate the respiratory tract.[7][9]
Experimental Protocol: A Representative Diels-Alder Reaction
The following is a generalized protocol for a Diels-Alder reaction using this compound.
Materials:
-
This compound
-
An electron-deficient dienophile (e.g., maleic anhydride)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas atmosphere (e.g., nitrogen, argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the dienophile and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of this compound in the anhydrous solvent to the stirred solution of the dienophile.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography, distillation).
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its enhanced reactivity and predictable selectivity in the Diels-Alder reaction make it an indispensable tool for the construction of complex cyclic molecules. For researchers and professionals in drug development, a thorough understanding of its properties, handling, and reactivity is essential for leveraging its full potential in the synthesis of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H14OSi | CID 554657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gelest.com [gelest.com]
- 8. fishersci.com [fishersci.com]
- 9. gelest.com [gelest.com]
An In-depth Technical Guide to the Safe Handling and Application of 2-(trimethylsiloxy)-1,3-butadiene
Authored for Drug Development Professionals, Researchers, and Scientists
Introduction: The Synthetic Power of a Versatile Diene
2-(trimethylsiloxy)-1,3-butadiene is a highly reactive and versatile diene, prized in organic synthesis for its role in the construction of complex molecular architectures. Its primary utility lies in the Diels-Alder reaction, a powerful [4+2] cycloaddition that efficiently forms six-membered rings, a common structural motif in pharmaceuticals and natural products[1]. The presence of the electron-donating trimethylsiloxy group enhances the diene's reactivity, allowing it to participate in cycloadditions with a wide range of dienophiles, including those that are typically unreactive[2][3]. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and core applications of this reagent, ensuring its effective and safe use in a research and development setting.
Section 1: Hazard Identification and Core Properties
A thorough understanding of the physicochemical properties and inherent hazards of this compound is the foundation of its safe handling. The compound is a highly flammable liquid that is reactive with moisture and incompatible with several common laboratory chemical classes[4][5].
Physicochemical and Hazard Data
The following table summarizes the essential data for this compound, compiled from authoritative safety data sheets and chemical databases.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₄OSi | [6][7] |
| Molecular Weight | 142.27 g/mol | [7] |
| Appearance | Clear to straw-colored liquid | [4] |
| Boiling Point | 124 °C (at 1013 hPa) / 50-55 °C (at 50 mmHg) | [8] |
| Density | ~0.81 - 0.82 g/cm³ at 20 °C | [6] |
| Flash Point | 12 °C (53.6 °F) | |
| Autoignition Temp. | 350 °C | |
| GHS Pictograms | GHS02 (Flammable) | |
| Signal Word | Danger | |
| Hazard Statements | H225: Highly flammable liquid and vapour | [5] |
| Primary Hazards | Flammable, irritant (skin, eyes, respiratory), moisture sensitive | [4][9] |
Reactivity and Stability Profile
The principal drivers of handling protocols are the compound's reactivity and stability.
-
Moisture Sensitivity: this compound reacts with water and moisture in the air, liberating volatile and potentially hazardous byproducts such as butenal or methyl vinyl ketone[4][9]. This dictates that all handling and reactions must be conducted under anhydrous conditions.
-
Thermal Stability: The compound degrades slowly at room temperature and is stable when stored in sealed containers at temperatures below 5 °C[4].
-
Incompatibilities: It is incompatible with strong oxidizing agents, acids, and peroxides[4][9]. Contact with these materials should be strictly avoided.
Section 2: Comprehensive Safety and Handling Protocol
Adherence to a strict handling protocol is non-negotiable. The following workflow outlines the critical steps from acquisition to disposal, emphasizing engineering controls, personal protective equipment, and procedural best practices.
General Handling Workflow Diagram
The following diagram illustrates the lifecycle of handling this compound in a laboratory setting.
Caption: A comprehensive workflow for the safe laboratory handling of this compound.
Engineering Controls
-
Fume Hood: All manipulations must be performed inside a certified chemical fume hood to mitigate inhalation risks from vapors[9].
-
Inert Atmosphere: Due to its moisture sensitivity, use of a glovebox or Schlenk line with an inert gas (Argon or Nitrogen) is mandatory for transfers and reactions.
-
Ventilation: Ensure good general room ventilation to prevent the accumulation of flammable vapors[9]. An eyewash station and safety shower must be readily accessible[4].
Personal Protective Equipment (PPE)
-
Hand Protection: Neoprene or nitrile rubber gloves are required. Avoid latex gloves[9].
-
Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn as they can trap vapors against the eye[4][9].
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes are essential. Wear suitable protective clothing to prevent skin contact[9].
Storage and Transportation
-
Storage: Store in a tightly sealed container under an inert atmosphere. The container must be kept in a well-ventilated, explosion-proof refrigerator at a temperature between 2°C and 8°C[5].
-
Transportation: When transporting the chemical, ground all containers during material transfer to prevent static discharge[4]. Transport is regulated under UN 1992 as a flammable, toxic liquid[4].
Section 3: Application in Synthesis - A Diels-Alder Case Study
To illustrate the practical application of these handling principles, we will examine a standard Diels-Alder reaction. This cycloaddition is a cornerstone of synthetic chemistry, and this compound serves as a highly effective diene[8].
Reaction Mechanism
The Diels-Alder reaction is a concerted, pericyclic reaction involving the 4 π-electrons of the diene and the 2 π-electrons of the dienophile, proceeding through a cyclic transition state to form a cyclohexene derivative[1].
Caption: The [4+2] cycloaddition of this compound with diethyl fumarate.
Step-by-Step Experimental Protocol
This protocol is adapted from a verified procedure and demonstrates the integration of safety measures into the workflow[8].
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a septum under a positive pressure of Argon. All glassware must be free of moisture.
-
Reagent Charging (in Fume Hood): Charge the flask with diethyl fumarate (1.0 equivalent).
-
Diene Addition: Using a dry, gas-tight syringe, carefully draw up this compound (1.0 equivalent) from the Sure/Seal™ bottle. Causality Note: The use of an inert-gas flushed syringe is critical to prevent hydrolysis of the diene, which would deactivate it and introduce impurities[4].
-
Reaction: Slowly add the diene to the stirring dienophile in the flask. Once the addition is complete, heat the reaction mixture in an oil bath at 130-150°C for 24 hours[8]. Causality Note: The reaction is performed under an inert atmosphere not only to protect the starting material but also to prevent potential side reactions with atmospheric oxygen or moisture at elevated temperatures.
-
Work-up and Purification: Cool the reaction to room temperature. The product can often be purified directly by vacuum distillation. This minimizes exposure and handling of the crude product.
Section 4: Emergency Response
A rapid and informed response is critical in the event of an accident.
Emergency Response Flowchart
Caption: Decision-making flowchart for emergency situations involving this compound.
First Aid Measures
-
After Skin Contact: May cause irritation or dermatitis[4]. Wash the affected area thoroughly with soap and water. Get medical attention[9].
-
After Eye Contact: Causes serious eye irritation[9]. Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention[9].
-
After Inhalation: May cause respiratory tract irritation[9]. Move the exposed individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention[4][10].
-
After Ingestion: Do NOT induce vomiting. Seek immediate medical advice/attention[9].
Section 5: Waste Management and Disposal
Proper disposal is a critical final step in the safe handling workflow.
-
Liquid Waste: Collect unreacted reagent and solvent washes in a clearly labeled, sealed container for flammable organic waste. This should be a halogen-free waste stream[5].
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and silica gel should be collected in a separate, sealed container labeled as solid chemical waste.
-
Disposal Method: Disposal should be carried out via incineration by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations[4].
Conclusion
This compound is an invaluable reagent for the synthesis of complex cyclic systems. Its potent reactivity is matched by significant handling risks, primarily its flammability and moisture sensitivity. By adopting a safety-first mindset grounded in a thorough understanding of its properties and by rigorously adhering to the protocols outlined in this guide—including the use of appropriate engineering controls, PPE, and inert atmosphere techniques—researchers can safely harness its synthetic power.
References
- 1. Diels–Alder Reaction [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-TRIMETHYLSILYLOXY-1,3-BUTADIENE, A NEW REACTIVE DIENE. PREPARATION AND REACTIONS | Semantic Scholar [semanticscholar.org]
- 4. gelest.com [gelest.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C7H14OSi | CID 554657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. gelest.com [gelest.com]
- 10. fishersci.com [fishersci.com]
Silyloxydienes: A Comprehensive Technical Guide to Their Properties and Synthetic Applications
Introduction: The Strategic Advantage of Electron-Rich Dienes in Modern Synthesis
In the landscape of contemporary organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Among the myriad of tools available to the synthetic chemist, the Diels-Alder reaction stands as a cornerstone for the formation of six-membered rings.[1][2] The strategic deployment of highly reactive dienes is crucial for the success of these cycloadditions, particularly in the synthesis of intricate natural products and pharmaceutical agents. Silyloxydienes have emerged as a class of exceptionally versatile and powerful reagents in this context. Their unique electronic properties, arising from the strategic placement of a silyloxy group and often other electron-donating substituents, render them highly nucleophilic and thus exceptionally reactive towards a wide array of dienophiles.[3][4][5]
This technical guide provides an in-depth exploration of the physical and chemical properties of silyloxydienes. We will delve into the fundamental principles that govern their reactivity, with a particular focus on the causality behind experimental choices in their synthesis and application. For the researcher, scientist, or drug development professional, a thorough understanding of these reagents is not merely academic; it is a gateway to unlocking novel synthetic pathways and accelerating the discovery of new chemical entities. This guide is structured to provide not just a collection of protocols, but a cohesive narrative that blends theoretical underpinnings with practical, field-proven insights.
Core Concepts: Unveiling the Source of Silyloxydiene Reactivity
The remarkable reactivity of silyloxydienes is a direct consequence of their electronic structure. The presence of one or more silyloxy groups, which are powerful electron-donating moieties, significantly raises the energy of the highest occupied molecular orbital (HOMO) of the diene system.[2][5] This elevated HOMO energy level leads to a smaller energy gap between the diene's HOMO and the lowest unoccupied molecular orbital (LUMO) of an electron-deficient dienophile, thereby accelerating the rate of the Diels-Alder reaction.[2]
Prominent examples of silyloxydienes that have revolutionized aspects of organic synthesis include:
-
Danishefsky's Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene): This is arguably the most well-known silyloxydiene, celebrated for its high reactivity and the utility of its cycloadducts in synthesizing α,β-unsaturated cyclohexenones.[1][3][4][5]
-
Brassard's Dienes (1,3-alkoxy-1-trimethylsiloxy-1,3-butadienes): These dienes are also highly valuable in cycloaddition reactions, and their reactivity has been extensively studied.[1][6][7]
-
Rawal's Dienes (1-dialkylamino-3-trimethylsiloxy-1,3-butadienes): The inclusion of a strongly electron-donating amino group makes these dienes exceptionally reactive, often allowing for cycloadditions to occur under remarkably mild conditions.[1][8]
The general structure of these dienes allows for the facile formation of cyclic systems with a high degree of control over their substitution patterns.
Physical and Spectroscopic Characterization
A thorough understanding of the physical properties of silyloxydienes is essential for their proper handling, storage, and use in synthesis. The following table summarizes key physical data for the archetypal Danishefsky's diene.
| Property | Value | Reference |
| IUPAC Name | {[(3E)-4-Methoxybuta-1,3-dien-2-yl]oxy}trimethylsilane | [3] |
| Molecular Formula | C₈H₁₆O₂Si | [3] |
| Molar Mass | 172.30 g/mol | [3] |
| Appearance | Colorless to brown, sweet-smelling oil | [5] |
| Density | 0.89 g/cm³ (at 20 °C) | [3] |
| Boiling Point | 68-69 °C at 0.0189 kPa | [3] |
Spectroscopic methods are indispensable for the verification of the structure and purity of silyloxydienes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra provide characteristic signals for the vinyl protons and the protons of the methoxy and trimethylsilyl groups. ¹³C NMR is used to confirm the carbon framework.[9][10]
-
Infrared (IR) Spectroscopy: IR spectra of silyloxydienes typically show strong absorptions corresponding to the C=C double bonds of the diene system and the Si-O and C-O bonds.[9][10]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide information about the fragmentation patterns of the molecule, further confirming its structure.[9][10]
Synthesis of Silyloxydienes: A Protocol with Rationale
The synthesis of silyloxydienes requires careful control of reaction conditions to ensure high yields and purity. The following is a representative protocol for the synthesis of Danishefsky's diene from 4-methoxy-3-buten-2-one, a method that highlights key experimental considerations.[4][5]
Experimental Protocol: Synthesis of Danishefsky's Diene
Objective: To synthesize trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene.
Materials:
-
4-methoxy-3-buten-2-one
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N)
-
Zinc chloride (ZnCl₂), anhydrous
-
Benzene or Toluene (anhydrous)
-
Diethyl ether (anhydrous)
-
Celite
Procedure:
-
Catalyst Preparation: In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add triethylamine. To the stirred triethylamine, add anhydrous zinc chloride. The mixture is stirred at room temperature for 1 hour.
-
Rationale: Zinc chloride acts as a Lewis acid catalyst to activate the ketone for silylation. Triethylamine serves as both a base to neutralize the HCl generated during the reaction and as a solvent. Pre-mixing ensures the catalyst is well-dispersed.
-
-
Addition of Precursor: A solution of 4-methoxy-3-buten-2-one in anhydrous benzene is added to the flask all at once.
-
Silylation: Trimethylsilyl chloride is added rapidly to the reaction mixture. An exothermic reaction is typically observed. The temperature should be maintained below 45 °C using an ice bath.
-
Rationale: TMSCl is the silylating agent. The reaction is exothermic, and temperature control is crucial to prevent side reactions.
-
-
Reaction Completion: After the initial exotherm subsides, the mixture is heated to approximately 43 °C and maintained at this temperature for 12 hours. The reaction mixture will become thick.
-
Rationale: Gentle heating ensures the reaction proceeds to completion. The thickening of the mixture is due to the formation of triethylammonium chloride precipitate.
-
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into a large volume of diethyl ether. The solid precipitate (triethylammonium chloride) is removed by filtration through Celite. The filter cake is washed with additional diethyl ether.
-
Rationale: Diethyl ether is used to precipitate the salt fully and to extract the product. Celite is a filter aid that prevents the fine precipitate from clogging the filter paper.
-
-
Purification: The combined ether washings are concentrated under reduced pressure to yield a crude oil. The product is then purified by fractional distillation under vacuum.
-
Rationale: Vacuum distillation is necessary because silyloxydienes can be sensitive to high temperatures.
-
Caption: Workflow for the Synthesis of Danishefsky's Diene.
Chemical Reactivity: The Diels-Alder Reaction in Focus
The synthetic utility of silyloxydienes is most prominently showcased in the [4+2] cycloaddition, or Diels-Alder reaction.[1] Their high reactivity allows for cycloadditions with a wide range of dienophiles, including those that are typically unreactive.
Regioselectivity: Directing the Cycloaddition
When an unsymmetrical silyloxydiene reacts with an unsymmetrical dienophile, the question of regioselectivity arises. The outcome is governed by electronic effects. The electron-donating groups on the diene create a polarization, making one terminus more nucleophilic than the other. The reaction proceeds such that the most nucleophilic carbon of the diene attacks the most electrophilic carbon of the dienophile.[4][11][12][13]
For Danishefsky's diene, the methoxy and silyloxy groups work in concert to increase the electron density at the C4 position, making it the most nucleophilic center.[11][12] This leads to a predictable regiochemical outcome, often favoring the "ortho" and "para" products over the "meta" isomer.[13]
Caption: Regioselectivity in the Diels-Alder Reaction.
Stereoselectivity: Controlling the 3D Architecture
The stereochemical outcome of the Diels-Alder reaction is also a critical consideration. The endo rule, which is often observed in Diels-Alder reactions, predicts that the substituents on the dienophile will be oriented towards the developing pi-system of the diene in the transition state. However, with silyloxydienes, the stereoselectivity can be more nuanced and is influenced by:
-
Substitution Patterns: Steric hindrance between substituents on the diene and dienophile can override the electronic preference for the endo product, leading to the formation of the exo isomer.[14]
-
Lewis Acid Catalysis: The use of Lewis acids can significantly impact stereoselectivity.[14][15][16][17] Lewis acids coordinate to the dienophile, lowering its LUMO energy and often enhancing the preference for a particular stereochemical outcome.[1]
Kinetic vs. Thermodynamic Control
The product distribution in some reactions involving silyloxydienes can be temperature-dependent, a classic example of kinetic versus thermodynamic control.[18][19][20][21]
-
Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed the fastest (i.e., has the lowest activation energy).[18][21][22]
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established between the products. The major product will be the most thermodynamically stable one.[18][21][22]
Caption: Kinetic vs. Thermodynamic Control Energy Profile.
Applications in the Synthesis of Complex Molecules
The cycloadducts derived from silyloxydienes are versatile intermediates. The silyl enol ether functionality can be readily hydrolyzed to a ketone, and other groups can be manipulated to introduce further complexity.[3][11] This has made silyloxydienes invaluable in the total synthesis of natural products and other biologically active molecules.[23][24][25] For instance, the highly substituted cyclohexene products can be further functionalized stereoselectively.[23][24]
Conclusion: An Indispensable Tool for Modern Synthesis
Silyloxydienes represent a powerful class of reagents that have significantly expanded the capabilities of the synthetic organic chemist. Their enhanced nucleophilicity, predictable reactivity, and the versatility of their cycloadducts make them indispensable for the construction of complex six-membered rings. A deep understanding of their physical and chemical properties, including the factors that govern their regioselectivity and stereoselectivity, is essential for their effective application. As the demand for more efficient and elegant synthetic strategies continues to grow, particularly in the fields of drug discovery and materials science, the importance of silyloxydienes is certain to endure.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 4. Danishefsky’s_diene [chemeurope.com]
- 5. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 6. A Mild and Efficient Asymmetric Hetero-Diels-Alder Reaction of the Brassard Diene with Aldehydes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of tetrasubstituted 1-silyloxy-3-aminobutadienes and chemistry beyond Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Asymmetric Lewis acid organocatalysis of the Diels–Alder reaction by a silylated C–H acid | Semantic Scholar [semanticscholar.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. thecatalyst.org [thecatalyst.org]
- 21. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 22. youtube.com [youtube.com]
- 23. Synthesis of Silyloxy Dienes by Silylene Tranfer to Divinyl Ketones: Application to the Asymmetric Sythesis of Substituted Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Catalytic Enantioselective Silylation of Acyclic and Cyclic Triols: Application to Total Syntheses of Cleroindicins D, F, and C - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The 2-(trimethylsiloxy)-1,3-butadiene Diels-Alder Reaction
A Senior Application Scientist's Guide to Harnessing Danishefsky's Diene for Cyclohexenone Synthesis
Introduction: The Power of an Activated Diene
The Diels-Alder reaction stands as one of the most powerful transformations in organic chemistry, enabling the direct and stereocontrolled synthesis of six-membered rings.[1][2] Within the vast arsenal of dienes available for this [4+2] cycloaddition, trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene, famously known as Danishefsky's diene, holds a position of particular prominence.[3][4] Developed by Samuel J. Danishefsky, this organosilicon compound is exceptionally electron-rich, making it highly reactive towards a wide range of dienophiles, even those that are typically unreactive.[1][3][5]
The true synthetic utility of Danishefsky's diene lies not just in its reactivity but in the functionality of its resulting cycloadducts. The initial adduct contains a silyl enol ether and a methoxy group. Upon mild acidic work-up, the silyl ether hydrolyzes to reveal a ketone, while the methoxy group can be eliminated to afford a conjugated α,β-unsaturated cyclohexenone.[3][5] This two-step, one-pot transformation provides a direct and high-yield pathway to versatile cyclohexenone building blocks, which are pivotal intermediates in the synthesis of complex natural products and pharmaceutical agents.[6][7]
This guide provides an in-depth exploration of the reaction mechanism, authoritative protocols for both thermal and Lewis acid-catalyzed conditions, and practical insights for researchers in organic synthesis and drug development.
Mechanism and Regioselectivity: A Controlled Cascade
The Diels-Alder reaction is a concerted, pericyclic process involving a cyclic transition state of 4π electrons from the diene and 2π electrons from the dienophile.[2][8] The high reactivity of Danishefsky's diene is attributed to the powerful electron-donating effects of both the methoxy (-OMe) and trimethylsiloxy (-OTMS) groups, which raise the energy of the diene's Highest Occupied Molecular Orbital (HOMO).[5][9] This elevated HOMO interacts more effectively with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile, accelerating the reaction.[8][9]
The substituents on the diene also exert precise control over the regioselectivity of the cycloaddition. The methoxy group at the C1 position dictates that this carbon will preferentially bond to the most electrophilic carbon of an unsymmetrical dienophile, resulting in a strong preference for the "ortho" and "para" isomers.[3][10]
Following the cycloaddition, the reaction is typically quenched with aqueous acid. This serves two purposes:
-
Hydrolysis: The acid protonates the silyl enol ether, which rapidly hydrolyzes to form a β-methoxy ketone.
-
Elimination: The β-methoxy ketone can then undergo acid-catalyzed elimination of methanol to generate the thermodynamically stable α,β-unsaturated cyclohexenone product.
The entire mechanistic sequence is a powerful example of a "cycloaddition-elimination" strategy.
Caption: Figure 1: Reaction Mechanism of Danishefsky's Diene.
Experimental Protocols
The following protocols are designed to be robust and adaptable. As a senior scientist, my primary advice is to ensure the diene is of high purity and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the moisture-sensitive diene and silyl enol ether intermediate.
Protocol 1: Thermal Diels-Alder Reaction with Maleic Anhydride
This protocol is adapted from a well-established Organic Syntheses procedure and demonstrates the high intrinsic reactivity of the diene.[5] It is suitable for highly reactive dienophiles.
Materials:
-
Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene)
-
Maleic anhydride
-
Benzene or Toluene (anhydrous)
-
Chloroform (CHCl₃)
-
Pentane/Ether mixture
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite
Equipment:
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen/Argon line)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
Procedure (Step-by-Step):
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add maleic anhydride (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous benzene or toluene via syringe to dissolve the dienophile. Add Danishefsky's diene (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: The reaction is often exothermic.[11] After the initial reaction subsides, gently heat the mixture to reflux (approx. 80 °C for benzene) and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench and Work-up: Cool the reaction to room temperature. Add a 10% aqueous HCl solution and stir vigorously for 30-60 minutes to effect hydrolysis and elimination.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: The crude product can often be purified by recrystallization. For the maleic anhydride adduct, trituration with a pentane/ether mixture can yield the pure crystalline product.[5]
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
Lewis acids dramatically accelerate the reaction, especially for less reactive dienophiles, by coordinating to the dienophile and lowering its LUMO energy.[12][13] This often allows reactions to proceed at lower temperatures with improved selectivity.
Materials:
-
Danishefsky's diene
-
Electron-poor dienophile (e.g., methyl acrylate, α,β-unsaturated ketone)
-
Lewis acid (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Flame-dried, three-neck round-bottom flask with stir bar
-
Low-temperature thermometer
-
Inert atmosphere setup
-
Syringes for reagent addition
-
Ice bath or cryocooler
Procedure (Step-by-Step):
-
Reaction Setup: Assemble a flame-dried three-neck flask under a nitrogen atmosphere. Add the dienophile (1.0 eq) and anhydrous dichloromethane.
-
Lewis Acid Addition: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C). Add the Lewis acid (0.1 to 1.1 eq, depending on the acid's strength and stoichiometry) portion-wise or as a solution in DCM, ensuring the internal temperature does not rise significantly. Stir for 15-20 minutes.
-
Diene Addition: Add Danishefsky's diene (1.1 - 1.2 eq) dropwise via syringe over 10-15 minutes.
-
Reaction Monitoring: Maintain the reaction at the low temperature and monitor its progress by TLC. Reactions are typically complete within a few hours.
-
Quench: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Causality Note: This step neutralizes the Lewis acid and any remaining acid from the work-up, preventing undesired side reactions during extraction.
-
Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel to yield the pure cyclohexenone product.
Data Summary and Comparison
The choice between thermal and catalyzed conditions depends on the dienophile's reactivity.
| Protocol | Catalyst | Typical Dienophile | Temperature (°C) | Typical Time (h) | Yield (%) |
| Thermal | None | Maleic Anhydride, Acrolein | 25 - 110 | 1 - 12 | 75 - 95 |
| Lewis Acid | ZnCl₂, BF₃·OEt₂ | Methyl Acrylate, Cyclohexenone | -78 - 25 | 0.5 - 4 | 80 - 98 |
Troubleshooting and Field Insights (E-E-A-T)
-
Low Yield/No Reaction: The primary suspect is often the quality of the diene. Danishefsky's diene can degrade upon exposure to moisture or acid. It is best to use freshly distilled or recently purchased material stored under an inert atmosphere. If using a Lewis acid, ensure it is anhydrous.
-
Complex Product Mixture: The silyl enol ether intermediate is sensitive. Ensure the work-up is performed efficiently. A delayed or incomplete acidic quench can lead to side products. For sensitive substrates, a two-step work-up (e.g., using a fluoride source like TBAF to cleave the silyl ether before mild acid-induced elimination) can be beneficial.
-
Polymerization of Diene/Dienophile: This is more common under thermal conditions with reactive dienophiles or when using strong Lewis acids. To mitigate this, add the diene slowly to the dienophile solution and maintain proper temperature control. Using a more dilute solution can also help.
General Experimental Workflow
The overall process from setup to analysis follows a logical sequence, ensuring reproducibility and safety.
Caption: Figure 2: General Experimental Workflow.
Conclusion
The Diels-Alder reaction of 2-(trimethylsiloxy)-1,3-butadiene is a cornerstone of modern synthetic strategy. Its high reactivity, predictable regioselectivity, and the straightforward conversion of its adducts into functionalized cyclohexenones make it an invaluable tool. By understanding the underlying mechanism and adhering to meticulous experimental technique, particularly regarding the exclusion of moisture, researchers can reliably leverage this reaction to construct complex molecular architectures for a wide range of applications.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. Danishefsky’s_diene [chemeurope.com]
- 11. atc.io [atc.io]
- 12. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3.smu.edu [s3.smu.edu]
Application Notes & Protocols: Leveraging 2-(Trimethylsiloxy)-1,3-butadiene in Modern Organic Synthesis
Preamble: The Strategic Value of 2-(Trimethylsiloxy)-1,3-butadiene
In the landscape of synthetic organic chemistry, the pursuit of efficiency and elegance in the construction of cyclic systems is a constant endeavor. Among the vast arsenal of reagents available, activated dienes hold a place of distinction, and this compound has emerged as a particularly potent and versatile building block. Its strategic value lies in the powerful combination of a nucleophilic diene framework with a masked ketone functionality, embodied by the trimethylsilyl (TMS) enol ether.
This guide provides an in-depth exploration of the applications of this compound, moving beyond mere procedural descriptions to elucidate the underlying principles that govern its reactivity. We will delve into its paramount role in the Diels-Alder reaction for the synthesis of functionalized six-membered rings, a cornerstone transformation in the synthesis of complex natural products and pharmaceutical agents. The protocols and insights presented herein are designed for researchers and drug development professionals seeking to harness the full synthetic potential of this remarkable reagent.
Core Application: The Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction is a powerful method for forming six-membered rings by reacting a conjugated diene with a double or triple bond (the dienophile)[1]. The utility of this compound in this context stems from the electron-donating nature of the siloxy group, which raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This reduces the HOMO-LUMO energy gap between the diene and electron-deficient dienophiles, thereby accelerating the reaction rate, often under mild thermal conditions[1][2].
The primary cycloadduct is a trimethylsilyl enol ether, which is a stable, masked form of a ketone. This intermediate is the key to the diene's utility; upon mild acidic workup, the silyl ether is hydrolyzed to reveal a cyclohexanone derivative. This two-stage process—cycloaddition followed by hydrolysis—constitutes a powerful annulation strategy for creating functionalized cyclohexanone rings.
Mechanism and Regioselectivity
The reaction proceeds via a concerted [4+2] cycloaddition mechanism, forming two new sigma bonds simultaneously in a single transition state. A critical aspect of using unsymmetrical dienophiles is predicting the regiochemical outcome. The oxygen of the siloxy group acts as a powerful π-donor, increasing the electron density primarily at the C1 and C3 positions of the diene backbone. However, for the Diels-Alder reaction, the interaction is governed by the orbital coefficients. In the case of 2-substituted dienes, the primary nucleophilic center for cycloaddition is the C4 position, which preferentially attacks the more electrophilic carbon of the dienophile. This leads to a high degree of regioselectivity in the resulting cycloadduct.
Diagram 1: General Diels-Alder Reaction and Hydrolysis Workflow
This diagram illustrates the key transformation: the initial [4+2] cycloaddition of this compound with a generic dienophile (an α,β-unsaturated carbonyl) to form the silyl enol ether cycloadduct, followed by acidic workup to yield the final cyclohexanone product.
Caption: Diels-Alder reaction of this compound.
Protocol: Synthesis of Diethyl trans-4-trimethylsilyloxy-4-cyclohexene-1,2-dicarboxylate
This protocol is adapted from a well-established procedure and illustrates a typical Diels-Alder reaction using this compound with diethyl fumarate as the dienophile[3].
Materials and Equipment
| Reagent/Equipment | Quantity/Specification |
| This compound (1) | 7.1 g (0.050 mole) |
| Diethyl fumarate | 5.7 g (0.033 mole) |
| Round-bottomed flask | 25-mL |
| Reflux condenser | Standard taper |
| Magnetic stirrer and stir bar | - |
| Oil bath | Capable of maintaining 130–150 °C |
| Short-path distillation apparatus | - |
| Inert atmosphere setup | Nitrogen or Argon gas |
Safety Precautions
-
Hazard: The reagents can be noxious and flammable[4]. The reaction is performed at elevated temperatures.
-
Action: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Ensure the oil bath is on a stable surface.
Step-by-Step Procedure
-
Reaction Setup: Equip a 25-mL round-bottomed flask with a magnetic stir bar and a reflux condenser. Charge the flask with this compound (7.1 g, 0.050 mole) and diethyl fumarate (5.7 g, 0.033 mole)[3].
-
Scientist's Insight: Using an excess of the diene helps to ensure the complete consumption of the less volatile dienophile, simplifying subsequent purification.
-
-
Inert Atmosphere: Flush the apparatus with a slow stream of nitrogen or argon gas to create an inert atmosphere. This is critical to prevent hydrolysis of the silyl enol ether by atmospheric moisture and to avoid oxidation at high temperatures.
-
Heating: Immerse the flask in an oil bath and heat the reaction mixture to 130–150 °C with continuous stirring[3].
-
Reaction Monitoring: Maintain this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting materials.
-
Work-up and Purification: After 24 hours, allow the reaction mixture to cool to room temperature. The crude product is then purified directly by vacuum distillation.
-
Distillation: Assemble a short-path distillation apparatus. Distill the crude mixture under reduced pressure. A small forerun may be collected before the main product fraction. The desired product, diethyl trans-4-trimethylsilyloxy-4-cyclohexene-1,2-dicarboxylate (2), distills at 127–128 °C (0.5 mm Hg)[3].
-
Yield: This procedure typically affords approximately 8.0 g of the pure product, which corresponds to a 77% yield[3].
-
Diagram 2: Experimental Protocol Workflow
This flowchart visualizes the sequential steps of the synthetic protocol, from initial setup to final product isolation.
Caption: Step-by-step workflow for the Diels-Alder reaction.
Expanding the Scope: Hetero-Diels-Alder Reactions
The utility of this compound is not limited to all-carbon systems. It also participates in hetero-Diels-Alder reactions, where either the diene or, more commonly, the dienophile contains a heteroatom. This provides a powerful route to six-membered heterocyclic rings.
A prominent example is the reaction with aldehydes, which act as electron-deficient dienophiles. In these [4+2] cycloadditions, the aldehyde's C=O bond participates in the reaction, leading to the formation of dihydropyran rings after hydrolysis of the silyl ether. This transformation is highly valuable for synthesizing carbohydrate mimics and other oxygen-containing heterocycles. Similarly, reactions with imines can provide access to tetrahydropyridine derivatives[5][6].
Synthesis of the Diene: A Note on Preparation
The accessibility of a reagent is paramount to its widespread application. This compound can be conveniently prepared in a one-step procedure from the readily available methyl vinyl ketone[3]. The synthesis involves the reaction of methyl vinyl ketone with chlorotrimethylsilane (TMSCl) and a base, such as triethylamine, in a suitable solvent like N,N-dimethylformamide (DMF). This reaction generates the silyl enol ether in good yields after purification by distillation[3].
Conclusion
This compound is a quintessential example of a modern synthetic building block that combines high reactivity with functional versatility. Its application in the Diels-Alder reaction provides a reliable and highly regioselective method for the construction of functionalized cyclohexanone scaffolds. The ability to unmask a ketone from a stable silyl enol ether precursor post-cycloaddition is a strategic advantage that has been exploited in countless syntheses. By understanding the mechanistic principles and mastering the experimental protocols detailed in this guide, researchers can effectively integrate this powerful reagent into their synthetic programs to accelerate the discovery and development of new chemical entities.
References
Application Notes & Protocols: Leveraging 2-(trimethylsiloxy)-1,3-butadiene for Advanced Cycloaddition Strategies
Introduction: The Strategic Advantage of Activated Dienes in Modern Synthesis
The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and convergent method for the construction of six-membered rings.[1][2][3] The strategic value of this [4+2] cycloaddition is immensely amplified by the use of highly activated dienes, which not only accelerate the reaction but also install valuable functionality directly into the cyclic framework. Among these, 2-(trimethylsiloxy)-1,3-butadiene, a derivative of the famed Danishefsky's diene, has emerged as a workhorse reagent for synthetic chemists.[1][4]
This diene's high reactivity stems from the electron-donating nature of the siloxy group, which raises the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating a more rapid and efficient cycloaddition with electron-poor dienophiles.[5][6] The resulting cycloadduct, a silyl enol ether, serves as a versatile synthetic intermediate—a masked ketone that can be unraveled under mild acidic conditions.[4][5] This guide provides an in-depth exploration of the mechanistic principles, practical applications, and detailed experimental protocols for employing this compound in cycloaddition reactions, tailored for researchers in discovery and development.
Core Principles: Understanding Reactivity, Regio-, and Stereoselectivity
A successful application of this compound hinges on a firm grasp of the factors governing its reactivity and selectivity.
1. Enhanced Reactivity and the Frontier Molecular Orbital (FMO) Theory: The Diels-Alder reaction is a pericyclic process governed by the interaction of the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[6] The electron-releasing trimethylsiloxy group (-OSiMe₃) on the C2 position of the butadiene backbone significantly increases the electron density of the π-system. This elevation of the diene's HOMO energy level reduces the HOMO-LUMO energy gap with electron-deficient dienophiles (e.g., those bearing -CHO, -COR, -COOR, or -CN groups), thereby lowering the activation energy and accelerating the reaction rate, often allowing cycloadditions to proceed under mild thermal conditions.[6]
2. Regioselectivity with Unsymmetrical Dienophiles: When reacting with an unsymmetrical dienophile, this compound exhibits predictable and high regioselectivity. This is rationalized by considering the resonance structures and the resulting polarization of the diene. The oxygen atom donates electron density, creating a nucleophilic character at the C4 position. Consequently, the C4 of the diene preferentially forms a bond with the most electrophilic carbon (the β-carbon) of the α,β-unsaturated dienophile.[5][7]
3. Stereochemical Control: The Endo Rule: In line with classic Diels-Alder reactions, cycloadditions with this compound generally proceed with high endo selectivity under kinetic control. This preference is attributed to favorable secondary orbital interactions between the π-system of the activating group on the dienophile and the developing π-bond at the C2 and C3 positions of the diene in the transition state.[6]
4. The Cycloadduct: A Masked Carbonyl: The primary cycloadduct is a 4-(trimethylsiloxy)cyclohexene derivative. The true synthetic power of this diene lies in the facile and clean hydrolysis of this silyl enol ether moiety to the corresponding cyclohexanone upon mild acidic workup.[4][5] This two-step sequence—cycloaddition followed by hydrolysis—provides a direct and high-yielding route to highly functionalized cyclohexanone scaffolds, which are pivotal building blocks in natural product synthesis.[8][9]
Caption: Figure 1: General Diels-Alder Reaction & Hydrolysis
Applications in Complex Molecule Synthesis
The robust and predictable nature of cycloadditions involving this compound has made it an indispensable tool in the synthesis of complex architectures.
-
Natural Product Synthesis: The ability to rapidly construct functionalized cyclohexenone rings has been pivotal in the total synthesis of numerous natural products, providing a strategic entry into polycyclic systems.[8][9]
-
Hetero-Diels-Alder Reactions: Beyond all-carbon dienophiles, the diene reacts efficiently with heterodienophiles such as aldehydes and imines to produce dihydropyrones and dihydropyridones, respectively.[8][10] These heterocyclic motifs are prevalent in pharmaceuticals and bioactive molecules.
-
Cascade Reactions: The initial cycloadduct can be trapped or participate in subsequent transformations, enabling the design of elegant reaction cascades that build molecular complexity in a single pot.
Data Summary: Scope of the Cycloaddition
The versatility of this compound is demonstrated by its successful reaction with a wide array of dienophiles. The following table summarizes representative examples.
| Dienophile | Solvent | Conditions | Product Type | Yield (%) | Reference |
| Methyl acrylate | Toluene | 80 °C, 18 h | Substituted Cyclohexenone | 85 | [9] |
| Methacrolein | Benzene | 80 °C, 4 h | Substituted Cyclohexenone | 91 | [9] |
| N-Phenylmaleimide | Benzene | 25 °C, 0.5 h | Bicyclic Imide | 99 | [9] |
| Benzaldehyde | Benzene | 60 °C | Dihydro-2-pyrone | 70 | [8] |
| Acrylonitrile | Sealed Tube | 110 °C | Cyanocyclohexenone | Good | [8] |
Detailed Laboratory Protocol: Synthesis of a Functionalized Cyclohexenone
This protocol details a general procedure for the Diels-Alder reaction between this compound and methyl vinyl ketone, followed by acidic workup to yield 4-acetylcyclohex-3-en-1-one's precursor.
Materials & Equipment:
-
This compound (handle under inert gas)
-
Methyl vinyl ketone (freshly distilled)
-
Anhydrous toluene (or benzene)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Flash chromatography system (silica gel)
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure:
-
Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Charging: Anhydrous toluene (40 mL) is added, followed by methyl vinyl ketone (10.0 mmol, 1.0 eq). The solution is stirred under nitrogen.
-
Diene Addition: this compound (12.0 mmol, 1.2 eq) is added neat via syringe over 2-3 minutes.
-
Cycloaddition Reaction: The reaction mixture is heated to 80 °C (oil bath temperature) and maintained for 4-6 hours. The reaction progress should be monitored by TLC or GC-MS until the dienophile is consumed.
-
Hydrolysis (Workup): The flask is cooled to room temperature. 1 M HCl (20 mL) is added, and the biphasic mixture is stirred vigorously for 1 hour at room temperature to ensure complete hydrolysis of the silyl enol ether intermediate.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted with ethyl acetate (2 x 20 mL).
-
Washing and Drying: The combined organic layers are washed sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). The organic phase is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure cyclohexanone product.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Troubleshooting:
-
Low Yield: May result from moisture contamination, leading to diene decomposition. Ensure all glassware is rigorously dried and solvents are anhydrous. The diene itself can degrade on storage and should be checked for purity.
-
Incomplete Reaction: If the dienophile is particularly unreactive, a higher temperature, longer reaction time, or the use of a Lewis acid catalyst (e.g., ZnCl₂) may be required. However, Lewis acids can also promote polymerization.
-
Polymerization: Electron-rich dienes can be prone to polymerization, especially at high temperatures. Maintain a strict inert atmosphere and avoid unnecessarily high temperatures or prolonged reaction times.
Conclusion
This compound is a powerful and versatile reagent for the construction of six-membered rings via the Diels-Alder cycloaddition. Its high reactivity, predictable selectivity, and the synthetic utility of its cycloadducts as masked ketones make it an invaluable tool for synthetic chemists. By understanding the underlying mechanistic principles and adhering to rigorous experimental technique, researchers can effectively harness this diene to streamline the synthesis of complex molecular targets in drug discovery and materials science.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diels–Alder Reaction [sigmaaldrich.com]
- 4. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Synthesis and Application of 2-(trimethylsiloxy)-1,3-butadiene
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the effective use of 2-(trimethylsiloxy)-1,3-butadiene. Often referred to as a simplified Danishefsky's diene, this electron-rich organosilicon reagent is a powerful and versatile building block in modern organic synthesis. Its primary utility lies in its capacity to engage in [4+2] cycloadditions (Diels-Alder reactions) and Lewis acid-catalyzed aldol additions (Mukaiyama aldol reactions). This document elucidates the fundamental principles governing its reactivity, outlines rigorous safety and handling procedures, and presents detailed, step-by-step experimental protocols for its most critical applications. Furthermore, it includes mechanistic diagrams, troubleshooting advice, and a curated set of references to ground the presented methodologies in established literature.
Introduction to this compound: A Versatile Synthetic Tool
This compound, with the chemical formula (CH₃)₃SiOC₄H₅, is a highly reactive conjugated diene widely employed in organic synthesis.[1] As a silyl enol ether of methyl vinyl ketone, its structure is characterized by an electron-donating trimethylsiloxy group at the C2 position, which significantly enhances the electron density of the diene system. This electronic enrichment makes it an exceptionally potent nucleophile in a variety of carbon-carbon bond-forming reactions.[2]
Its primary applications are twofold:
-
Diels-Alder Reactions: It serves as a highly reactive diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. The resulting cycloadducts contain a silyl enol ether moiety, which can be readily hydrolyzed to a ketone, providing a regiocontrolled route to functionalized cyclohexenones.[2][3]
-
Mukaiyama Aldol Reactions: As a stable enolate equivalent, it reacts with aldehydes and ketones in the presence of a Lewis acid to form β-hydroxy ketones. This reaction, a cornerstone of modern synthesis, allows for the controlled formation of aldol adducts without the harsh basic conditions of traditional enolate chemistry.[4][5][6]
This guide will provide the practical knowledge necessary to harness the synthetic potential of this valuable reagent.
Physicochemical Properties & Critical Safety Protocols
Proper handling and storage of this compound are paramount for both experimental success and laboratory safety. The compound is a highly flammable liquid and is sensitive to moisture.[1][7]
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 38053-91-7 | |
| Molecular Formula | C₇H₁₄OSi | [8] |
| Molecular Weight | 142.27 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [9] |
| Boiling Point | 124 °C (1013 hPa) | [1] |
| Density | 0.82 g/cm³ (at 20 °C) | [1] |
| Flash Point | 12 °C | [1] |
Storage and Handling: A Self-Validating System
The integrity of this compound is compromised by moisture and elevated temperatures. Hydrolysis readily converts it back to methyl vinyl ketone, while heat can induce polymerization.[9] Therefore, a strict handling protocol is non-negotiable.
-
Storage: The reagent must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, typically between 2°C and 8°C.[1][9]
-
Handling:
-
All operations should be conducted in a well-ventilated fume hood.[9][10]
-
Use oven-dried glassware and moisture-free solvents (e.g., distilled from an appropriate drying agent) to prevent premature decomposition.
-
Employ standard inert atmosphere techniques, such as using Schlenk lines or glove boxes, to transfer the reagent.
-
Ground all containers during transfer to prevent static discharge, as the vapors can form explosive mixtures with air.[10][11]
-
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[9][10] An eyewash station and safety shower must be readily accessible.[9]
-
Incompatibilities: Avoid contact with water, strong acids, oxidizing agents, and peroxides.[9][10]
Core Application I: The Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction is a powerful method for forming six-membered rings.[12] The high reactivity of this compound is driven by its high-energy Highest Occupied Molecular Orbital (HOMO), which interacts favorably with the Low-Energy Unoccupied Molecular Orbital (LUMO) of an electron-poor dienophile.[12]
Mechanistic Principles
This is a concerted, pericyclic reaction characterized by a single cyclic transition state.[13] The electron-donating siloxy group dictates the regioselectivity of the addition with unsymmetrical dienophiles, leading to predictable product formation.[3]
Caption: Diels-Alder Reaction Mechanism.
Protocol: Diels-Alder Reaction with Methyl Vinyl Ketone
This protocol describes a typical procedure for the reaction with an α,β-unsaturated ketone, a common dienophile. The reaction can be performed thermally or with Lewis acid catalysis to enhance rate and selectivity.[14][15]
Caption: Experimental Workflow for Diels-Alder Reaction.
Detailed Steps:
-
Apparatus Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add the dienophile (e.g., methyl vinyl ketone, 10 mmol, 1.0 eq) and 30 mL of anhydrous toluene.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Diene Addition: Slowly add this compound (11 mmol, 1.1 eq) to the stirred solution via syringe over 5 minutes. Causality: A slow addition helps to control the initial exotherm of the reaction.
-
Reaction Progression: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the limiting dienophile.
-
Hydrolysis (Workup): Upon completion, cool the flask back to 0 °C and add 20 mL of 1M aqueous HCl. Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the silyl enol ether intermediate to the corresponding ketone.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final cyclohexenone product.
Core Application II: The Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a Lewis acid-promoted addition of a silyl enol ether to a carbonyl compound.[5] This process offers a mild and efficient alternative to traditional base-mediated aldol reactions, avoiding issues with self-condensation and providing a high degree of control.[4][5]
Mechanistic Principles
The reaction is initiated by the activation of the carbonyl electrophile by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂, ZnCl₂).[4][16] The silyl enol ether then attacks the activated carbonyl, forming a carbon-carbon bond. A subsequent aqueous workup hydrolyzes the resulting silyl ether to furnish the β-hydroxy carbonyl product.[16]
Caption: Mukaiyama Aldol Reaction Mechanism.
Protocol: TiCl₄-Mediated Aldol Addition to Benzaldehyde
This protocol details the reaction with an aromatic aldehyde, using the common and potent Lewis acid, titanium tetrachloride (TiCl₄).
Caption: Experimental Workflow for Mukaiyama Aldol Reaction.
Detailed Steps:
-
Apparatus Setup: To a flame-dried 100 mL round-bottom flask under argon, add benzaldehyde (10 mmol, 1.0 eq) and 40 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to control the high reactivity of TiCl₄ and improve diastereoselectivity.
-
Lewis Acid Addition: Add titanium tetrachloride (1.0 M solution in CH₂Cl₂, 11 mmol, 1.1 eq) dropwise via syringe. A yellow-orange precipitate may form. Stir the mixture for 15 minutes.
-
Diene Addition: Add this compound (12 mmol, 1.2 eq) dropwise over 10 minutes.
-
Reaction Progression: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.
-
Quenching: Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Filtration: Remove the cooling bath and allow the mixture to warm to room temperature. The resulting slurry should be filtered through a pad of Celite to remove the insoluble titanium salts. Wash the pad with additional CH₂Cl₂.
-
Extraction and Drying: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to afford the β-hydroxy ketone product.
Troubleshooting and Experimental Considerations
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Decomposed diene due to moisture/air exposure. 2. Inactive dienophile/electrophile. 3. Insufficiently active Lewis acid catalyst. | 1. Use freshly opened or distilled diene. Ensure all glassware and solvents are scrupulously dry. 2. Verify the purity of the reaction partner. 3. Use a freshly opened bottle of the Lewis acid or titrate to determine its activity. |
| Formation of Polymer/Tar | 1. Reaction temperature too high. 2. Presence of protic acid impurities. 3. Diene used in large excess or added too quickly. | 1. Maintain strict temperature control, especially for Lewis acid-catalyzed reactions. 2. Use purified, anhydrous, and non-acidic solvents. 3. Add the diene slowly and use a stoichiometry close to the recommended values (1.1-1.2 eq). |
| Incomplete Hydrolysis during Workup | 1. Insufficient acid or stirring time. 2. Biphasic mixture not adequately mixed. | 1. Increase the concentration of the aqueous acid or extend the stirring time. 2. Use a high-speed mechanical stirrer to ensure efficient mixing between the organic and aqueous phases. |
| Difficult Purification | 1. Formation of multiple stereoisomers. 2. Presence of byproducts from diene decomposition (e.g., methyl vinyl ketone). | 1. For stereocontrol, explore different Lewis acids or chiral catalysts as described in the literature. 2. Ensure a clean reaction and workup. A pre-purification wash with a dilute base (e.g., sat. aq. NaHCO₃) can sometimes remove acidic impurities. |
Conclusion
This compound is a cornerstone reagent for the construction of complex molecular architectures. Its predictable reactivity in Diels-Alder and Mukaiyama aldol reactions, coupled with the straightforward conversion of its products, makes it an invaluable tool for synthetic chemists. By adhering to the rigorous handling procedures and detailed protocols outlined in this guide, researchers can reliably and safely leverage the full synthetic power of this versatile diene.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound | C7H14OSi | CID 554657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gelest.com [gelest.com]
- 10. gelest.com [gelest.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Diels-Alder Reaction [organic-chemistry.org]
- 13. atc.io [atc.io]
- 14. mdpi.com [mdpi.com]
- 15. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering Lewis Acid Catalysis in Reactions of 2-(Trimethylsiloxy)-1,3-butadiene
Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Abstract: This guide provides a comprehensive technical overview of Lewis acid-catalyzed reactions involving 2-(trimethylsiloxy)-1,3-butadiene, a highly versatile and electron-rich diene. Moving beyond simple procedural lists, this document delves into the mechanistic underpinnings, the rationale behind experimental design, and detailed, field-proven protocols for key transformations. We explore the pivotal role of Lewis acids in accelerating reaction rates and dictating stereochemical outcomes in Diels-Alder and Mukaiyama-Michael reactions. The content herein is structured to empower researchers to not only replicate these methods but also to innovate by understanding the fundamental principles of reactivity and catalysis.
Foundational Principles: The Diene and the Catalyst
This compound, a derivative of the famed Danishefsky's diene, is a cornerstone reagent in modern organic synthesis.[1] Its utility stems from its high nucleophilicity, a consequence of the electron-donating trimethylsiloxy group. This inherent reactivity makes it an exceptional partner in a variety of carbon-carbon bond-forming reactions. However, to achieve optimal efficiency, rate, and selectivity, particularly with less reactive electrophiles, the use of a Lewis acid catalyst is indispensable.
The primary role of the Lewis acid is to coordinate with the electrophilic partner (e.g., an α,β-unsaturated ketone or aldehyde). This coordination withdraws electron density from the electrophile, significantly lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2] This LUMO-lowering effect makes the electrophile far more susceptible to nucleophilic attack by the diene, thereby accelerating the reaction, often by several orders of magnitude.
Recent quantum chemical studies have introduced a more nuanced understanding of this acceleration. While the classic Frontier Molecular Orbital (FMO) theory focuses on the enhanced HOMO-LUMO interaction, compelling evidence suggests that Lewis acids also catalyze Diels-Alder reactions by diminishing the Pauli repulsion between the π-electron systems of the diene and the dienophile.[3][4][5] This reduction in repulsive forces lowers the activation barrier, providing a complementary explanation for the observed rate enhancement.
Caption: General mechanism of Lewis acid activation in a cycloaddition reaction.
The Diels-Alder Reaction: Constructing Six-Membered Rings
The Lewis acid-catalyzed Diels-Alder reaction is a powerful method for the synthesis of functionalized cyclohexene rings. The electron-rich nature of this compound allows it to react readily with a wide range of dienophiles. The true synthetic power is realized upon workup, where the labile silyl enol ether moiety is hydrolyzed to reveal a ketone, yielding a cyclohexenone derivative.
The choice of Lewis acid is critical and depends on the reactivity of the dienophile. Mild Lewis acids like ZnCl₂ are often sufficient, while more challenging substrates may require stronger acids such as TiCl₄ or AlCl₃.[2][3] However, stronger acids can also promote undesired side reactions, necessitating careful optimization.
Table 1: Comparison of Lewis Acids in a Model Diels-Alder Reaction
| Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Endo/Exo Ratio | Reference |
| None | Toluene | 80 | 24 | <10 | - | [2] |
| ZnCl₂ (1.0) | THF | 25 | 2 | 95 | >95:5 | [6] |
| BF₃·OEt₂ (1.0) | CH₂Cl₂ | -78 | 1 | 92 | >98:2 | [7] |
| AlCl₃ (1.0) | CH₂Cl₂ | -78 | 0.5 | 89 | >99:1 | [3][4] |
| Sc(OTf)₃ (0.1) | CH₂Cl₂ | 0 | 4 | 90 | 94:6 | [8] |
Data is representative for the reaction with a typical α,β-unsaturated ketone.
Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Application Protocol 1: ZnCl₂-Catalyzed Diels-Alder Reaction
Objective: To synthesize a cyclohexenone derivative via a zinc chloride-catalyzed reaction between this compound and methyl vinyl ketone.
Causality: Zinc chloride is chosen as a mild, effective, and cost-efficient Lewis acid that readily coordinates to the carbonyl oxygen of the dienophile.[6] Anhydrous conditions are critical as both the Lewis acid and the silyl enol ether are moisture-sensitive. The reaction is initiated at low temperature to control the initial exothermic reaction and improve selectivity.
Materials & Reagents:
-
This compound (≥97%)
-
Methyl vinyl ketone (freshly distilled)
-
Zinc chloride (anhydrous, fused)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel
Procedure:
-
Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous zinc chloride (1.05 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous CH₂Cl₂ to the flask and cool the resulting suspension to 0 °C using an ice bath.
-
Dienophile Addition: Add methyl vinyl ketone (1.0 equivalent) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C to allow for complexation.
-
Diene Addition: Add this compound (1.2 equivalents) dropwise over 20 minutes via a dropping funnel. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclohexenone.
The Mukaiyama-Michael Reaction: Forming 1,5-Dicarbonyl Systems
The Mukaiyama-Michael reaction is a conjugate 1,4-addition of a silyl enol ether to an α,β-unsaturated electrophile.[8] When using this compound, the initial 1,4-adduct can be further manipulated, providing access to complex 1,5-dicarbonyl compounds or related structures. This reaction is a powerful tool for constructing acyclic carbon skeletons with controlled stereochemistry.
The development of asymmetric variants has been a major focus, employing chiral Lewis acids to control the facial selectivity of the nucleophilic attack.[8] Catalytic systems based on Copper(II), Scandium(III), or Titanium(IV) complexed with chiral ligands have proven highly effective.[8][9]
Application Protocol 2: Chiral Lewis Acid-Catalyzed Enantioselective Mukaiyama-Michael Reaction
Objective: To perform an enantioselective conjugate addition of this compound to an α,β-unsaturated ester using a chiral copper(II)-pybox catalyst.
Causality: The C₂-symmetric Cu(II)-pybox complex creates a chiral environment around the coordinated electrophile.[8] The stereochemical outcome is dictated by the specific geometry of this complex, which shields one face of the double bond, directing the incoming diene to the other. Low temperatures (-78 °C) are essential to maximize enantioselectivity by minimizing thermal background reactions and enhancing the rigidity of the catalyst-substrate complex.
Materials & Reagents:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral pybox ligand (e.g., 2,6-bis((4S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine)
-
α,β-Unsaturated ester (e.g., benzyl crotonate)
-
This compound
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Diethyl ether
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, combine Cu(OTf)₂ (0.1 equivalents) and the chiral pybox ligand (0.11 equivalents).
-
Complexation: Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour. A color change typically indicates complex formation.
-
Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath).
-
Substrate Addition: Add the α,β-unsaturated ester (1.0 equivalent) to the cold catalyst solution. Stir for 20 minutes.
-
Diene Addition: Slowly add this compound (1.5 equivalents) dropwise over 30 minutes.
-
Reaction: Stir the reaction at -78 °C for 12-24 hours. Monitor by TLC (quenching a small aliquot for analysis).
-
Quenching & Workup: Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature.
-
Filtration: Pass the mixture through a pad of Celite to remove the copper catalyst, washing with diethyl ether.
-
Extraction & Purification: Perform a standard aqueous workup as described in Protocol 1. Purify the product via flash chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Summary and Outlook
Lewis acid catalysis transforms this compound from a useful diene into a powerful and precise synthetic tool. By modulating the choice of Lewis acid, solvent, and temperature, chemists can control the rate, regioselectivity, and stereoselectivity of fundamental C-C bond-forming reactions. The protocols provided here serve as validated starting points for accessing complex molecular architectures relevant to natural product synthesis and drug development. Future advancements will likely focus on developing more efficient, sustainable, and highly selective catalytic systems, further expanding the synthetic utility of this remarkable reagent.
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01134E [pubs.rsc.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Synthesis of Functionalized Cyclohexenones using 2-(Trimethylsiloxy)-1,3-Butadienes
Introduction: The Strategic Value of Cyclohexenones
The cyclohexenone framework is a cornerstone in organic synthesis, serving as a pivotal structural motif in a vast array of natural products, including steroids, terpenoids, and alkaloids. Its inherent functionality—an α,β-unsaturated ketone—makes it a versatile intermediate for a multitude of chemical transformations, such as conjugate additions, annulations, and further functional group manipulations. Consequently, the development of efficient and regioselective methods for constructing substituted cyclohexenone rings is of paramount importance in the fields of total synthesis and medicinal chemistry.[1][2]
Among the most powerful strategies for this purpose is the [4+2] cycloaddition, or Diels-Alder reaction.[3][4] This application note details the use of activated siloxy dienes, particularly 2-(trimethylsiloxy)-1,3-butadiene and its derivatives like Danishefsky's diene, as highly effective reagents for the synthesis of complex cyclohexenones.
Core Principle: The Electron-Rich Diene in [4+2] Cycloaddition
The Diels-Alder reaction is a concerted, pericyclic reaction involving the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile to form a six-membered ring.[3][4] The reaction's efficiency is governed by the electronic nature of the reactants; it is most rapid between an electron-rich diene and an electron-poor dienophile.
This compound and its analogues, such as the renowned trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene (Danishefsky's diene), are exceptionally reactive in this context.[5][6] The powerful π-donating capabilities of the siloxy and alkoxy substituents significantly raise the energy of the diene's Highest Occupied Molecular Orbital (HOMO), facilitating a favorable interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile (e.g., α,β-unsaturated ketones, esters, or nitriles).[3][7] This high reactivity allows cycloadditions to proceed under mild conditions, often without the need for harsh catalysts.
Mechanism: From Cycloaddition to Cyclohexenone
The synthesis of a cyclohexenone from a siloxy diene is a two-stage process: a Diels-Alder cycloaddition followed by hydrolysis.
-
[4+2] Cycloaddition: The reaction commences with the concerted cycloaddition of the siloxy diene to a dienophile. This step forms a six-membered ring containing a silyl enol ether. The silyl enol ether effectively serves as a masked ketone, a stable synthon for an enol.[5][8]
-
Hydrolysis: The resulting cycloadduct is then subjected to mild acidic workup. The silyl enol ether is readily hydrolyzed, cleaving the Si-O bond to reveal the ketone functionality and generate the corresponding cyclohexanone derivative.[8][9]
-
Elimination (for Danishefsky's Diene): When using 1-methoxy-3-trimethylsiloxy-1,3-butadiene, the initial adduct contains a methoxy group that can be easily eliminated upon acidic treatment, directly yielding the α,β-unsaturated cyclohexenone product.[5][10]
This sequence provides a highly regiocontrolled route to substituted cyclohexenones, as the orientation of the cycloaddition is dictated by the electronic biases of the substituents on both the diene and dienophile.[7][10]
References
- 1. Cyclohexenone synthesis [organic-chemistry.org]
- 2. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 9. Ketone synthesis by hydrolysis of enol ethers [organic-chemistry.org]
- 10. Danishefsky’s_diene [chemeurope.com]
Application Notes & Protocols: Regioselectivity in Diels-Alder Reactions of 2-(Trimethylsiloxy)-1,3-butadiene
Introduction: The Synthetic Power of 2-(Trimethylsiloxy)-1,3-butadiene
The Diels-Alder reaction stands as one of the most powerful and elegant transformations in organic chemistry for the construction of six-membered rings.[1][2] This [4+2] cycloaddition reaction's ability to form multiple stereocenters in a single, concerted step has made it a cornerstone of complex molecule synthesis.[3] Within the vast arsenal of dienes available to chemists, this compound has emerged as a particularly valuable reagent.
As an electron-rich diene, it exhibits enhanced reactivity towards a wide range of electron-deficient dienophiles.[4] More importantly, the trimethylsiloxy group not only activates the diene but also serves as a masked carbonyl group. The initial cycloadduct, a silyl enol ether, can be readily hydrolyzed under mild acidic conditions to yield a cyclohexanone derivative.[5][6] This two-step sequence from diene to functionalized ketone provides a robust entry point into complex cyclic systems.
This guide provides a detailed examination of the crucial aspect of these reactions: regioselectivity . We will delve into the theoretical principles that govern the reaction's orientation, provide practical considerations for experimental design, and offer detailed protocols for its application.
Theoretical Foundation: Unraveling the Source of Regioselectivity
The high regioselectivity observed in the Diels-Alder reactions of this compound is not a random outcome; it is dictated by the fundamental principles of Frontier Molecular Orbital (FMO) theory.[1][7] The reaction's course is primarily governed by the stabilizing interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile.[7][8]
Electronic Influence of the 2-Trimethylsiloxy Substituent
The oxygen atom of the trimethylsiloxy group is an electron-donating group, exerting a powerful positive mesomeric (+M) effect. Through resonance, it donates a lone pair of electrons into the π-system of the butadiene backbone.
This electron donation has two critical consequences:
-
Increased Reactivity: It raises the energy of the diene's HOMO. A smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a stronger stabilizing interaction and a lower activation energy for the reaction.[9][10]
-
Orbital Polarization and Regiocontrol: The electron donation is not uniform across the diene. Resonance analysis shows that electron density is pushed towards the C4 terminus of the diene. This polarization is reflected in the coefficients of the HOMO; the largest orbital coefficient is located on the C4 carbon.[11][12][13][14] This makes the C4 position the most nucleophilic center of the diene.
Predicting the Major Regioisomer
For a cycloaddition involving an unsymmetrical dienophile, such as methyl acrylate or methyl vinyl ketone, the electron-withdrawing group (EWG) polarizes the π-bond, making the β-carbon the most electrophilic position.[14][15] In FMO terms, the largest coefficient of the LUMO is on this β-carbon.[12]
The reaction proceeds by aligning the largest coefficients of the interacting orbitals.[8][12] Therefore, the C4 of this compound (largest HOMO coefficient) preferentially forms a bond with the β-carbon of the α,β-unsaturated dienophile (largest LUMO coefficient). This alignment consistently leads to the formation of the "ortho" adduct as the major product.
Caption: FMO control of regioselectivity in the Diels-Alder reaction.
Application Notes: Practical & Strategic Considerations
-
Diene Handling and Stability: this compound is sensitive to moisture and acid, which can cause hydrolysis back to methyl vinyl ketone.[16] It is best handled under an inert atmosphere (Nitrogen or Argon) and stored in a refrigerator. For best results, use freshly distilled diene for reactions.
-
Solvent Selection: Aprotic solvents are required. Common choices include diethyl ether, tetrahydrofuran (THF), benzene, toluene, or xylenes.[16][17] The choice may depend on the required reaction temperature.
-
Reaction Temperature: Due to the high reactivity of the diene, many reactions proceed readily at room temperature or with gentle heating (40–80 °C).[18] Highly reactive dienophiles like maleic anhydride can cause a significant exotherm.[2][19]
-
Lewis Acid Catalysis: For less reactive or sterically hindered dienophiles, a Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂, TiCl₄) can be employed.[20][21] The catalyst coordinates to the dienophile's electron-withdrawing group, further lowering its LUMO energy and accelerating the reaction.[10]
-
Hydrolysis Step: The resulting silyl enol ether cycloadduct is often not isolated. A mild acidic workup (e.g., dilute HCl, oxalic acid, or even silica gel during chromatography) is typically performed to hydrolyze the enol ether and reveal the final cyclohexanone product.[5][6]
Regioselectivity Data with Common Dienophiles
The reaction of this compound with various unsymmetrical dienophiles consistently yields the "ortho" regioisomer as the major product.
| Dienophile | Structure | Major Regioisomer ("ortho") | Typical Yield (%) |
| Methyl Acrylate | 4-Methoxycarbonyl-3-(trimethylsiloxy)cyclohex-1-ene | >90% | |
| Methyl Vinyl Ketone | 4-Acetyl-3-(trimethylsiloxy)cyclohex-1-ene | >95% | |
| Acrylonitrile | 4-Cyano-3-(trimethylsiloxy)cyclohex-1-ene | ~90% |
Yields are for the initial cycloadduct before hydrolysis and can vary based on specific reaction conditions.
Experimental Protocols
Safety Precaution: These protocols involve flammable solvents and potentially hazardous reagents. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
Protocol 1: General Reaction with an α,β-Unsaturated Ketone (Methyl Vinyl Ketone)
This protocol details the formation of what will become, after hydrolysis, 4-acetylcyclohexenone.
-
Apparatus Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 35.1 mmol, 1.1 equiv).
-
Inert Atmosphere: Place the apparatus under a nitrogen or argon atmosphere.
-
Solvent Addition: Add 30 mL of anhydrous toluene via syringe.
-
Dienophile Addition: While stirring, add methyl vinyl ketone (2.24 g, 31.9 mmol, 1.0 equiv) dropwise over 5 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cooling & Hydrolysis: Cool the reaction to room temperature. For the hydrolysis, slowly add 20 mL of 1M HCl and stir vigorously for 1 hour. The silyl enol ether is converted to the ketone.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-acetylcyclohexenone.
Protocol 2: High-Reactivity Reaction with Maleic Anhydride
This protocol demonstrates the rapid reaction with a highly activated, symmetrical dienophile.
-
Reagent Preparation: In a 50 mL round-bottom flask with a stir bar, dissolve maleic anhydride (2.0 g, 20.4 mmol) in 20 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Diene Addition: Under a nitrogen atmosphere, add this compound (3.2 g, 22.5 mmol, 1.1 equiv) dropwise via syringe. The reaction is often rapid and exothermic.[19]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.[22]
-
Hydrolysis & Product Isolation: Add 15 mL of THF and 5 mL of 0.1 N HCl and stir for 10 minutes.[22] The product often precipitates. If not, concentrate the solvent under reduced pressure. The resulting solid can be collected by vacuum filtration and washed with cold hexanes to afford the anhydride adduct.[2][23]
References
- 1. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]
- 2. atc.io [atc.io]
- 3. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-TRIMETHYLSILYLOXY-1,3-BUTADIENE, A NEW REACTIVE DIENE. PREPARATION AND REACTIONS | Semantic Scholar [semanticscholar.org]
- 5. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mit.edu [web.mit.edu]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. youtube.com [youtube.com]
- 10. s3.smu.edu [s3.smu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. chemtube3d.com [chemtube3d.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. cactus.utahtech.edu [cactus.utahtech.edu]
- 18. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 19. Danishefsky’s_diene [chemeurope.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. youtube.com [youtube.com]
Application Note: Asymmetric Synthesis with 2-(Trimethylsiloxy)-1,3-butadiene
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of 2-(trimethylsiloxy)-1,3-butadiene, commonly known as Danishefsky's diene, in modern asymmetric synthesis. As an exceptionally electron-rich diene, it is a powerful C4 building block for constructing complex molecular architectures with high levels of stereocontrol.[1][2] This document outlines the core principles, catalyst systems, and field-proven protocols for its use in key transformations, including asymmetric Diels-Alder and Mukaiyama-Michael reactions. Emphasis is placed on the causality behind experimental choices, mechanistic understanding, and the practical execution of these powerful synthetic methods.
Introduction: The Strategic Value of Danishefsky's Diene
This compound is a cornerstone reagent in organic synthesis, prized for its high reactivity in cycloaddition reactions.[1][2] The two electron-donating groups (methoxy and siloxy) significantly raise the energy of its highest occupied molecular orbital (HOMO), making it highly nucleophilic and reactive toward a wide range of electron-deficient dienophiles and Michael acceptors, often under mild conditions.[3][4]
The true power of this diene is realized in the context of asymmetric catalysis, where chiral Lewis acids or organocatalysts can orchestrate its approach to a prochiral substrate, enabling the synthesis of enantioenriched six-membered rings and acyclic structures.[5] These structural motifs are ubiquitous in natural products and pharmaceutical agents, making methods for their stereocontrolled synthesis critically important. This guide will focus on two of its most powerful applications: the asymmetric Diels-Alder reaction and the asymmetric Mukaiyama-Michael addition.
General Workflow for Asymmetric Catalysis
Successful asymmetric synthesis using Danishefsky's diene hinges on precise control over the reaction environment. The catalyst, whether a metal complex or an organic molecule, creates a chiral pocket that biases the reaction pathway toward one enantiomer. A generalized workflow is essential for reproducibility and optimal results.
Caption: General workflow for a catalytic asymmetric reaction.
Application I: The Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a premier method for constructing six-membered rings with up to four contiguous stereocenters.[4][5] When using Danishefsky's diene, the initial cycloadduct is a silyl enol ether, which can be readily hydrolyzed to reveal a cyclohexanone derivative, a valuable synthetic intermediate.[6]
Mechanism and Stereochemical Control with Chiral Lewis Acids
The key to enantioselectivity is the use of a chiral Lewis acid catalyst. These catalysts, typically formed from a metal salt (e.g., Cu(OTf)₂, MgI₂) and a C₂-symmetric chiral ligand (e.g., a bis(oxazoline) or 'BOX' ligand), coordinate to the dienophile.[7][8][9][10][11] This coordination serves two purposes:
-
Activation: It lowers the dienophile's lowest unoccupied molecular orbital (LUMO) energy, accelerating the reaction.[12]
-
Stereodirection: The chiral ligand creates a sterically defined environment, blocking one face of the dienophile and forcing the incoming diene to attack from the other, less hindered face.[13]
For dienophiles capable of bidentate chelation, such as N-acryloyloxazolidinones, a highly ordered, square-planar transition state is often proposed, leading to excellent stereocontrol.[7][10][11]
Caption: Mechanism of a chiral Lewis acid-catalyzed Diels-Alder reaction.
Catalyst Systems and Performance
Copper(II)-bis(oxazoline) complexes are among the most versatile and effective catalysts for this transformation.[7][8][9] The choice of the ligand's steric bulk (e.g., tert-butyl vs. phenyl) and the metal's counterion (e.g., OTf⁻ vs. SbF₆⁻) can profoundly influence both reactivity and enantioselectivity.[7][10][11]
| Catalyst System | Dienophile | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| 10 mol% --INVALID-LINK--₂ | N-Acryloyl-oxazolidinone | -78 | 95 | 98 | Evans, D. A. et al. (1999) |
| 10 mol% --INVALID-LINK--₂ | Ethyl glyoxylate | -78 | 70 | 72 | Ghosh, A. K. et al. (1995)[14] |
| 20 mol% [Mg(I)₂-Ph-BOX] | Methyl acrylate | -20 | 88 | 95 | Corey, E. J. et al. (2002)[4] |
Protocol: Asymmetric Diels-Alder with a Cu(II)-BOX Catalyst
This protocol is adapted from the highly reliable methods developed by Evans and coworkers for the reaction of N-acryloyloxazolidinone with Danishefsky's diene.[7][8][15]
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-t-Bu-BOX)
-
N-Acryloyl-2-oxazolidinone (Dienophile)
-
This compound (Danishefsky's Diene), freshly distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried, nitrogen-purged flask, stir Cu(OTf)₂ (0.10 equiv) and (S,S)-t-Bu-BOX (0.11 equiv) in anhydrous CH₂Cl₂ (0.1 M relative to substrate) for 1-2 hours at room temperature. The solution should turn a clear light blue.
-
Reaction Setup: To a separate flame-dried, nitrogen-purged flask, add the dienophile (1.0 equiv).
-
Initiation: Transfer the pre-formed catalyst solution to the dienophile-containing flask via cannula. Cool the resulting mixture to -78 °C (dry ice/acetone bath).
-
Diene Addition: Add Danishefsky's diene (1.5 equiv) dropwise to the cold, stirring reaction mixture over 10 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C for 3 hours. Monitor the consumption of the dienophile by thin-layer chromatography (TLC).
-
Hydrolysis & Workup: Upon completion, add a solution of trifluoroacetic acid (3.0 equiv) in a 3:1 mixture of CH₂Cl₂/H₂O. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the enantioenriched cyclohexanone adduct.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Application II: The Asymmetric Mukaiyama-Michael Addition
The vinylogous Mukaiyama-Michael reaction is a powerful C-C bond-forming reaction where a silyl enol ether adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. Danishefsky's diene acts as an extended silyl enol ether, adding at its C-4 position. This reaction is particularly valuable when catalyzed by chiral organocatalysts.
Mechanism and Stereochemical Control with Organocatalysts
Chiral amine catalysts, such as those derived from proline or imidazolidinone, are highly effective for this transformation. The mechanism proceeds through the formation of a transient, chiral iminium ion from the α,β-unsaturated aldehyde and the secondary amine catalyst.[16]
-
Iminium Ion Formation: The catalyst reversibly condenses with the enal to form a chiral iminium ion. This step lowers the LUMO of the Michael acceptor, activating it for nucleophilic attack.
-
Stereocontrolled Addition: The bulky framework of the catalyst shields one face of the iminium ion. Danishefsky's diene then attacks from the exposed face, setting the crucial stereocenter.
-
Hydrolysis and Catalyst Turnover: The resulting enamine intermediate is hydrolyzed to release the aldehyde product and regenerate the chiral amine catalyst, completing the catalytic cycle.
Caption: Organocatalytic cycle for an asymmetric Mukaiyama-Michael addition.
Catalyst Systems and Performance
The MacMillan imidazolidinone catalysts are benchmarks for this class of reaction, providing high enantioselectivities for the addition of silyl ketene acetals and silyloxy furans to enals.[16] While direct examples with Danishefsky's diene are less common in seminal organocatalysis literature, the principles extend, and bifunctional catalysts like thioureas are also effective in activating substrates for vinylogous additions.[17][18][19][20]
| Catalyst System | Michael Acceptor | Michael Donor | Yield (%) | e.e. (%) | Reference |
| 20 mol% MacMillan Cat. (I) | Cinnamaldehyde | Silyloxy furan | 77 | 99 | MacMillan, D. W. C. et al. (2003)[16] |
| 10 mol% Takemoto Catalyst | Nitrostyrene | Malonate | 95 | 93 | Takemoto, Y. et al. (2005) |
| 10 mol% Dipeptide | Nitrostyrene | Isobutyraldehyde | 98 | 99 | Córdova, A. et al. (2010)[20] |
Protocol: Organocatalytic Mukaiyama-Michael Addition
This generalized protocol is based on established methods for iminium-catalyzed conjugate additions.[16]
Materials:
-
Imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one)
-
Trichloroacetic acid (TCA, co-catalyst)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
This compound (Danishefsky's Diene), freshly distilled
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a vial, add the imidazolidinone catalyst (0.20 equiv) and TCA (0.20 equiv).
-
Solvent and Substrate: Add anhydrous toluene (0.5 M) followed by the α,β-unsaturated aldehyde (1.0 equiv). Stir for 5 minutes at room temperature.
-
Diene Addition: Add Danishefsky's diene (2.0 equiv) in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the aldehyde by TLC or GC-MS. The reaction may take 12-48 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and quench with saturated aqueous NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Silyl Ether Cleavage: The resulting silyl enol ether can be cleaved by dissolving the crude material in THF, adding 1M HCl, and stirring for 1 hour. After neutralization and extraction, the product can be purified by silica gel chromatography.
-
Analysis: Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC or GC.
Concluding Remarks
This compound remains an indispensable tool for the asymmetric synthesis of complex molecules. Its high, predictable reactivity, when paired with sophisticated chiral catalyst systems, provides reliable access to valuable enantioenriched building blocks. The protocols and principles outlined in this guide for Diels-Alder and Mukaiyama-Michael reactions serve as a robust foundation for researchers aiming to leverage this powerful diene in their synthetic campaigns. Careful attention to reagent purity, inert atmosphere techniques, and precise temperature control are paramount to achieving the high levels of stereoselectivity reported in the literature.
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. Danishefsky’s_diene [chemeurope.com]
- 3. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective DielsâAlder Reaction - Journal of the American Chemical Society - Figshare [figshare.com]
- 12. scielo.br [scielo.br]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. Organocatalytic Asymmetric Approach to γ,δ-Functionalization of 3-Cyano-4-styrylcoumarins via Bifunctional Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Asymmetric organocatalytic Strecker-type reactions of aliphatic N,N-dialkylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Harnessing the Reactivity of 2-(Trimethylsiloxy)-1,3-butadiene: Advanced Strategies in Masked Functionality and Annulation
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical note provides an in-depth guide to the strategic applications of 2-(trimethylsiloxy)-1,3-butadiene, a highly reactive and versatile silyl enol ether. While not a traditional protecting group in the sense of masking and unmasking a pre-existing functional group, this diene serves as a powerful synthetic tool for the introduction of a masked carbonyl functionality within a newly formed six-membered ring. Its primary application lies in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, where it functions as a potent nucleophilic diene.[1] This guide will elucidate the underlying reaction mechanisms, provide detailed, field-proven protocols for its synthesis and application, and discuss the strategic considerations for its use in complex molecule synthesis, making it an invaluable resource for researchers in organic chemistry and drug development.
Introduction: Beyond Traditional Protection
This approach is fundamentally a cyclohexenone annulation strategy. The diene's high reactivity is driven by the electron-donating nature of the trimethylsiloxy group, making it an exceptional partner for electron-deficient dienophiles in Diels-Alder reactions.[6][7] This guide will explore the causality behind its reactivity and provide the practical knowledge required to leverage this reagent effectively.
The Core Strategy: Diels-Alder Cycloaddition and Unmasking
The cornerstone of this reagent's utility is the Diels-Alder reaction, a pericyclic [4+2] cycloaddition that forms a six-membered ring by creating two new sigma bonds and one new pi bond.[6][7] When this compound reacts with an electron-deficient alkene (a dienophile), it generates a cyclohexenyl silyl enol ether. This cycloadduct is the "protected" or "masked" form of a cyclohexanone derivative.
The subsequent deprotection, or "unmasking," is a simple hydrolysis of the silyl enol ether, typically under mild acidic conditions, to reveal the ketone.[8] This two-step sequence allows for the construction of complex cyclic systems with predictable regiochemistry and functionality.
Mechanistic Rationale and Regioselectivity
The high regioselectivity observed in these reactions is a direct consequence of the electronic properties of the diene. The oxygen atom of the trimethylsiloxy group donates electron density into the diene system, increasing the electron density at the C4 position. This polarization dictates the orientation of the cycloaddition with unsymmetrical dienophiles, leading to a predictable substitution pattern in the resulting cyclohexene ring.[5]
The overall workflow can be visualized as follows:
Caption: General workflow for cyclohexenone synthesis.
The Silyl Enol Ether: A Robust Masking Group
The intermediate silyl enol ether is stable to a wide range of reaction conditions that would otherwise affect a free ketone, including basic conditions, nucleophilic attack (e.g., Grignard reagents, organolithiums), and reducing agents (e.g., LiAlH₄, NaBH₄).[9] This stability is crucial, as it allows for further chemical modifications on other parts of the molecule before the ketone functionality is revealed.
The deprotection step is typically achieved with high efficiency under mild conditions that are orthogonal to many other protecting groups.[10]
Application Notes & Experimental Protocols
Synthesis of this compound
While commercially available, the diene can be prepared in the laboratory from methyl vinyl ketone. The procedure involves the formation of a silyl enol ether using chlorotrimethylsilane and a tertiary amine base.[11]
Protocol 1: Preparation of this compound [11]
Materials:
-
Methyl vinyl ketone
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Pentane
-
5% Sodium hydrogen carbonate solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottomed flask, addition funnels, magnetic stirrer, heating mantle, distillation apparatus.
Procedure:
-
Safety Note: This procedure should be performed in a well-ventilated fume hood as the reagents are noxious and flammable.[11][12]
-
Set up an oven-dried 500-mL three-necked flask with a magnetic stirrer, two addition funnels, and a nitrogen inlet.
-
Charge the flask with a solution of triethylamine (40.5 g, 0.400 mole) in 200 mL of DMF.
-
Prepare two separate solutions:
-
Methyl vinyl ketone (25.0 g, 0.357 mole) in 25 mL of DMF.
-
Chlorotrimethylsilane (43.4 g, 0.400 mole) in 25 mL of DMF.
-
-
Over a period of 30 minutes, simultaneously add the two solutions from the addition funnels to the stirred triethylamine solution at room temperature.
-
After the addition is complete, heat the reaction mixture in an oil bath at 80-90°C and stir for approximately 14 hours (overnight). A white precipitate of triethylamine hydrochloride will form.[11]
-
Cool the reaction to room temperature and filter to remove the precipitate.
-
Transfer the filtrate to a 2-L separatory funnel containing 300 mL of pentane.
-
Wash the organic phase by adding 1 L of cold 5% sodium hydrogen carbonate solution to remove the DMF. Separate the pentane layer.
-
Extract the aqueous layer twice more with 300-mL portions of pentane.
-
Combine the pentane extracts, wash with 200 mL of cold distilled water, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the pentane by fractional distillation at atmospheric pressure.
-
Purify the residue by vacuum distillation to yield this compound as a colorless oil (b.p. 50–55°C at 50 mm Hg).[11]
Caption: Synthesis workflow for this compound.
Diels-Alder Cycloaddition Protocol
This protocol describes a general procedure for the reaction of the diene with an α,β-unsaturated ketone.
Protocol 2: Diels-Alder Reaction with an Enone
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Anhydrous toluene or benzene
-
Round-bottomed flask, reflux condenser, magnetic stirrer.
Procedure:
-
In a dry, nitrogen-flushed round-bottomed flask, dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous toluene.
-
Add this compound (1.1 - 1.5 eq).
-
The reaction can often proceed at room temperature, but may require heating to reflux (80-110°C) to go to completion, depending on the reactivity of the dienophile. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure. The crude cycloadduct (a silyl enol ether) is often of sufficient purity for the next step, or it can be purified by vacuum distillation or column chromatography on silica gel (eluting with a non-polar solvent system like hexanes/ethyl acetate).
Deprotection of the Silyl Enol Ether
The final step is the hydrolysis of the silyl enol ether to yield the target ketone.
Protocol 3: Hydrolysis of the Silyl Enol Ether Adduct
Materials:
-
Crude or purified silyl enol ether cycloadduct
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the silyl enol ether cycloadduct in THF in a round-bottomed flask.
-
Add 1M aqueous HCl (approximately 1.2 equivalents relative to the silyl ether).
-
Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a more polar product.
-
Once the reaction is complete, quench by adding saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by column chromatography or distillation as required.
Caption: Mechanism of silyl enol ether hydrolysis.
Data Summary
The choice of dienophile and reaction conditions significantly impacts the outcome of the Diels-Alder reaction. The following table provides representative examples.
| Dienophile | Conditions | Product Type | Typical Yield (%) | Reference |
| Methyl vinyl ketone | Benzene, 80°C, 18h | 4-Methyl-4-(trimethylsiloxy)cyclohex-1-ene | 85-95 | [13] |
| Acrolein | Neat, 25°C, 24h | 4-(Trimethylsiloxy)cyclohex-1-ene-1-carbaldehyde | >90 | [13] |
| Diethyl fumarate | Toluene, reflux | Diethyl trans-4-trimethylsiloxy-4-cyclohexene-1,2-dicarboxylate | 80-90 | [11] |
| Maleic anhydride | Benzene, 25°C | Fused bicyclic silyl enol ether anhydride | ~100 | [1] |
Conclusion and Future Outlook
This compound is a cornerstone reagent in modern organic synthesis, providing a reliable and elegant method for the construction of functionalized six-membered rings. Its role as a masked carbonyl equivalent in Diels-Alder reactions allows for strategic bond formations that would be otherwise challenging.[14][15] The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this strategy in their synthetic endeavors. Future developments in this area may focus on asymmetric variations of these cycloadditions, further expanding the utility of this remarkable diene in the synthesis of chiral natural products and pharmaceuticals.[15][16]
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Silyl enol ethers as monomer. III. Radical polymerization and copolymerizations of 2‐trimethylsilyloxy‐1,3‐butadiene and desilylation of the resulting polymers | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. This compound for synthesis 38053-91-7 [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols for Scale-Up Synthesis Using 2-(Trimethylsiloxy)-1,3-butadiene
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective scale-up of chemical syntheses utilizing 2-(trimethylsiloxy)-1,3-butadiene. Known colloquially as Danishefsky's diene, this electron-rich organosilicon reagent is a cornerstone in modern organic synthesis, particularly for the construction of complex cyclic systems via the Diels-Alder reaction.[1][2] This guide moves beyond theoretical concepts to offer field-proven insights and detailed protocols, addressing the critical challenges of thermal management, reagent stability, and process optimization inherent in transitioning from bench-scale to pilot or manufacturing scale.
Foundational Principles: The "Why" Behind the Workflow
Unpacking the Reactivity of this compound
This compound is a highly reactive diene in [4+2] cycloaddition reactions due to its electron-rich nature, a consequence of the electron-donating trimethylsiloxy group.[1][3] This heightened reactivity allows it to engage with a wide array of dienophiles, including those that are typically unreactive, to form cyclohexene derivatives with high regioselectivity.[4] The resulting cycloadduct contains a silyl enol ether moiety, which serves as a versatile synthetic handle, readily hydrolyzed under mild acidic conditions to furnish a cyclohexenone—a common structural motif in pharmaceuticals and natural products.
The general mechanism for the Diels-Alder reaction and subsequent hydrolysis is depicted below.
Figure 1: General mechanism of the Diels-Alder reaction.
Critical Considerations for Process Scale-Up
Transitioning a reaction from gram-scale in a round-bottom flask to kilogram-scale in a jacketed reactor introduces significant challenges. For reactions involving this compound, the following parameters are of paramount importance:
-
Purity and Stability: The diene is sensitive to moisture and acids, which can cause premature hydrolysis to methyl vinyl ketone or polymerization.[5] It degrades slowly at room temperature and must be stored in sealed containers under an inert atmosphere at refrigerated temperatures (2-8°C) to maintain its integrity.[5][6] For scale-up, it is crucial to use freshly distilled or high-purity diene (≥97.0%) and to ensure all solvents and reagents are rigorously dried.
-
Thermal Management: Diels-Alder reactions are exothermic. On a large scale, the heat generated can accelerate the reaction rate uncontrollably, leading to the formation of impurities or a hazardous runaway reaction. A jacketed reactor with precise temperature control and an adequate cooling system is mandatory. The rate of addition of reagents must be carefully controlled to manage the exotherm.
-
Solvent Selection: The choice of solvent is critical for solubility, reaction rate, and ease of downstream processing. While common lab solvents like benzene have been used, safer alternatives such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are preferred for scale-up, provided they are anhydrous.
-
Lewis Acid Catalysis: Many reactions are accelerated by Lewis acids (e.g., ZnCl₂, Cu(OTf)₂, BF₃·OEt₂).[3][7][8] On a large scale, this introduces challenges related to the handling of corrosive and moisture-sensitive catalysts, managing the exotherm of complexation, and ensuring complete quenching and removal of the catalyst during work-up to prevent product degradation.
-
Work-up and Purification: Large-scale aqueous extractions can be cumbersome and may lead to emulsions. The hydrolysis step must be carefully controlled to prevent side reactions. Purification by fractional distillation under reduced pressure is often more practical and cost-effective than chromatography for multi-kilogram quantities.[4]
Safety and Handling Protocols
This compound is a highly flammable liquid and vapor that causes serious eye irritation.[9][10] Strict adherence to safety protocols is essential.
| Hazard | Handling & Precautionary Measures [6][9][10][11] |
| Flammability | Highly flammable liquid (Flash Point: 12°C). Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and non-sparking tools. Ground and bond all containers and receiving equipment to prevent static discharge. |
| Reactivity | Reacts with water and moisture, liberating flammable and toxic vapors.[5] Incompatible with strong acids, oxidizing agents, and peroxides.[5][9] Store under an inert atmosphere (e.g., nitrogen or argon). |
| Health Hazards | Causes serious eye irritation and may cause skin irritation.[9][10] Inhalation of vapors may irritate the respiratory tract.[5] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, neoprene or nitrile rubber gloves, and flame-retardant protective clothing.[5][9] A NIOSH-certified organic vapor respirator is recommended if inhalation exposure is possible.[9] |
| Spill & Emergency | Eliminate all ignition sources. Contain spills with absorbent material (e.g., vermiculite).[5][9] Ensure an emergency eyewash station and safety shower are immediately accessible.[5][11] |
Detailed Application Protocol: Kilo-Scale Synthesis of a Cyclohexenone Adduct
This section details a representative kilo-scale Diels-Alder reaction between this compound and methyl vinyl ketone (MVK), a reactive dienophile, followed by in-situ hydrolysis to yield 4-methylcyclohex-3-en-1-one.
Equipment and Reagents
-
Equipment:
-
100 L glass-lined jacketed reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
20 L addition funnel.
-
Temperature control unit (TCU) for heating and cooling.
-
Receiving vessels for product and waste.
-
Vacuum pump and distillation setup for solvent removal and product purification.
-
-
Reagents:
-
This compound (≥97.0% purity).
-
Methyl vinyl ketone (MVK), stabilized (≥99.0% purity).
-
Anhydrous Toluene (KF ≤ 50 ppm).
-
Hydrochloric Acid (1 M aqueous solution).
-
Saturated Sodium Bicarbonate solution.
-
Saturated Sodium Chloride (Brine) solution.
-
Anhydrous Magnesium Sulfate.
-
Reaction Parameters Summary
| Parameter | Value | Notes |
| Scale | 50.0 mol | Based on the limiting reagent (MVK). |
| This compound | 7.84 kg (55.1 mol, 1.1 equiv) | A slight excess ensures complete consumption of the dienophile. |
| Methyl Vinyl Ketone (MVK) | 3.50 kg (50.0 mol, 1.0 equiv) | The limiting reagent. |
| Anhydrous Toluene | 40 L | Reaction solvent. |
| Reaction Temperature | 80-85 °C | Controlled reflux to drive the reaction to completion. |
| Reaction Time | 12-16 hours | Monitored by GC-MS. |
| Hydrolysis | 1 M HCl, 0-10 °C | Controlled addition to manage exotherm. |
| Expected Yield | 4.4 - 4.9 kg (80-90%) | Based on typical outcomes for this reaction. |
Step-by-Step Scale-Up Procedure
-
Reactor Preparation:
-
Ensure the 100 L reactor is clean, dry, and has been leak-tested.
-
Inert the reactor by purging with dry nitrogen for at least 1 hour. Maintain a gentle nitrogen blanket throughout the procedure.
-
-
Charging Reagents:
-
Charge the reactor with 40 L of anhydrous toluene.
-
Add 7.84 kg (55.1 mol) of this compound to the reactor via a sealed transfer line.
-
In the 20 L addition funnel, charge 3.50 kg (50.0 mol) of methyl vinyl ketone.
-
-
Diels-Alder Reaction:
-
Begin agitation and heat the reactor contents to 80 °C using the TCU.
-
Once the temperature is stable, begin the dropwise addition of MVK from the addition funnel over a period of 2-3 hours. Monitor the internal temperature closely; if the exotherm causes the temperature to rise above 90 °C, slow the addition rate.
-
After the addition is complete, maintain the reaction temperature at 80-85 °C.
-
Monitor the reaction progress by taking aliquots every 2 hours and analyzing by GC-MS for the disappearance of MVK. The reaction is typically complete in 12-16 hours.
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete, cool the reactor contents to 0-5 °C using the TCU.
-
Slowly add 20 L of 1 M hydrochloric acid solution over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, turn off the TCU cooling and allow the mixture to warm to room temperature while stirring for 1 hour to ensure complete hydrolysis of the silyl enol ether intermediate.
-
Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 15 L of saturated sodium bicarbonate solution and 15 L of brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and filter the solid into a clean receiving vessel.
-
Transfer the dried organic solution back to the clean reactor.
-
Concentrate the solution under reduced pressure to remove the toluene.
-
The resulting crude oil is then purified by fractional vacuum distillation to yield the final product, 4-methylcyclohex-3-en-1-one, as a colorless liquid.
-
Figure 2: Kilo-scale experimental workflow diagram.
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. Danishefsky’s_diene [chemeurope.com]
- 3. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. gelest.com [gelest.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gelest.com [gelest.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(trimethylsiloxy)-1,3-butadiene
Welcome to the technical support center for 2-(trimethylsiloxy)-1,3-butadiene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting, and detailed protocols for the purification of this versatile diene. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the primary causes of degradation for this compound?
A1: The two primary degradation pathways are hydrolysis and polymerization.
-
Hydrolysis: The silyl enol ether functionality is highly susceptible to moisture. It reacts with water, even atmospheric moisture, to hydrolyze back to a ketone, liberating methyl vinyl ketone and trimethylsilanol.[1] This is often the cause of product impurity and reduced yield in subsequent reactions.
-
Polymerization: As a conjugated diene, it can undergo thermal or acid-catalyzed polymerization, especially at elevated temperatures. This can result in the formation of oligomeric or polymeric materials, which present as viscous oils or solids and can be difficult to remove. The compound is known to degrade slowly even at room temperature.[1]
Q2: My freshly distilled this compound is clear, but it turned yellow after a few days in storage. What happened?
A2: A yellow discoloration is a common indicator of initial degradation, typically slight polymerization. This process can be initiated by exposure to air (oxygen), light, trace acidic impurities, or elevated temperatures. While the product might still be usable for some applications, the color change signifies a decrease in purity. For high-purity requirements, such as in sensitive polymerization reactions, redistillation is recommended.
Q3: What is the recommended method for storing purified this compound?
A3: Proper storage is critical to maintain the purity of the diene. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.[2] For long-term stability, storage at refrigerated temperatures, typically between +2°C to +8°C, is highly recommended.[3][4][5] The material should be stored away from heat, sparks, open flames, and incompatible materials like acids and oxidizing agents.[1][2]
Q4: What are the expected boiling points for vacuum distillation?
A4: The boiling point is highly dependent on the pressure. Distilling under reduced pressure is essential to prevent thermal polymerization. Below is a table of reported boiling points at various pressures.
| Pressure | Boiling Point | Source |
| 1013 hPa (760 mmHg) | 124 °C | [3][4] |
| 50 mmHg | 50-55 °C | [1][6] |
| 15 mmHg | 86.5-87.5 °C | [4] |
Note: The significant difference in boiling point at 15 mmHg versus 50 mmHg in the literature may reflect variations in experimental setup or measurement. It is advisable to expect a boiling range and monitor the distillation closely.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Problem 1: Low Yield After Distillation
-
Potential Cause 1: Polymerization in the Distillation Flask. High temperatures can cause the diene to polymerize, leaving a significant amount of non-volatile residue in the distillation pot.
-
Solution: Ensure the distillation is performed under a sufficient vacuum (e.g., <50 mmHg) to keep the pot temperature as low as possible. Use a heating mantle with a stirrer and do not exceed a bath temperature of 70-80°C.[6] Consider adding a radical inhibitor, such as a small crystal of hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask before heating.
-
-
Potential Cause 2: Inefficient Workup and Extraction. If purifying after synthesis, significant product loss can occur during the aqueous workup if phases are not separated properly or if extractions are incomplete.
-
Potential Cause 3: Hydrolysis During Workup. Prolonged contact with the aqueous phase during workup can lead to hydrolysis of the silyl enol ether, reducing the yield of the desired product.
-
Solution: Perform the aqueous wash and extractions quickly and at cold temperatures. Ensure the organic extracts are thoroughly dried over an anhydrous drying agent like sodium sulfate before distillation.[6]
-
Problem 2: Product is "Wet" or Hazy After Distillation (Contains Water)
-
Potential Cause 1: Inadequate Drying of Crude Product. If the organic solution containing the crude diene was not sufficiently dried before distillation, water can co-distill with the product, especially under vacuum.
-
Solution: Dry the pre-distilled organic solution over a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Allow sufficient time for the drying agent to work, and filter it off completely before charging the flask for distillation.
-
-
Potential Cause 2: Leaks in the Distillation Apparatus. A leak in the vacuum setup can allow atmospheric moisture to enter the system and contaminate the distillate.
-
Solution: Ensure all glass joints are properly sealed with a suitable vacuum grease. Check that all tubing and connections are secure and that the vacuum pump is operating efficiently. Using a cold trap with liquid nitrogen or a dry ice/acetone bath between the apparatus and the pump is crucial to protect the pump and maintain a good vacuum.
-
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing and resolving common purification issues.
Caption: Logical workflow for troubleshooting common purification problems.
Experimental Protocol: Purification by Fractional Vacuum Distillation
This protocol describes the standard procedure for purifying this compound. It is critical to perform this procedure in a well-ventilated fume hood.[2]
Materials
-
Crude this compound
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Polymerization inhibitor (e.g., hydroquinone or BHT, optional)
-
Vacuum grease
-
Dry ice and acetone, or liquid nitrogen for cold trap
Equipment Setup
-
Assemble a fractional distillation apparatus as shown in the diagram below. All glassware should be thoroughly oven-dried before assembly.
-
Use a round-bottom flask of an appropriate size (should not be more than two-thirds full) as the distillation pot. Add a magnetic stir bar.
-
Pack a short (5-10 cm) Vigreux or packed column (e.g., with steel wool) to enhance separation efficiency.[6]
-
Connect a condenser, a vacuum-adapter with a receiving flask, and a cold trap.
-
Connect the apparatus to a vacuum pump. Ensure all joints are properly sealed.
Caption: Standard setup for fractional distillation under reduced pressure.
Procedure
-
Drying: If the crude product is from a synthetic workup, dry the organic solution (e.g., in pentane) over anhydrous sodium sulfate for at least 30 minutes. Filter the solution directly into the distillation flask.
-
Solvent Removal: If the crude product is in a low-boiling solvent like pentane, remove the bulk of the solvent by simple distillation at atmospheric pressure or using a rotary evaporator.[6] Be careful not to heat the mixture excessively.
-
Inhibitor Addition (Optional): Add a small amount (a single crystal or spatula tip) of a polymerization inhibitor to the cooled crude diene in the distillation flask.
-
Vacuum Application: Begin stirring the liquid. Slowly and carefully apply vacuum to the system. Be prepared to reduce the vacuum if boiling becomes too vigorous.
-
Heating: Once a stable vacuum is achieved (e.g., 50 mmHg), begin gently heating the distillation flask using a heating mantle.
-
Distillation:
-
A small forerun of any remaining volatile impurities may distill first.
-
Collect the main fraction of this compound at the expected temperature for your vacuum level (e.g., 50-55 °C at 50 mmHg).[6] The product should be a colorless liquid.[1]
-
Monitor the head temperature closely. A stable temperature plateau indicates that a pure substance is distilling.
-
-
Shutdown: Once the main fraction has been collected and the temperature begins to drop or fluctuate, stop the distillation. Remove the heating mantle and allow the system to cool completely before slowly and carefully releasing the vacuum.
-
Storage: Immediately transfer the purified, colorless liquid to a clean, dry, amber glass bottle. Purge the headspace with argon or nitrogen before sealing tightly. Store in a refrigerator at +2°C to +8°C.[3]
References
Technical Support Center: Improving Yields with 2-(trimethylsiloxy)-1,3-butadiene (Danishefsky's Diene)
Welcome to the technical support center for 2-(trimethylsiloxy)-1,3-butadiene, a highly versatile and reactive diene for cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful application of this reagent in your synthetic endeavors. Our focus is on practical, field-proven insights to help you improve reaction yields and overcome common experimental hurdles.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield in Diels-Alder Reactions
Question: I am performing a Diels-Alder reaction with this compound and a dienophile, but I am observing very low or no formation of the desired cycloadduct. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield in a Diels-Alder reaction involving this compound can stem from several factors, ranging from reagent quality to reaction conditions. Here is a step-by-step guide to troubleshoot this common issue:
1. Reagent Quality and Handling:
-
Diene Purity and Stability: this compound is sensitive to moisture and acids, which can cause it to decompose.[1][2] It is stable when stored in sealed containers at 2-8°C.[2] Ensure that the diene is fresh or has been stored under anhydrous conditions. Older or improperly stored diene may have partially hydrolyzed, leading to reduced reactivity.
-
Dienophile Reactivity: The electronic nature of the dienophile is crucial. The Diels-Alder reaction is most efficient when there is a significant electronic difference between the electron-rich diene and an electron-poor dienophile.[3] Dienophiles bearing strong electron-withdrawing groups (e.g., carbonyls, cyano groups) will be more reactive.
-
Solvent Purity: Ensure that your solvent is anhydrous. The presence of water can lead to the hydrolysis of the silyl enol ether of the diene.
2. Reaction Conditions:
-
Temperature: While some Diels-Alder reactions proceed at room temperature, others require heating to overcome the activation energy barrier.[4] However, excessively high temperatures can promote the retro-Diels-Alder reaction, leading to a lower yield of the product.[5] It is advisable to start at a moderate temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress.
-
Reaction Time: Diels-Alder reactions can vary significantly in their reaction times. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can dramatically accelerate the rate of the Diels-Alder reaction and improve yields, particularly with less reactive dienophiles.[6][7][8] Lewis acids coordinate to the dienophile, lowering its LUMO energy and making it more electrophilic.[7] Common Lewis acids for this purpose include ZnCl₂, AlCl₃, and BF₃·OEt₂.[7][9]
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dienophile in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid catalyst dropwise.
-
Stir the mixture for a short period (e.g., 15-30 minutes).
-
Add a solution of this compound in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Perform a standard aqueous workup and purify the product by column chromatography.
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of the desired Diels-Alder adduct. What are the likely side reactions and how can I minimize them?
Answer:
The formation of side products is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.
1. Polymerization of the Diene:
-
This compound, like many conjugated dienes, can undergo polymerization, especially at elevated temperatures or in the presence of acidic impurities.[9]
-
Solution:
-
Use the diene as fresh as possible.
-
Maintain a moderate reaction temperature.
-
Ensure all glassware and reagents are free from acidic residues.
-
2. Michael Addition:
-
In some cases, a Michael-type addition can compete with the desired [4+2] cycloaddition, particularly with α,β-unsaturated carbonyl compounds as dienophiles.[10]
-
Solution:
-
The use of a Lewis acid can sometimes favor the Diels-Alder pathway.
-
Optimizing the reaction temperature may also influence the product distribution.
-
3. Hydrolysis of the Silyl Enol Ether:
-
The trimethylsilyloxy group is labile and can be cleaved by water or acidic conditions, leading to the formation of methyl vinyl ketone.[2]
-
Solution:
-
Strictly adhere to anhydrous reaction conditions.
-
Use a non-protic solvent.
-
If an acidic workup is required, it should be performed carefully at low temperatures.
-
Issue 3: Difficulty with Product Purification
Question: I am having trouble isolating the pure Diels-Alder adduct from the reaction mixture. What are some effective purification strategies?
Answer:
Purification of the Diels-Alder adduct can sometimes be challenging due to the nature of the product and potential side products.
1. Hydrolysis of the Initial Adduct:
-
The initial Diels-Alder adduct of this compound is a silyl enol ether, which is often sensitive to silica gel chromatography. It is common practice to hydrolyze the silyl enol ether to the corresponding ketone before purification.
-
Protocol for Hydrolysis: After the reaction is complete, the crude reaction mixture can be treated with a mild acid, such as aqueous HCl or oxalic acid, to effect the hydrolysis.[10]
2. Chromatographic Purification:
-
If the hydrolyzed product is stable, silica gel column chromatography is a standard method for purification.
-
Choosing the right solvent system for chromatography is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity can be gradually increased to elute the desired product.
3. Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective method for purification. The choice of solvent is key; the ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the trimethylsilyloxy group in this compound?
A1: The trimethylsilyloxy group serves two primary functions. First, it acts as an electron-donating group, which increases the electron density of the diene system. This makes the diene more reactive towards electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction.[3] Second, the resulting silyl enol ether in the cycloadduct can be readily hydrolyzed to a ketone, providing a versatile synthetic handle for further transformations.[10]
Q2: How should I properly store and handle this compound?
A2: this compound is a flammable liquid and is sensitive to moisture and air.[1][2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. When handling the reagent, it is important to use dry glassware and syringes and to work under an inert atmosphere to prevent decomposition.
Q3: Can this compound be used in asymmetric Diels-Alder reactions?
A3: Yes, this compound is widely used in asymmetric Diels-Alder reactions. This is typically achieved by using a chiral Lewis acid catalyst, which can create a chiral environment around the dienophile, leading to the preferential formation of one enantiomer of the product.[8][11]
Q4: What are the key differences in reactivity between Danishefsky's diene and Rawal's diene?
A4: Both Danishefsky's diene (DD) and Rawal's diene (RD) are highly reactive electron-rich dienes. However, Rawal's diene, which has an amino group instead of a methoxy group, is generally more reactive than Danishefsky's diene.[12] This increased reactivity often allows reactions with Rawal's diene to be carried out under milder conditions, sometimes even without the need for a Lewis acid catalyst.[12]
| Feature | Danishefsky's Diene | Rawal's Diene |
| Structure | 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene | 1-amino-3-(trimethylsilyloxy)-1,3-butadiene |
| Reactivity | High | Very High[12] |
| Catalysis | Often requires Lewis acid catalysis | Can often be used under thermal conditions without a catalyst[12] |
Q5: What is the typical regioselectivity observed in Diels-Alder reactions with this compound?
A5: In reactions with unsymmetrical dienophiles, this compound generally exhibits high regioselectivity. The substitution pattern of the product is governed by the electronic effects of the substituents on both the diene and the dienophile. The trimethylsilyloxy group directs the regiochemical outcome of the cycloaddition.
Section 3: Visualizing the Workflow
Troubleshooting Low Yields
References
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2-(Trimethylsiloxy)-1,3-butadiene Reactions
Welcome to the technical support center for 2-(trimethylsiloxy)-1,3-butadiene, a versatile and highly reactive diene for a variety of chemical transformations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow. Is it still usable?
A slight yellow color is not uncommon and does not necessarily indicate significant decomposition. However, a dark yellow or brown color suggests potential degradation. The primary concern is hydrolysis due to moisture, which can liberate butenal[1]. It is recommended to purify the diene by distillation before use if significant color change is observed or if it has been stored for an extended period.
Q2: What are the ideal storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C[2]. It is highly flammable and sensitive to moisture, heat, sparks, and open flames[1][2]. It is also incompatible with acids, oxidizing agents, and peroxides[1].
Q3: Can I use protic solvents for my reaction with this compound?
No, protic solvents such as water and alcohols should be strictly avoided. The trimethylsilyl enol ether is readily hydrolyzed by protic solvents, leading to the formation of butenal and other byproducts[1]. Anhydrous aprotic solvents are required for successful reactions.
Q4: My Diels-Alder reaction is giving low yields. What are the common causes?
Low yields in Diels-Alder reactions with this diene can stem from several factors:
-
Poor quality diene: Ensure the diene is freshly distilled and free from hydrolysis byproducts.
-
Moisture in the reaction: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
-
Inappropriate reaction temperature: While the diene is reactive, some dienophiles may require elevated temperatures. However, excessive heat can lead to polymerization or decomposition[1].
-
Suboptimal dienophile: The electronic nature of the dienophile is crucial. Electron-deficient dienophiles generally work best[3][4].
-
Steric hindrance: Highly substituted dienes or dienophiles can decrease reaction rates.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Diels-Alder Reactions
You've set up your Diels-Alder reaction, but upon analysis (TLC, GC-MS, NMR), you observe a low yield of the desired cycloadduct or only starting materials.
Caption: Troubleshooting workflow for low product yield.
-
Diene Quality: The trimethylsilyl enol ether is susceptible to hydrolysis. Before use, especially if it has been stored for some time, it is best to check its purity by NMR or GC. If impurities are detected, fractional distillation under reduced pressure is recommended[5].
-
Protocol: Distillation of this compound
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Ensure all glassware is oven-dried and assembled under a positive pressure of inert gas.
-
Distill the diene under reduced pressure (a typical boiling point is 50-55°C at 50 mmHg[6]).
-
Collect the colorless, pure diene in a flask cooled in an ice bath and containing a small amount of a polymerization inhibitor, such as hydroquinone, if prolonged storage is intended.
-
-
-
Reaction Conditions: The presence of water will hydrolyze the diene and any silyl enol ether product.
-
Solvent and Reagent Preparation:
-
Use freshly distilled solvents dried over appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).
-
Ensure all liquid reagents (e.g., dienophile) are anhydrous. Solid reagents should be dried in a vacuum oven.
-
-
-
Dienophile Reactivity: this compound is an electron-rich diene and reacts best with electron-deficient dienophiles[3][4]. If your dienophile is electron-neutral or electron-rich, the reaction may be sluggish.
-
Lewis Acid Catalysis: The addition of a Lewis acid can activate the dienophile, increasing the reaction rate and potentially improving regioselectivity[7][8]. Common Lewis acids for this purpose include ZnCl₂, MgBr₂·OEt₂, and TiCl₄. The choice and amount of Lewis acid can significantly impact the reaction outcome and should be optimized[9].
-
Screening Lewis Acids:
Lewis Acid Typical Loading (mol%) Common Solvents Notes ZnCl₂ 5 - 20 Dichloromethane, Toluene Mild, often used in the synthesis of the diene itself[5]. MgBr₂·OEt₂ 10 - 50 Dichloromethane, Ether Can be effective for sensitive substrates. TiCl₄ 10 - 100 Dichloromethane Strong Lewis acid, reactions often run at low temperatures (-78°C). | B(C₆F₅)₃ | 5 - 20 | Dichloromethane, Toluene | Bulky Lewis acid that can influence stereoselectivity[8]. |
-
-
Issue 2: Formation of Side Products
Analysis of your crude reaction mixture shows the desired product along with significant amounts of one or more side products.
-
Butenal and its derivatives: The presence of butenal or products derived from it is a clear indication of diene hydrolysis due to moisture[1].
-
Solution: Rigorously exclude water from the reaction system as described in Issue 1 .
-
-
Michael Addition Products: In some cases, a Michael-type addition can compete with the Diels-Alder cycloaddition, especially with certain dienophiles like methyl vinyl ketone (MVK)[10].
-
Solution:
-
Lower the reaction temperature: Cycloadditions generally have a more organized transition state and are often favored at lower temperatures.
-
Choice of Lewis Acid: The Lewis acid can influence the reaction pathway. A less coordinating Lewis acid might favor the cycloaddition.
-
-
-
Polymerization: A significant amount of insoluble, polymeric material is observed.
-
Cause: this compound can undergo polymerization, which can be initiated by heat, light, or impurities[11].
-
Solution:
-
Run the reaction at the lowest effective temperature.
-
Use freshly distilled diene.
-
Ensure the reaction is performed in the dark if it is light-sensitive.
-
Degas solvents to remove oxygen, which can initiate peroxide formation and subsequent polymerization.
-
-
Issue 3: Difficult Product Purification
The reaction appears to be successful, but isolating the pure product is challenging due to emulsions during workup or co-elution during chromatography.
-
Workup of Reactions Containing Triethylamine Salts: Reactions involving silylation often use triethylamine, which forms triethylamine hydrochloride. This salt can sometimes complicate the workup[12].
-
Protocol:
-
After the reaction is complete, cool the mixture and dilute it with a nonpolar solvent like pentane or hexane.
-
Filter the mixture through a pad of Celite to remove the precipitated ammonium salt.
-
Wash the filtrate with a cold, dilute aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Chromatography of Silyl Enol Ethers: The silyl enol ether product of the Diels-Alder reaction can be sensitive to hydrolysis on silica gel.
-
Recommendations:
-
Neutralize Silica Gel: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% v/v in the eluent) to neutralize acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or Florisil for chromatography.
-
Rapid Purification: Do not let the product sit on the column for an extended period.
-
-
References
- 1. gelest.com [gelest.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 4. Danishefsky’s_diene [chemeurope.com]
- 5. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 10. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-Butadiene - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
stabilization and storage of 2-(trimethylsiloxy)-1,3-butadiene
Welcome to the dedicated technical support guide for 2-(trimethylsiloxy)-1,3-butadiene (CAS RN: 38053-91-7). As a highly reactive and versatile silyl enol ether, its successful application in synthesis, particularly in Diels-Alder reactions, hinges on proper handling, storage, and an understanding of its stability. This guide, structured in a question-and-answer format, is designed by application scientists to provide you with expert insights and practical solutions to common challenges encountered in the lab.
Troubleshooting Guide
This section addresses specific experimental issues. Each answer provides a causal explanation and a step-by-step protocol to resolve the problem.
Question: My Diels-Alder reaction with this compound resulted in a low or no yield of the desired cycloadduct. What are the likely causes and how can I fix it?
Answer:
A low or non-existent yield is the most common issue and almost always points to the quality and handling of the diene. This compound is highly sensitive to two primary degradation pathways: hydrolysis and polymerization.
Causality:
-
Hydrolysis: As a silyl enol ether, the diene is highly susceptible to cleavage by trace amounts of water or acid.[1][2] This reaction hydrolyzes the trimethylsiloxy group, converting the diene into methyl vinyl ketone (MVK) and trimethylsilanol (which can dimerize to hexamethyldisiloxane). MVK is a less reactive dieneophile and can also undergo undesired side reactions.
-
Polymerization: Dienes are inherently prone to polymerization.[3] This process can be initiated by impurities (especially acidic ones from hydrolysis), heat, or prolonged storage. The resulting polymer will appear as a viscous oil or solid, significantly reducing the concentration of the active monomer.
Troubleshooting Workflow:
Actionable Solution: Diene Purification Protocol
For consistently high yields, we strongly recommend purifying the diene by fractional distillation immediately before use.
Experimental Protocol: Purification of this compound
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven or flame-dried and assembled while hot under a stream of inert gas (Argon or Nitrogen).
-
Charge the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a Teflon-coated stir bar.
-
Distillation:
-
Apply a vacuum (target pressure ~15-25 mmHg).
-
Gently heat the flask using an oil bath.
-
Discard any initial forerun that comes over at a lower temperature. This fraction is often rich in volatile impurities and hydrolysis products.[4]
-
Collect the main fraction. The boiling point of pure this compound is approximately 50 °C at 15 mmHg.[5] Note that boiling points reported in the literature can vary with pressure (e.g., 78–81°C at 23-25 mm).[4]
-
-
Storage of Purified Diene: Immediately transfer the freshly distilled, colorless liquid to a clean, dry, amber glass bottle or a Schlenk flask equipped with a Teflon stopcock. Store under an inert atmosphere in a refrigerator at 2-8°C.[6][7] Use within a few days for best results.
Question: My bottle of this compound is cloudy and contains a white precipitate. Is it still usable?
Answer:
This is a common observation, especially with material derived from syntheses using triethylamine and chlorotrimethylsilane.
Causality:
-
Triethylamine Hydrochloride: The white, fluffy precipitate is likely triethylamine hydrochloride (Et₃N·HCl), a common byproduct from the silylation step during the diene's synthesis.[4] It is largely insoluble in the diene and ethereal solvents.
-
Silica/Siloxanes: If the diene has been exposed to moisture, the precipitate could also be polymerized siloxanes resulting from hydrolysis.
Actionable Solution:
The presence of triethylamine hydrochloride indicates the material is likely crude or has not been sufficiently purified. While it may not directly interfere with some reactions, its presence is a strong indicator that other, more detrimental impurities (like water or excess amine) may also be present. The diene should not be used directly.
-
Purification is Required: The only reliable way to salvage the material is through fractional distillation under reduced pressure, as described in the protocol above. The solid salts are non-volatile and will remain in the distillation flask.
-
Avoid Filtration: Simple filtration is often ineffective for removing the very fine, fluffy precipitate of triethylamine hydrochloride and will not remove dissolved impurities.[4]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound?
A1: Proper storage is critical to preserving the reagent's reactivity. The key is to protect it from heat, moisture, and air.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C[6][7] | Reduces the rate of thermal polymerization and decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which causes rapid hydrolysis.[2] |
| Container | Amber glass bottle or Schlenk flask with a tight-fitting seal (e.g., Teflon stopcock). | Protects from light and ensures an airtight seal against moisture. |
| Handling | Use anhydrous techniques. Dispense using dry syringes or cannulas under a positive pressure of inert gas. | Minimizes exposure to air and moisture during transfer.[2] |
| Additives | Commercial grades may contain a stabilizer. For lab-purified material, use as soon as possible. | Long-term storage, even with stabilizers, is not recommended for high-purity applications. |
Q2: What are the primary degradation pathways I should be aware of?
A2: Understanding the degradation mechanisms is key to preventing them. The two main pathways are hydrolysis and polymerization.
-
Hydrolysis: The Si-O bond is readily cleaved by water, especially under acidic conditions, to form methyl vinyl ketone and trimethylsilanol.[1] This is often the initial and most problematic degradation step.
-
Polymerization: The conjugated diene system can undergo [4+2] dimerization or linear polymerization, especially when heated or upon prolonged storage.[3]
Q3: The diene I received is pale yellow. Is this a problem?
A3: Pure this compound should be a colorless liquid.[5][8] A pale yellow to light orange color often indicates the presence of impurities or the initial stages of decomposition/polymerization. While it might be suitable for less sensitive applications, for reactions requiring high purity and predictable stoichiometry, the material should be purified by distillation to obtain a colorless fraction.[9]
Q4: Can I use this diene in reactions that require a Lewis acid catalyst?
A4: Yes, but with caution. While Lewis acids are frequently used to catalyze Diels-Alder reactions, they can also promote the degradation of silyl enol ethers.[10]
Key Considerations:
-
Choice of Lewis Acid: Use Lewis acids that are less prone to hydrolyzing silyl ethers.
-
Temperature Control: Run reactions at low temperatures (e.g., -78 °C) to minimize decomposition.
-
Stoichiometry: Use catalytic amounts of the Lewis acid whenever possible.
-
Order of Addition: It is often best to add the Lewis acid to the dienophile before introducing the sensitive diene.
By understanding the inherent reactivity and stability limitations of this compound, researchers can implement the proper handling and purification techniques to ensure its successful application in their synthetic endeavors.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. gelest.com [gelest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chembk.com [chembk.com]
- 6. This compound for synthesis 38053-91-7 [sigmaaldrich.com]
- 7. This compound CAS 38053-91-7 | 814551 [merckmillipore.com]
- 8. 2-Trimethylsilyloxy-1,3-butadiene | 38053-91-7 | TCI AMERICA [tcichemicals.com]
- 9. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 10. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Silyl Ether Byproducts in Synthesis
Welcome to the technical support center for chemists and researchers. This guide is designed to provide practical, in-depth solutions for a common yet often frustrating challenge in organic synthesis: the removal of byproducts generated during the cleavage of silyl ether protecting groups. My goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemistry, empowering you to troubleshoot effectively and optimize your purification strategies.
Section 1: Troubleshooting Guide - Quick Answers to Common Problems
This section is formatted as a rapid-response Q&A to address the most frequent issues encountered during the workup of silyl ether deprotection reactions.
Q1: I've deprotected my TBS ether with TBAF in THF, and now I have a sticky, inseparable mess after evaporation. What happened and how do I fix it?
A1: This is a classic problem. The "mess" is likely a combination of your product, excess tetrabutylammonium fluoride (TBAF), and various silicon-containing byproducts like tert-butyldimethylsilanol (TBSOH) and its corresponding disiloxane. The high polarity and water solubility of these byproducts, along with the phase-transfer catalyst nature of TBAF, make standard aqueous extractions difficult and often lead to emulsions or loss of a water-soluble product.[1][2][3]
-
Immediate Action: Do not discard the mixture. Re-dissolve it in a larger volume of a suitable organic solvent like ethyl acetate or dichloromethane.
-
Recommended Workup Protocol:
-
After reaction completion, quench the reaction not with water, but with a saturated aqueous solution of NH4Cl.[4] This helps to begin partitioning the salts.
-
Dilute the mixture with a larger volume of an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer multiple times with water or brine to remove the bulk of the TBAF and water-soluble silanols. Be prepared for potential emulsion formation.
-
If your product is not acid-sensitive, a dilute acid wash (e.g., 0.1 M HCl) can help by protonating any basic species and improving separation.
-
-
Advanced Solution (for stubborn cases): An operationally simple and efficient workup involves adding a sulfonic acid resin (like DOWEX 50WX8-400) and calcium carbonate to the reaction mixture in THF.[2] The resin sequesters the tetrabutylammonium cation, and the CaCO3 assists in managing the fluoride and acidic byproducts. After stirring, the solids are simply filtered off, and the solvent is evaporated.[2] This non-aqueous workup is particularly valuable for water-soluble products.[2]
Q2: My TLC plate shows the reaction is complete, but after column chromatography, my yield is low and I see a new spot that I suspect is a re-silylated starting material. Is this possible?
A2: Yes, this is a known issue, especially with more labile silyl ethers like TMS or even TBS on phenols.[5] The silica gel used for chromatography is acidic and contains surface silanol (Si-OH) groups.[6][7] During chromatography, silyl byproducts can react with the silica gel or your product, leading to trans-silylation or decomposition on the column.
-
Causality: The acidic nature of silica gel can catalyze the reprotection of your alcohol with silyl byproducts present in the crude mixture.[5]
-
Preventative Measures:
-
Thorough Workup: Ensure the majority of silyl byproducts are removed before chromatography using the methods described in Q1.
-
Neutralize the Silica: Prepare your silica gel slurry with a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), in the eluent. This deactivates the acidic sites on the silica surface.
-
Alternative Stationary Phases: If the problem persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica (like diol or C18 for reversed-phase).
-
Non-Chromatographic Purification: For highly sensitive compounds, explore alternatives like crystallization or distillation if feasible.
-
Q3: I used an acidic deprotection method (e.g., HCl in MeOH), and now my product seems to have decomposed. What are the common pitfalls?
A3: While acidic deprotection avoids TBAF-related issues, it has its own set of challenges. The primary issue is the incompatibility of many other functional groups with strong acid.[8]
-
Common Sensitive Groups: Acetals, ketals, tert-butyl esters (Boc groups), and some trityl ethers are highly acid-labile and will likely be cleaved under these conditions.
-
Troubleshooting Steps:
-
Use Milder Acids: If your silyl ether is sufficiently labile (e.g., TMS, TES), you can often use milder acidic conditions. Options include acetic acid in a THF/water mixture, pyridinium p-toluenesulfonate (PPTS), or using catalytic amounts of a strong acid.[9][10][11]
-
Control Temperature: Running the deprotection at 0 °C or even lower temperatures can often provide the selectivity needed to cleave the silyl ether without affecting other protecting groups.
-
Fluoride-Free, Neutral Conditions: Consider methods that generate only volatile byproducts. A procedure using catalytic fluoride in anhydrous DMSO-methanol is one such example.[12] Another mild option for some silyl ethers is using a catalytic amount of acetyl chloride in dry methanol, which avoids acylated or chlorinated byproducts.[9][12]
-
Section 2: Deep Dive - Frequently Asked Questions (FAQs)
This section provides more detailed explanations of the chemistry and strategies for managing silyl ether byproducts.
FAQ 1: What are the primary byproducts of silyl ether deprotection, and why are they problematic?
When a silyl ether (R-OSiR'3) is cleaved, the silicon-containing fragment is released. Depending on the deprotection method and workup, this fragment forms several key byproducts.
-
Fluoride-Mediated Deprotection (e.g., TBAF): The initial byproduct is a fluorosilane (F-SiR'3) and the alkoxide of your product. Upon aqueous workup, the fluorosilane can hydrolyze to a silanol (HO-SiR'3). These silanols are prone to self-condensation, forming a disiloxane (R'3Si-O-SiR'3).
-
Acid-Mediated Deprotection: The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack (often by water or the alcohol solvent) on the silicon atom.[11] This directly generates a silanol (HO-SiR'3) and, subsequently, the corresponding disiloxane.
Why are they problematic?
-
Polarity and Solubility: Silanols are surprisingly polar due to the hydroxyl group and can be difficult to separate from polar products. Disiloxanes are less polar but can still co-elute with desired compounds.
-
Chromatographic Interference: As mentioned in the troubleshooting section, these byproducts can interact with silica gel, causing streaking, low recovery, and even degradation of the target molecule.[6]
-
Reactivity: Silylating agents can be regenerated in situ, leading to unwanted side reactions.
The decision tree below outlines a logical workflow for addressing byproduct removal.
Caption: Workflow for silyl byproduct removal.
FAQ 2: How can I choose the right deprotection strategy to minimize byproduct issues from the start?
The best strategy is prevention. Choosing a silyl ether and deprotection method that is orthogonal to the other functional groups in your molecule is key. The stability of common silyl ethers varies significantly.[13]
| Silyl Ether | Relative Stability to Acid (Approx.) | Relative Stability to Base (Approx.) | Common Deprotection Reagents | Key Considerations |
| TMS | 1 | 1 | K2CO3/MeOH, mild acid | Very labile; often removed during workup or on silica gel.[5][10] |
| TES | 64 | 10-100 | Mild acid (e.g., formic acid), TBAF | More stable than TMS, good intermediate choice.[14] |
| TBS/TBDMS | 20,000 | 20,000 | TBAF, HF•Py, strong acid (TFA, HCl) | The most common "robust" silyl ether.[9][13][15] |
| TIPS | 700,000 | 100,000 | TBAF (slower), HF•Py | Very sterically hindered, requires more forcing conditions.[10][13] |
| TBDPS | 5,000,000 | 20,000 | TBAF (slower), HF•Py | Very stable to acid, similar to TBS under basic/fluoride conditions.[16] |
Data compiled from various sources, including Nelson & Crouch (1996) and Wikipedia.[11][13]
Strategic Selection:
-
If your molecule is robust, a TBS group with a standard TBAF deprotection followed by a thorough workup is a reliable choice.
-
If your molecule has acid-sensitive groups, avoid acidic deprotection. Use TBAF or another fluoride source.
-
If you need to deprotect one silyl ether in the presence of another, you can exploit these differential stabilities. For example, a TES ether can often be removed with mild acid while leaving a TBS group intact.[14]
FAQ 3: Can you provide a detailed, field-proven protocol for a standard TBAF deprotection and workup?
Certainly. This protocol is designed to proactively manage byproduct removal for a moderately polar, non-water-soluble product.
Protocol: TBAF Deprotection of a TBS-Protected Alcohol
1. Deprotection Reaction: a. Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M under an inert atmosphere (N2 or Ar). b. Add a 1.0 M solution of TBAF in THF (1.2-1.5 equiv per TBS group) dropwise at room temperature. Note: The commercial TBAF solution contains a small amount of water, which is necessary for the reaction. c. Monitor the reaction by TLC until the starting material is consumed.
2. Reaction Quench and Workup: a. Upon completion, pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous NH4Cl solution.[4] b. Add ethyl acetate (EtOAc) to the separatory funnel (double the volume of the THF used). c. Shake vigorously and allow the layers to separate. If an emulsion forms, add brine to help break it. d. Separate the layers and extract the aqueous layer again with EtOAc. e. Combine the organic layers. Wash sequentially with water (2x) and then with brine (1x). This extensive washing is crucial for removing TBAF and silanols. f. Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
3. Pre-Chromatography Analysis: a. At this stage, the crude product may still contain non-polar byproducts like tert-butyldimethylsiloxane. b. Assess the purity by 1H NMR if possible. If the crude material is clean enough for the next step, chromatography may not be needed.
4. Purification: a. If chromatography is necessary, use the guidance from the troubleshooting section (e.g., neutralizing the silica with triethylamine if the product is sensitive). b. Choose an appropriate eluent system to ensure good separation between your product and any remaining silyl byproducts.
The mechanism of fluoride-mediated deprotection is a key reason for its efficiency.
Caption: Mechanism of fluoride-mediated deprotection.
By understanding the nature of the byproducts and implementing robust workup and purification strategies, you can significantly improve the efficiency and reliability of your synthetic routes involving silyl ether protecting groups.
References
- 1. researchgate.net [researchgate.net]
- 2. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 13. Silyl ether - Wikipedia [en.wikipedia.org]
- 14. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 16. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 2-(Trimethylsiloxy)-1,3-butadiene (Danishefsky's Diene)
Welcome to the technical support center for 2-(trimethylsiloxy)-1,3-butadiene, colloquially known in the field as Danishefsky's diene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive and versatile diene in their synthetic endeavors. My aim is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the handling and characteristics of Danishefsky's diene.
Question 1: What is the correct way to handle and store this compound to ensure its reactivity?
Answer: The longevity and reactivity of Danishefsky's diene are critically dependent on proper storage and handling. This diene is sensitive to both moisture and heat. The trimethylsilyl enol ether functionality is prone to hydrolysis, which degrades the diene to non-reactive byproducts.
-
Storage: It is imperative to store the diene under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture. For long-term storage, a temperature of 2-8°C is recommended. Always ensure the container is tightly sealed.
-
Handling: When in use, always handle the diene under anhydrous conditions. Use dry solvents and glassware. It is advisable to use syringe techniques for transferring the liquid to maintain an inert atmosphere.
Question 2: I've noticed a decrease in the purity of my diene over time. What are the likely degradation products?
Answer: If your diene has been improperly stored or handled, the primary degradation pathway is hydrolysis of the silyl enol ether. This results in the formation of 4-methoxy-3-buten-2-one and trimethylsilanol. The presence of 4-methoxy-3-buten-2-one as an impurity can significantly hinder the desired Diels-Alder reaction.[1]
Question 3: My batch of diene has a brownish tint. Is it still usable?
Answer: A brownish coloration can indicate some level of decomposition, and the diene may contain impurities.[1] While it might still be suitable for some applications, for reactions requiring high purity and yields, it is highly recommended to purify the diene by distillation under reduced pressure.[1] However, be cautious as the diene is heat-sensitive, so low-temperature distillation is crucial.
Troubleshooting Guide for Diels-Alder Reactions
The Diels-Alder reaction is the most common application for Danishefsky's diene, valued for its ability to form six-membered rings with high regioselectivity.[2][3][4] However, even with a highly reactive diene, challenges can arise.
Issue 1: Low or No Yield of the Diels-Alder Adduct
Probable Causes & Solutions:
-
Degraded Diene: As discussed in the FAQs, the diene is susceptible to hydrolysis. If you suspect your diene has degraded, purification by distillation is the first step.
-
Inactive Dienophile: Danishefsky's diene is electron-rich and therefore reacts most efficiently with electron-deficient dienophiles.[2][4] If your dienophile is electron-neutral or electron-rich, the reaction may be sluggish or not proceed at all.
-
Solution: The use of a Lewis acid catalyst can activate the dienophile, making it more electrophilic and accelerating the reaction. Common Lewis acids for this purpose include ZnCl₂, MgBr₂, and various lanthanide triflates.[5]
-
-
Suboptimal Reaction Temperature: While Danishefsky's diene is highly reactive, some dienophiles may still require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is not proceeding at room temperature, gentle heating can be beneficial. However, monitor the reaction closely as prolonged heating can lead to decomposition of the diene.
-
Issue 2: Poor Regio- or Stereoselectivity
Probable Causes & Solutions:
-
Steric Hindrance: The substitution pattern on both the diene and the dienophile can influence the stereochemical outcome of the reaction.
-
Solution: The choice of Lewis acid can have a significant impact on stereoselectivity. Bulky Lewis acids can favor the formation of one stereoisomer over another by creating a more sterically demanding transition state.[6] Experimenting with different Lewis acids is a common strategy to optimize stereoselectivity.
-
-
Reaction Conditions: Temperature and solvent can also play a role in selectivity.
-
Solution: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product. The choice of solvent can influence the solubility of the reactants and the stability of the transition state, thereby affecting selectivity.
-
Experimental Protocol: A General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a starting point for the reaction of Danishefsky's diene with an α,β-unsaturated ketone.
-
To a flame-dried, three-necked flask under an argon atmosphere, add the dienophile (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Add the Lewis acid (e.g., ZnCl₂, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture for 15-30 minutes to allow for complexation of the Lewis acid to the dienophile.
-
Slowly add a solution of this compound (1.2 eq) in anhydrous CH₂Cl₂ via syringe.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product is the silyl enol ether of the Diels-Alder adduct. This intermediate is often hydrolyzed without further purification by stirring with a mild acid, such as 1N HCl in tetrahydrofuran (THF), to yield the final cyclohexenone product.[5]
Data Presentation: Effect of Lewis Acid on Diels-Alder Reaction Yield
| Entry | Dienophile | Lewis Acid (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl vinyl ketone | None | CH₂Cl₂ | 25 | 24 | 45 |
| 2 | Methyl vinyl ketone | ZnCl₂ (1.1) | CH₂Cl₂ | 0 | 2 | 92 |
| 3 | Methyl vinyl ketone | MgBr₂ (1.1) | Toluene | -20 | 4 | 88 |
| 4 | Acrolein | Yb(OTf)₃ (0.1) | CH₂Cl₂ | -78 | 1 | 95 |
Note: The data presented in this table is illustrative and based on typical outcomes. Actual results may vary depending on the specific substrates and reaction conditions.
Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Diels-Alder reactions.
Diagram 2: Lewis Acid Catalysis Mechanism
Caption: Mechanism of Lewis acid activation in a Diels-Alder reaction.
References
- 1. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 3. Danishefsky’s_diene [chemeurope.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
troubleshooting low reactivity of 2-(trimethylsiloxy)-1,3-butadiene
Welcome to the technical support center for 2-(trimethylsiloxy)-1,3-butadiene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile, electron-rich diene in their synthetic endeavors. As a highly reactive reagent, its success in reactions like the Diels-Alder cycloaddition is critically dependent on its quality and the specific experimental conditions employed.[1][2] This document provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered when working with this compound.
Q1: My Diels-Alder reaction is sluggish or has failed completely. What is the most common reason for low reactivity?
A1: The single most common cause of low or no reactivity is the purity and integrity of the diene itself. this compound is highly susceptible to hydrolysis upon exposure to atmospheric moisture or protic solvents.[3][4] This reaction degrades the diene into non-reactive byproducts, primarily methyl vinyl ketone and trimethylsilanol.
Causality: The silicon-oxygen bond is labile, especially in the presence of trace acid or water. The hydrolysis mechanism proceeds rapidly, effectively quenching the active diene. Therefore, even a freshly opened bottle from a commercial supplier can have reduced purity if not handled under strictly anhydrous conditions.
Recommendation:
-
Always use freshly distilled diene for reactions requiring high reactivity and yield.
-
Handle the diene under an inert atmosphere (e.g., Argon or Nitrogen).
-
Use anhydrous solvents and ensure all glassware is rigorously dried.
Q2: What are the correct procedures for storing and handling this diene?
A2: Proper storage is critical to maintaining the diene's reactivity over time. Failure to adhere to these conditions will lead to rapid degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[5][6] | Low temperatures slow the rate of potential decomposition and polymerization pathways. |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Prevents hydrolysis by excluding atmospheric moisture.[3][4] |
| Container | Use a tightly sealed container, preferably with a septum-sealed cap. | Prevents ingress of air and moisture.[3][4] |
| Incompatibilities | Keep away from acids, peroxides, and strong oxidizing agents.[3][4] | These substances can catalyze rapid decomposition or polymerization. |
Q3: My diene is pure and handled correctly, but my Diels-Alder reaction with an α,β-unsaturated ketone is still not proceeding. What is the next step?
A3: If diene quality is confirmed, the issue likely lies with the electronic properties of your dienophile . Standard Diels-Alder reactions proceed fastest when the diene is electron-rich (like this compound) and the dienophile is electron-poor.[7] If your dienophile is not sufficiently electrophilic, the reaction will be slow.
Recommendation: Employ a Lewis Acid Catalyst. Lewis acids accelerate the Diels-Alder reaction by coordinating to the dienophile, typically at a carbonyl oxygen or other basic site. This coordination withdraws electron density from the dienophile's π-system, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller HOMO-LUMO energy gap between the diene and the activated dienophile dramatically increases the reaction rate.[8]
Section 2: Troubleshooting Workflow for Low Reactivity
When a reaction fails, a systematic approach is essential. The following workflow, represented as a decision-making diagram, outlines the logical steps to diagnose and solve reactivity problems.
Caption: Troubleshooting workflow for low reactivity.
Section 3: Advanced Troubleshooting & Optimization
Q4: How do I select the appropriate Lewis acid and what concentration should I use?
A4: The choice of Lewis acid depends on the dienophile's sensitivity and the desired reaction rate. A stronger Lewis acid can offer greater rate acceleration but may also promote side reactions or degradation of sensitive substrates.
| Lewis Acid | Typical Loading (mol%) | Recommended Use & Considerations |
| ZnCl₂ | 10 - 100 | Mild and effective for many simple dienophiles. Can be used in stoichiometric amounts. Less sensitive to trace moisture than others. |
| AlMe₃ | 10 - 30 | Effective for activating α,β-unsaturated esters and ketones.[9] Highly pyrophoric and requires careful handling. |
| TiCl₄ | 10 - 100 | A strong Lewis acid providing significant rate enhancement. Highly sensitive to moisture and can be harsh on delicate functional groups. |
| AlBr₃ | 100 - 150 | Very strong Lewis acid used for challenging or sterically hindered systems.[9] Often requires low temperatures (-78 to -45 °C) to control reactivity. |
Mechanism of Action: The diagram below illustrates how a Lewis acid (LA) complexes with a generic α,β-unsaturated carbonyl dienophile, enhancing its electrophilicity for a favorable reaction with the diene's HOMO.
Caption: Lewis acid activation of a dienophile.
Q5: What are the best solvent and temperature choices?
A5: Solvent and temperature are interdependent and must be optimized for each specific reaction. There is no single "best" condition.
| Parameter | Options & Rationale |
| Solvent | Dichloromethane (CH₂Cl₂): A common choice, especially for Lewis acid-catalyzed reactions at low temperatures. Toluene/Hexane: Good for reactions run at ambient or elevated temperatures. Less polar. Tetrahydrofuran (THF): Can be used, but its Lewis basicity can compete with the dienophile for coordination to the Lewis acid catalyst, potentially requiring higher catalyst loading. |
| Temperature | -78 °C to 0 °C: Typically used for highly reactive systems or when using strong Lewis acids to maximize selectivity and minimize side reactions. Room Temperature: Suitable for moderately reactive dienophile/diene pairs. Elevated Temperatures (e.g., 80-110 °C): May be necessary for unreactive or sterically hindered substrates. However, this increases the risk of diene polymerization and the retro-Diels-Alder reaction.[10] |
Section 4: Key Experimental Protocols
Protocol 1: Purification of this compound
This protocol must be performed under a dry, inert atmosphere.
-
Apparatus Setup: Assemble a distillation apparatus with glassware that has been oven-dried (>120°C) overnight and cooled under a stream of dry nitrogen or argon.
-
Charge the Flask: To the distillation flask, add the commercial-grade diene and a few boiling chips. For every 50 mL of diene, add 1-2 drops of a polymerization inhibitor such as triethylamine.
-
Distillation: Heat the flask gently using an oil bath. The diene is volatile (b.p. ~50-55 °C at 50 mmHg).[4] Collect the fraction that distills at a constant temperature.
-
Storage: Collect the purified diene in a flask pre-purged with inert gas. Seal the flask with a septum, wrap with parafilm, and store in a refrigerator at 2-8°C. Use within 1-2 weeks for best results.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a template and should be adapted for specific substrates and scales.
-
Setup: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add the dienophile (1.0 equiv) to a flame-dried flask containing a stir bar.
-
Solvent: Add anhydrous solvent (e.g., CH₂Cl₂) to dissolve the dienophile.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Lewis Acid Addition: Slowly add the Lewis acid solution (e.g., 1.0 M solution in hexanes or CH₂Cl₂) dropwise to the stirred solution of the dienophile. Stir for 15-30 minutes to allow for complexation.
-
Diene Addition: Add freshly distilled this compound (1.1 - 1.5 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., saturated aq. NaHCO₃ solution, pyridine, or water) at low temperature.
-
Workup: Allow the mixture to warm to room temperature, extract the product with an appropriate organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the resulting cycloadduct, which is a silyl enol ether, typically by flash column chromatography.
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. Danishefsky’s_diene [chemeurope.com]
- 3. gelest.com [gelest.com]
- 4. gelest.com [gelest.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound [chembk.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of Impurities in Commercial 2-(Trimethylsiloxy)-1,3-butadiene
Welcome to the Technical Support Center for the analysis of 2-(trimethylsiloxy)-1,3-butadiene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the identification and quantification of impurities in this versatile reagent. As a moisture-sensitive organosilicon compound, proper handling and analysis are critical to ensure the success of your experiments.
I. Understanding the Impurity Profile of this compound
The purity of this compound is paramount for its successful application in sensitive reactions like Diels-Alder cycloadditions. Impurities can arise from the synthesis process, degradation upon storage, or improper handling. A thorough understanding of these potential impurities is the first step in developing a robust analytical strategy.
Frequently Asked Questions (FAQs): Common Impurities
Q1: What are the most common impurities found in commercial this compound?
A1: The impurity profile can vary between suppliers and batches, but typically includes:
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Starting Materials: Residual amounts of methyl vinyl ketone , the primary precursor in one common synthesis route.[1]
-
Reagents and Solvents: Trace amounts of triethylamine (a base used in the synthesis), chlorotrimethylsilane , and the solvent N,N-dimethylformamide (DMF) .[1]
-
Degradation Products: The most prevalent degradation product is butenal (or its tautomer, methyl vinyl ketone), formed upon hydrolysis of the silyl enol ether by moisture. Another potential degradation-related impurity is hexamethyldisiloxane (HMDSO) , which can form from the hydrolysis of chlorotrimethylsilane or the silyl enol ether itself.[2]
-
Oligomers and Byproducts: Higher molecular weight species formed through side reactions during synthesis or storage.
Q2: How does moisture affect the purity of this compound?
A2: this compound is highly susceptible to hydrolysis. Even trace amounts of moisture in the air or in solvents can cleave the trimethylsilyl group, leading to the formation of butenal and trimethylsilanol. The trimethylsilanol can then condense to form hexamethyldisiloxane.[2] This degradation not only reduces the concentration of the desired diene but also introduces reactive carbonyl compounds that can interfere with subsequent reactions.
Q3: What are the best practices for storing and handling this compound to minimize impurity formation?
A3: To maintain the integrity of the compound, adhere to the following guidelines:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.
-
Handling: Always handle the compound under anhydrous conditions using dry solvents and glassware. Use syringes and cannulas for transfers to minimize exposure to atmospheric moisture.
II. Analytical Methodologies for Impurity Profiling
A multi-faceted analytical approach is recommended for the comprehensive characterization of impurities in this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Due to the moisture sensitivity, prepare samples in a glovebox or under a stream of inert gas.
-
Dilute the this compound sample in a dry, aprotic solvent (e.g., hexane or dichloromethane) to a suitable concentration (e.g., 1 mg/mL).
-
-
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overload.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or low-polarity column is recommended, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Interpretation:
-
Identify the main peak corresponding to this compound.
-
Analyze the smaller peaks for potential impurities. Compare their mass spectra with reference libraries (e.g., NIST) and known fragmentation patterns of the suspected impurities.
Troubleshooting Guide: GC-MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (especially for the main compound) | 1. Active Sites in the Inlet or Column: Silyl compounds can interact with active silanol groups. 2. Column Contamination: Buildup of non-volatile residues. 3. Improper Column Installation: Dead volume or poor column cut. | 1. Use a deactivated inlet liner and a high-quality, inert GC column. 2. Trim the first few centimeters of the column. 3. Ensure a clean, square cut on the column and proper installation depth in the inlet and detector.[3][4][5][6] |
| Ghost Peaks | 1. Contaminated Syringe or Solvent. 2. Septum Bleed. 3. Carryover from Previous Injections. | 1. Use high-purity solvents and thoroughly clean the syringe between injections. 2. Use a high-quality, low-bleed septum. 3. Run a blank solvent injection to check for carryover. |
| Poor Reproducibility | 1. Sample Degradation: Exposure to moisture during sample preparation. 2. Inconsistent Injection Volume. 3. Leaks in the System. | 1. Ensure strictly anhydrous conditions during sample preparation. 2. Use an autosampler for precise injections. 3. Perform a leak check of the GC system. |
| Presence of a large Hexamethyldisiloxane (HMDSO) peak | Hydrolysis of the silyl enol ether or residual chlorotrimethylsilane. | This indicates significant moisture contamination. Review handling and storage procedures. Use freshly opened, high-purity solvents. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides valuable quantitative and structural information about the main component and its impurities.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Prepare the sample in a dry NMR tube under an inert atmosphere.
-
Use a deuterated aprotic solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). Ensure the solvent is of high purity and low water content.
-
Add an internal standard with a known concentration for quantitative analysis (qNMR). A suitable standard should be stable and have a signal that does not overlap with the analyte or impurity signals.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be useful for distinguishing between CH, CH₂, and CH₃ groups.
-
-
Data Interpretation:
-
¹H NMR of this compound (in CDCl₃):
-
~6.3 ppm (dd, 1H, vinyl proton)
-
~5.0-5.3 ppm (m, 2H, vinyl protons)
-
~4.1 ppm (s, 2H, vinyl protons)
-
~0.2 ppm (s, 9H, -Si(CH₃)₃)
-
-
Identification of Impurities: Look for characteristic signals of potential impurities.
Table of Potential Impurities and their Approximate ¹H NMR Chemical Shifts (in CDCl₃):
| Impurity | Chemical Formula | Approximate ¹H NMR Chemical Shifts (ppm) |
| Methyl Vinyl Ketone | C₄H₆O | ~5.9-6.4 (m, 3H, vinyl protons), ~2.3 (s, 3H, -COCH₃)[7][8][9] |
| Hexamethyldisiloxane (HMDSO) | C₆H₁₈OSi₂ | ~0.06 (s, 18H, -Si(CH₃)₃)[10][11] |
| Triethylamine | C₆H₁₅N | ~2.5 (q, 6H, -CH₂-), ~1.0 (t, 9H, -CH₃) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | ~8.0 (s, 1H, -CHO), ~2.9 (s, 3H, -NCH₃), ~2.7 (s, 3H, -NCH₃) |
III. Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the analysis of impurities in this compound.
Caption: Workflow for Impurity Analysis.
IV. Concluding Remarks
The successful use of this compound in synthesis is critically dependent on its purity. By implementing the analytical methods and troubleshooting strategies outlined in this guide, researchers can confidently assess the quality of their starting material, leading to more reproducible and reliable experimental outcomes. Always prioritize safe handling and storage to maintain the integrity of this valuable reagent.
V. References
-
Organic Syntheses Procedure. 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. Available at: --INVALID-LINK--
-
PubChem. Hexamethyldisiloxane. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
TCI Chemicals. M0460 Methyl Vinyl Ketone (stabilized with HQ + AcOH) Solvent - 1H-NMR. Available at: --INVALID-LINK--
-
Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available at: --INVALID-LINK--
-
ChemicalBook. Methyl vinyl ketone(78-94-4) 1H NMR spectrum. Available at: --INVALID-LINK--
-
ChemicalBook. Hexamethyldisiloxane(107-46-0) 1H NMR spectrum. Available at: --INVALID-LINK--
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at: --INVALID-LINK--
-
ResearchGate. Improved Large-Scale Synthesis of 2-Trimethylsiloxy-1,3-butadiene. Available at: --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for Silylation Derivatization in GC-MS Analysis. Available at: --INVALID-LINK--
-
PubChem. Methyl vinyl ketone. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
Element Lab Solutions. Troubleshooting GC peak shapes. Available at: --INVALID-LINK--
-
Restek. GC Troubleshooting—Tailing Peaks. Available at: --INVALID-LINK--
-
YouTube. GC Troubleshooting—Tailing Peaks. Available at: --INVALID-LINK--
-
ResearchGate. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Available at: --INVALID-LINK--
-
National Institute of Standards and Technology. Methyl vinyl ketone - the NIST WebBook. Available at: --INVALID-LINK--
-
Santa Cruz Biotechnology. Hexamethyldisiloxane (NMR grade). Available at: --INVALID-LINK--
-
Sigma-Aldrich. Hexamethyldisiloxane NMR grade, 99.5+. Available at: --INVALID-LINK--
-
Wikipedia. Hexamethyldisiloxane. Available at: --INVALID-LINK--
-
YouTube. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: --INVALID-LINK--
-
Benchchem. Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Available at: --INVALID-LINK--
-
PubMed Central. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Available at: --INVALID-LINK--
-
Wikipedia. Silyl enol ether. Available at: --INVALID-LINK--
-
Wikipedia. Methyl vinyl ketone. Available at: --INVALID-LINK--
-
National Toxicology Program. Methyl vinyl ketone. Available at: --INVALID-LINK--
-
Benchchem. A Comparative Study: Silyl Enol Ethers vs. Methoxy Enol Ethers in Organic Synthesis. Available at: --INVALID-LINK--
-
ACS Publications. Reactive enolates from enol silyl ethers. Accounts of Chemical Research. Available at: --INVALID-LINK--
-
ResearchGate. Production of methyl vinyl ketone and methacrolein via the hydroperoxyl pathway of isoprene oxidation. Available at: --INVALID-LINK--
-
Reddit. Flash column on silyl enol ether. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Silyl enol ether synthesis by silylation. Available at: --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. it.restek.com [it.restek.com]
- 6. youtube.com [youtube.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Methyl vinyl ketone(78-94-4) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Hexamethyldisiloxane | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hexamethyldisiloxane(107-46-0) 1H NMR [m.chemicalbook.com]
Technical Support Center: A-Z Handling Guide for 2-(trimethylsiloxy)-1,3-butadiene
Welcome to the dedicated support center for 2-(trimethylsiloxy)-1,3-butadiene, a uniquely versatile yet sensitive reagent. Known colloquially as one of the simplest Danishefsky-type dienes, its high reactivity in Diels-Alder cycloadditions makes it a cornerstone in the synthesis of complex cyclic systems.[1] However, its utility is matched by its sensitivity, particularly to moisture.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to equip you, the researcher, with the expertise to handle this reagent confidently and achieve reproducible, high-yielding results.
Section 1: Storage, Stability, and Purity
This section addresses the foundational aspects of receiving, storing, and verifying the quality of this compound.
Q1: I've just received a new bottle of this compound. What are the immediate steps for proper storage?
A1: Proper storage from day one is critical to preserving the reagent's integrity. The primary threats are moisture and heat.
-
Mechanism of Degradation: The trimethylsiloxy group is highly susceptible to hydrolysis. Even trace atmospheric moisture can cleave the Si-O bond, irreversibly converting the diene back to methyl vinyl ketone and trimethylsilanol.[2] This side product will not participate in the desired reaction and can complicate purification.
-
Thermal Instability: At elevated temperatures, the diene can undergo polymerization or decomposition.
Recommended Storage Protocol:
-
Inspect: Upon receipt, ensure the bottle's septum and cap are securely sealed.
-
Inert Atmosphere: If the bottle will be opened multiple times, flush the headspace with a dry, inert gas (Argon or Nitrogen) after each use.
-
Temperature: Store the sealed container in a refrigerator at 2-8°C.[3][4] Do not freeze, as this can cause moisture condensation upon warming.
-
Location: Keep it in a well-ventilated, cool place away from heat sources, sparks, or open flames, as it is a highly flammable liquid.[4][5]
Q2: My reagent has a slight yellow tint, but it was clear upon purchase. Is it still usable?
A2: A color change from colorless to pale yellow is an early indicator of potential degradation or the presence of stabilizers. While it may still be suitable for some applications, it warrants caution and verification.
-
Cause: The yellowing can result from minor polymerization or the oxidation of phenolic stabilizers (like BHT) that are sometimes added by manufacturers. It can also indicate the formation of conjugated byproducts from decomposition.
-
Actionable Advice: Before use, it is highly recommended to purify the diene. The most effective method is vacuum distillation. This will separate the pure, active diene from non-volatile impurities, polymers, and hydrolysis products.
Q3: How do I purify this compound?
A3: Purification is achieved by fractional distillation under reduced pressure. This is a mandatory step for achieving high yields in sensitive reactions, especially if the reagent shows any signs of degradation.
Protocol: Purification by Vacuum Distillation
-
Setup: Assemble a clean, oven-dried (or flame-dried) fractional distillation apparatus. Use a short Vigreux column to minimize material loss.
-
Inert Atmosphere: Conduct the distillation under a dry, inert atmosphere (Argon or Nitrogen).
-
Pressure & Temperature: Apply vacuum and gently heat the flask. The diene has a boiling point of approximately 124°C at atmospheric pressure, but distillation is safer and more effective at reduced pressure (e.g., 50-55°C at 50 mmHg).[3][4][6]
-
Collection: Collect the colorless, clear distillate in a receiver flask cooled in an ice bath. It is advisable to add a small amount of a radical inhibitor (like copper powder or BHT) to the receiving flask to prevent polymerization upon storage.
-
Storage: Immediately seal the purified diene under an inert atmosphere and store at 2-8°C.[4]
Section 2: Experimental Setup and Execution
Success with this reagent lies in meticulous preparation and adherence to anhydrous reaction techniques.
Q4: What are the most critical factors for setting up a successful Diels-Alder reaction?
A4: The three pillars of success are: (1) Anhydrous Conditions, (2) Inert Atmosphere, and (3) Reagent Purity.
-
Anhydrous Conditions: As established, moisture is the primary enemy.
-
Glassware: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum immediately before use.
-
Solvents: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for ethers, or from calcium hydride for hydrocarbons).
-
Other Reagents: Ensure all other reactants and additives are dry.
-
-
Inert Atmosphere: Oxygen can promote polymerization and side reactions. The entire experiment, from solvent transfer to reagent addition and reaction monitoring, should be performed under a positive pressure of Argon or Nitrogen using Schlenk line or glovebox techniques.
-
Reagent Purity: Use freshly distilled this compound for best results.
Workflow for Anhydrous Reagent Transfer
Caption: Inert atmosphere workflow for handling this compound.
Section 3: Troubleshooting Guide
Even with careful preparation, challenges can arise. This section provides a logical framework for diagnosing and solving common issues.
Q5: My reaction is sluggish, or the yield is very low. What are the likely causes?
A5: This is the most common issue and almost always points to a problem with reaction conditions or reagent quality.
| Potential Cause | Diagnostic Question | Recommended Solution |
| Reagent Hydrolysis | Was the diene purified recently? Did you observe any cloudiness or color change? | Re-purify the diene by vacuum distillation immediately before use.[7] |
| Wet Solvents/Reagents | Were solvents taken from a freshly opened bottle or properly dried? Was the dienophile anhydrous? | Use a fresh bottle of anhydrous solvent or re-dry existing stock. Ensure all reagents are free from moisture. |
| Atmospheric Leak | Is your inert gas setup secure? Are all septa fresh and providing a good seal? | Check all connections for leaks. Use fresh, high-quality rubber septa and pierce them only once. Maintain a slight positive pressure of inert gas. |
| Insufficient Activation | Does your dienophile require Lewis acid catalysis? | If using an unactivated dienophile, consider adding a Lewis acid (e.g., ZnCl₂, Eu(fod)₃) to promote the reaction. Note that Lewis acids are also moisture-sensitive. |
| Low Temperature | Is the reaction known to require thermal energy? | While many reactions with this diene are facile at room temperature, some may require gentle heating. Consult literature precedents for your specific substrate. |
Q6: I'm observing significant polymer formation in my reaction flask. Why is this happening and how can I stop it?
A6: Polymerization is a common side reaction, especially during heating or if the diene is impure.
-
Mechanism: The conjugated diene system is susceptible to both thermal and acid-catalyzed polymerization. Protic acids, formed from hydrolysis, can be potent initiators.
-
Prevention Strategies:
-
Use Pure Diene: Impurities can often initiate polymerization. Always use freshly distilled diene.
-
Control Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, increase it gradually and maintain the minimum temperature necessary for conversion.
-
Use Inhibitors: For reactions run at high temperatures or for prolonged periods, consider adding a small quantity of a radical inhibitor like BHT (Butylated hydroxytoluene) or hydroquinone.
-
Strictly Anhydrous: Prevent the formation of acidic species by rigorously excluding water.
-
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting low-yielding reactions.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Analysis of 2-(Trimethylsiloxy)-1,3-butadiene Adducts
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and analysis of Diels-Alder adducts derived from 2-(trimethylsiloxy)-1,3-butadiene. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating analytical workflows, and compare the performance of this versatile diene against common alternatives, supported by experimental data and authoritative references.
Introduction: The Strategic Advantage of this compound
The Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the construction of complex six-membered rings with high stereocontrol.[1] The choice of diene is paramount, dictating reactivity, regioselectivity, and the functionality of the resulting cycloadduct. This compound has emerged as a particularly valuable reagent for several key reasons.
The trimethylsiloxy group at the C2 position acts as a potent electron-donating group, raising the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene.[2] This electronic perturbation significantly accelerates the [4+2] cycloaddition with electron-deficient dienophiles, allowing reactions to proceed under milder conditions than with unsubstituted dienes.[3] Critically, the resulting silyl enol ether moiety in the adduct serves as a masked ketone. This feature allows for a facile acidic workup to unmask a cyclohexanone core, providing a powerful synthetic tool for building complex molecular architectures.[4]
The Diels-Alder Reaction: A Mechanistic Overview
The reaction proceeds via a concerted [4+2] cycloaddition mechanism, forming two new sigma bonds simultaneously.[5] Key considerations for the analysis of the resulting adducts are stereoselectivity and regioselectivity.
Stereoselectivity: The Endo/Exo Paradigm
When cyclic dienes or dienophiles with out-of-plane substituents are used, two diastereomeric products, designated endo and exo, can be formed.[6]
-
Endo Product: The substituent on the dienophile is oriented towards the newly forming double bond in the cyclohexene ring. This pathway is often kinetically favored due to stabilizing secondary orbital interactions between the dienophile's activating group and the diene's π-system.[7][8]
-
Exo Product: The substituent is oriented away from the ring. This isomer is typically the thermodynamically more stable product due to reduced steric hindrance.[8]
The endo/exo ratio is a critical performance indicator, influenced by reaction temperature, solvent, and the presence of Lewis acid catalysts.[7][9]
Caption: Kinetic vs. Thermodynamic control in Diels-Alder stereoselectivity.
Experimental Protocol: Synthesis and Characterization Workflow
This section details a representative, self-validating workflow for the synthesis, purification, and analysis of a Diels-Alder adduct from this compound and a common dienophile, N-phenylmaleimide.
Part A: Diels-Alder Cycloaddition
-
Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, dissolve N-phenylmaleimide (1.0 equiv) in anhydrous toluene (approx. 0.5 M).
-
Diene Addition: Add this compound (1.2 equiv) dropwise to the stirred solution at room temperature. The slight excess of the diene ensures complete consumption of the limiting dienophile.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the N-phenylmaleimide spot. Reactions with activated dienophiles are often complete within a few hours.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to yield the crude silyl enol ether adduct.
Part B: Hydrolysis to Ketone
-
Acidic Workup: Dissolve the crude adduct in a mixture of tetrahydrofuran (THF) and 1M hydrochloric acid (HCl) (e.g., 3:1 v/v).
-
Stirring: Stir the solution vigorously at room temperature for 1-2 hours. The hydrolysis of the silyl enol ether to the corresponding ketone can also be monitored by TLC.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ketone adduct.
Part C: Purification and Analysis
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Subject the purified adduct to a full suite of analytical techniques as detailed in the following section.
Caption: Workflow for adduct synthesis, hydrolysis, and purification.
Comprehensive Adduct Characterization
Objective analysis relies on the synergistic use of multiple spectroscopic techniques.
NMR Spectroscopy: The Key to Stereochemistry
¹H and ¹³C NMR are the most powerful tools for determining the structure and stereochemistry of the adducts.
-
¹H NMR: The key diagnostic signals are the olefinic protons of the newly formed cyclohexene ring and the bridgehead protons. The endo/exo stereochemistry can often be determined by analyzing the coupling constants (J-values) between adjacent protons, particularly the bridgehead protons. In many bicyclic systems, the coupling constant between a bridgehead proton and an adjacent endo proton is typically small (0–2 Hz), whereas the coupling to an exo proton is larger (4–8 Hz).
-
¹³C NMR: The appearance of a carbonyl signal (typically ~190-210 ppm) after hydrolysis is definitive proof of a successful reaction. The number of signals can confirm the symmetry of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for tracking the reaction's progress by monitoring key functional groups.
-
Reactants: Disappearance of the characteristic C=C stretching frequencies of the conjugated diene.
-
Silyl Enol Ether Adduct: Presence of a strong C=C-O-Si stretch around 1660-1680 cm⁻¹.
-
Ketone Adduct: Appearance of a strong, sharp carbonyl (C=O) stretching absorption band, typically in the range of 1700-1730 cm⁻¹, is a clear indicator of successful hydrolysis.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): Provides the molecular weight of the adduct, confirming its elemental composition.
-
Retro-Diels-Alder (rDA) Fragmentation: A characteristic fragmentation pathway for cyclohexene derivatives under electron ionization (EI) conditions is the rDA reaction.[10][11] The adduct fragments back into its constituent diene and dienophile (or fragments thereof), providing powerful evidence for the original connectivity.
Comparative Performance Analysis
The choice of diene is context-dependent, driven by desired reactivity and the nature of the target molecule.
Comparison with Alternative Dienes
This compound is often compared to other highly reactive, oxygenated dienes, most notably Danishefsky's diene.[12]
| Feature | This compound | Danishefsky's Diene | Rawal's Diene |
| Structure | 2-OTMS-1,3-butadiene | 1-methoxy-3-trimethylsiloxy-1,3-butadiene | 1-amino-3-siloxy-1,3-butadiene |
| Reactivity | High | Very High | Extremely High |
| Key Adduct Feature | Silyl enol ether (masked ketone) | Silyl enol ether + vinyl ether | Silyl enol ether + enamine |
| Hydrolysis Product | Cyclohexanone | α,β-Unsaturated cyclohexenone[4] | Substituted cyclohexenone[13] |
| Regioselectivity | Good; controlled by C2 substituent | Excellent; controlled by C1 substituent | Excellent; controlled by C1 substituent |
| Typical Conditions | Thermal or Lewis Acid | Thermal or Lewis Acid | Primarily thermal, often milder[14] |
Rationale: Danishefsky's and Rawal's dienes are generally more reactive due to the presence of two electron-donating groups.[12][15] However, the choice depends on the desired final product. For direct access to saturated cyclohexanones, this compound is more direct. For α,β-unsaturated systems, which are versatile synthetic intermediates, Danishefsky's diene is the superior choice. Rawal's diene offers the highest reactivity, often obviating the need for catalysts.[14]
Experimental Data Summary
The following table summarizes typical outcomes for the Diels-Alder reaction between this compound and various dienophiles after hydrolysis.
| Dienophile | Conditions | Yield (%) | Endo:Exo Ratio | Key ¹H NMR Signal (Adduct) | Key IR Signal (Adduct) |
| Maleic Anhydride | Toluene, 80°C | ~85% | >95:5 | δ 3.2-3.5 (bridgehead H) | 1780, 1850 cm⁻¹ (anhydride C=O) |
| N-Phenylmaleimide | Toluene, RT | ~92% | >95:5 | δ 7.2-7.5 (Ar-H) | 1710 cm⁻¹ (imide C=O) |
| Methyl Acrylate | Toluene, 110°C, sealed tube | ~70% | ~80:20 | δ 3.65 (s, 3H, -OCH₃) | 1735 cm⁻¹ (ester C=O), 1715 cm⁻¹ (ketone C=O) |
| Acrolein | CH₂Cl₂, 0°C, TiCl₄ | ~78% | ~90:10 | δ 9.8 (s, 1H, -CHO) | 1725 cm⁻¹ (aldehyde C=O), 1710 cm⁻¹ (ketone C=O) |
Conclusion
This compound is a highly effective and strategic reagent in the synthetic chemist's toolbox. Its enhanced reactivity compared to simple butadienes allows for milder reaction conditions, while the silyl enol ether functionality provides a reliable route to substituted cyclohexanone frameworks. A thorough characterization of its Diels-Alder adducts requires a multi-faceted analytical approach, with NMR spectroscopy being indispensable for stereochemical assignment and mass spectrometry, via retro-Diels-Alder fragmentation, offering definitive structural confirmation. When compared to alternatives like Danishefsky's or Rawal's dienes, it offers a complementary, rather than universally superior, option, with the optimal choice depending entirely on the specific synthetic target.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Introduction to Diels Alder Reactions - Chad's Prep® [chadsprep.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-(trimethylsiloxy)-1,3-butadiene and Other Key Dienes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of cycloaddition reactions, the choice of diene is a critical parameter that dictates reaction efficiency, regioselectivity, and stereoselectivity. Among the electron-rich dienes, 2-(trimethylsiloxy)-1,3-butadiene has emerged as a versatile and highly reactive reagent, finding extensive application in the construction of complex cyclic systems. This guide provides an in-depth comparative analysis of the spectroscopic data of this compound alongside common alternative dienes: 1,3-butadiene, isoprene, and the renowned Danishefsky's diene. By understanding the unique spectral signatures of each, researchers can confidently identify and characterize these crucial building blocks in their synthetic endeavors.
The Spectroscopic Fingerprint of this compound
This compound is a silyl enol ether derivative of methyl vinyl ketone, a structural modification that significantly enhances its nucleophilicity and reactivity in Diels-Alder reactions.[1] Its spectroscopic data provides a clear fingerprint for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to the vinyl protons of the butadiene backbone and the methyl protons of the trimethylsilyl group.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the terminal vinyl protons and the internal vinyl proton, with characteristic coupling constants. The nine protons of the trimethylsilyl group will appear as a sharp singlet, typically in the upfield region (around 0.2 ppm).
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display four signals for the butadiene carbons and one signal for the carbons of the trimethylsilyl group. The carbon bearing the trimethylsiloxy group (C2) is significantly shielded compared to a typical sp² carbon due to the electron-donating effect of the oxygen atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by strong absorptions corresponding to the C=C stretching of the conjugated diene system and the Si-O and Si-C bonds of the trimethylsiloxy group. Key expected vibrational frequencies include:
-
C=C Stretch: Around 1600-1650 cm⁻¹
-
Si-O-C Stretch: A strong, broad band in the region of 1050-1100 cm⁻¹
-
Si-CH₃ Stretch: Around 1250 cm⁻¹ and 840 cm⁻¹
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern is typically characterized by the loss of a methyl group ([M-15]⁺) to form a stable oxonium ion, and a prominent peak corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73.
Comparative Analysis with Alternative Dienes
A thorough understanding of the spectroscopic properties of this compound is best achieved through comparison with other commonly employed dienes.
1,3-Butadiene: The Archetypal Diene
As the simplest conjugated diene, 1,3-butadiene serves as a fundamental benchmark.
-
NMR: Due to its symmetry, the ¹H NMR spectrum of 1,3-butadiene is simpler than that of its substituted counterparts, showing two multiplets for the vinyl protons.[2][3][4][5] The ¹³C NMR spectrum exhibits two signals for the sp² hybridized carbons.[6][7]
-
IR: The IR spectrum displays characteristic C=C stretching and C-H bending frequencies for a conjugated diene system.[8]
-
MS: The mass spectrum shows a molecular ion at m/z 54, with major fragments corresponding to the loss of H, CH₃, and C₂H₂.[9][10][11][12][13]
Isoprene: The Natural Building Block
Isoprene (2-methyl-1,3-butadiene) is a readily available, naturally occurring diene.
-
NMR: The ¹H NMR spectrum of isoprene is distinguished by a singlet for the methyl protons in addition to the signals for the vinyl protons.[14][15][16] The ¹³C NMR spectrum shows five distinct signals.[17][18][19][20][21]
-
IR: The IR spectrum is similar to 1,3-butadiene but with additional bands corresponding to the methyl group.
-
MS: The mass spectrum has a molecular ion at m/z 68, with a prominent fragment from the loss of a methyl group.[22][23]
Danishefsky's Diene: The Highly Activated Alternative
Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene) is another highly reactive diene known for its utility in the synthesis of complex molecules.[24]
-
NMR: The ¹H NMR spectrum of Danishefsky's diene is more complex due to the presence of both methoxy and trimethylsiloxy groups, leading to distinct signals for each substituent and the vinyl protons.[25] The ¹³C NMR spectrum will reflect the presence of these two different oxygen-linked carbons.
-
IR: The IR spectrum will show characteristic absorptions for the C=C bonds, the C-O-C ether linkage, and the Si-O-C silyl enol ether moiety.
-
MS: The fragmentation pattern will be influenced by both the methoxy and trimethylsiloxy groups, leading to characteristic fragment ions.
Spectroscopic Data Summary
| Compound | ¹H NMR Key Signals (ppm, CDCl₃) | ¹³C NMR Key Signals (ppm, CDCl₃) | IR Key Absorptions (cm⁻¹) | MS Key Fragments (m/z) |
| This compound | ~0.2 (s, 9H, Si(CH₃)₃), ~4.3-6.5 (m, 5H, vinyl) | ~0.0 (Si(CH₃)₃), ~90-150 (vinyl) | ~1640 (C=C), ~1250, 840 (Si-CH₃), ~1070 (Si-O-C) | 142 (M⁺), 127 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) |
| 1,3-Butadiene | ~5.1-5.4 (m, 4H, =CH₂), ~6.3-6.5 (m, 2H, =CH) | ~117.8 (=CH₂), ~137.2 (=CH) | ~3090, 3010 (=C-H), ~1642, 1595 (C=C), ~990, 908 (C-H bend) | 54 (M⁺), 53, 39, 27 |
| Isoprene | ~1.8 (s, 3H, CH₃), ~4.9-5.2 (m, 4H, =CH₂), ~6.4 (dd, 1H, =CH) | ~18.3 (CH₃), ~113.1 (=CH₂), ~116.7 (=CH₂), ~140.6 (=CH), ~145.9 (C) | ~3090, 2920 (=C-H, C-H), ~1640, 1598 (C=C), ~890 (C-H bend) | 68 (M⁺), 67, 53, 39 |
| Danishefsky's Diene | ~0.2 (s, 9H, Si(CH₃)₃), ~3.6 (s, 3H, OCH₃), ~4.5-7.0 (m, 4H, vinyl) | ~0.0 (Si(CH₃)₃), ~54.5 (OCH₃), ~78-155 (vinyl) | ~1640, 1600 (C=C), ~1250, 840 (Si-CH₃), ~1100 (C-O/Si-O) | 172 (M⁺), 157 ([M-CH₃]⁺), 115, 73 ([Si(CH₃)₃]⁺) |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of methyl vinyl ketone with chlorotrimethylsilane in the presence of a base.[1]
Step-by-Step Methodology:
-
Reaction Setup: A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, two addition funnels, and a nitrogen inlet is charged with triethylamine and N,N-dimethylformamide (DMF).
-
Reagent Addition: A solution of methyl vinyl ketone in DMF and a solution of chlorotrimethylsilane in DMF are added simultaneously to the stirred triethylamine solution at an elevated temperature (e.g., 80-90 °C).
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to ensure the complete consumption of the starting material.
-
Workup: After completion, the reaction mixture is cooled, and the precipitated triethylamine hydrochloride is removed by filtration. The filtrate is then carefully distilled under reduced pressure to isolate the product.
Causality Behind Experimental Choices:
-
Base: Triethylamine acts as a base to deprotonate the α-carbon of methyl vinyl ketone, facilitating the formation of the enolate. It also serves as a scavenger for the HCl generated during the reaction.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the formation of the enolate intermediate.
-
Temperature: The elevated temperature accelerates the rate of the silylation reaction.
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the hydrolysis of the moisture-sensitive chlorotrimethylsilane and the product, this compound.
General Protocol for NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the diene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
General Protocol for IR Spectroscopy (Liquid Film)
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Mount the plates in the spectrometer and acquire the IR spectrum.
General Protocol for GC-MS Analysis
-
Dilute a small amount of the diene in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
Inject an aliquot of the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The components will be separated by the GC column and subsequently ionized and detected by the mass spectrometer.
Visualizing the Molecular Structures and Relationships
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Workflow for Spectroscopic Analysis
Caption: Workflow from synthesis to spectroscopic analysis and data interpretation.
Conclusion
The spectroscopic data of this compound provides a unique and identifiable signature that distinguishes it from other common dienes. Its ¹H and ¹³C NMR spectra clearly indicate the presence of the trimethylsilyl group and the diene backbone, while its IR spectrum shows characteristic absorptions for the silyl enol ether functionality. The mass spectrum further confirms its molecular weight and provides insights into its fragmentation pathways. By comparing this data with that of 1,3-butadiene, isoprene, and Danishefsky's diene, researchers can gain a deeper understanding of the structural nuances that govern the reactivity of these important synthetic intermediates. This guide serves as a valuable resource for the confident identification and application of this compound in the pursuit of novel chemical entities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. hmdb.ca [hmdb.ca]
- 3. 1,3-Butadiene(106-99-0) 1H NMR [m.chemicalbook.com]
- 4. 1H NMR spectrum of buta-1,3-diene (1,3-butadiene), 13C NMR spectra of buta-1,3-diene (1,3-butadiene), chemical shifts spectra of buta-1,3-diene (1,3-butadiene) doc brown's advanced level organic chemistry revision notes [docbrown.info]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. hmdb.ca [hmdb.ca]
- 8. 1,3-Butadiene [webbook.nist.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. homework.study.com [homework.study.com]
- 11. THE THEORETICAL INTERPRETATION OF MASS SPECTRA. APPLICATION TO 1,3- BUTADIENE (Journal Article) | OSTI.GOV [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uni-saarland.de [uni-saarland.de]
- 14. Isoprene(78-79-5) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Isoprene(78-79-5) 13C NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. SIGNALS OF ISOTOPOMERS IN 13 C NMR SPECTRA OF POLYISOPRENE RUBBERS | Makhiyanov | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 21. An empirical determination of 13C nuclear magnetic resonance spectra of terpene isomers generated by isoprene cyclodimerisation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Mechanistic study of thermal decomposition of isoprene (2-methyl-1,3-butadiene) using flash pyrolysis supersonic jet VUV photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 25. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
A Senior Application Scientist's Guide to the Comparative Reactivity of Silyloxydienes in Organic Reactions
For the modern organic chemist, particularly those engaged in the synthesis of complex molecules for pharmaceutical and materials science applications, silyloxydienes are indispensable tools. These electron-rich dienes exhibit exceptional reactivity in a variety of powerful carbon-carbon bond-forming reactions, most notably the Diels-Alder cycloaddition and the Mukaiyama aldol reaction. Their utility stems from the silyloxy group, which not only activates the diene system but also serves as a masked carbonyl functionality, allowing for facile post-reaction transformations.
This guide provides an in-depth, objective comparison of the reactivity of common silyloxydienes, supported by experimental data and detailed protocols. We will explore the nuances of their application, the causal factors behind experimental choices, and the impact of structural modifications on their performance. Our focus is to equip researchers, scientists, and drug development professionals with the practical insights necessary to select the optimal silyloxydiene for their specific synthetic challenges.
The Silyloxydiene Family: Key Players and Their Reactivity Profiles
The reactivity of a silyloxydiene is fundamentally governed by its electronic properties, specifically the energy of its highest occupied molecular orbital (HOMO). Electron-donating substituents on the diene backbone increase the HOMO energy, making the diene a better nucleophile and accelerating reactions with electron-deficient partners. The nature of the silyl protecting group also plays a crucial, albeit more subtle, role in modulating both reactivity and stability.
Two of the most prominent members of the silyloxydiene family are Danishefsky's diene and Rawal's diene.
-
Danishefsky's Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene): Developed by Samuel J. Danishefsky, this diene is a cornerstone of modern organic synthesis.[1][2] Its methoxy and trimethylsilyloxy groups work in concert to create a highly electron-rich system, rendering it exceptionally reactive in Diels-Alder reactions with a wide range of dienophiles.[3]
-
Rawal's Diene (1-amino-3-silyloxy-1,3-butadiene): Introduced by Viresh Rawal, this class of dienes, particularly the N,N-dimethylamino variant, exhibits even greater reactivity than Danishefsky's diene.[4][5] The powerful electron-donating character of the amino group significantly raises the HOMO energy, leading to dramatically accelerated reaction rates.
Comparative Reactivity in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the construction of six-membered rings. The choice of silyloxydiene can have a profound impact on the efficiency and conditions required for this transformation. Experimental evidence consistently demonstrates the superior reactivity of Rawal's diene over Danishefsky's diene. In some cases, Rawal's diene has been reported to be 25 to 3000 times more reactive.[6] This enhanced reactivity often allows for reactions to be conducted under milder conditions, sometimes even without the need for Lewis acid catalysis, which can be advantageous when dealing with sensitive substrates.[4][7]
| Diene | Dienophile | Reaction Conditions | Yield | Reference |
| Danishefsky's Diene | Methyl vinyl ketone | Toluene, reflux | Moderate | [8] |
| Rawal's Diene | Methyl vinyl ketone | Toluene, room temp. | High | [9] |
| Danishefsky's Diene | Various aldehydes | Lewis acid catalysis | 45-68% | [7] |
| Rawal's Diene | Various aldehydes | Thermal, no catalyst | 57-74% | [7] |
Causality Behind the Reactivity Difference: The significant difference in reactivity between Danishefsky's and Rawal's dienes is a direct consequence of the electronic effect of the substituent at the 1-position. The nitrogen atom of the amino group in Rawal's diene is a more powerful electron-donating group than the oxygen atom of the methoxy group in Danishefsky's diene. This leads to a higher energy HOMO for Rawal's diene, which results in a smaller energy gap between the diene's HOMO and the dienophile's lowest unoccupied molecular orbital (LUMO), thus accelerating the reaction rate according to frontier molecular orbital theory.[10]
Experimental Protocols
To ensure scientific integrity and provide actionable guidance, we present detailed, step-by-step methodologies for key reactions involving silyloxydienes.
Protocol 1: Preparation of Danishefsky's Diene[11]
This protocol describes a reliable method for the synthesis of Danishefsky's diene from 4-methoxy-3-buten-2-one.
Materials:
-
4-methoxy-3-buten-2-one
-
Triethylamine
-
Zinc chloride (anhydrous)
-
Chlorotrimethylsilane (TMSCl)
-
Benzene (Caution: Carcinogen, handle in a well-ventilated fume hood)
-
Ether
-
Celite
Procedure:
-
To a mechanically stirred solution of triethylamine (5.7 mol) in a three-necked flask under a nitrogen atmosphere, add anhydrous zinc chloride (0.07 mol). Stir the mixture at room temperature for 1 hour.
-
Add a solution of 4-methoxy-3-buten-2-one (2.50 mol) in benzene (750 mL) all at once. Continue stirring for 5 minutes.
-
Rapidly add chlorotrimethylsilane (5.0 mol). The reaction mixture will change color from pink to red and finally to brown. An exotherm will be observed; maintain the temperature below 45°C using an ice bath.
-
After 30 minutes, heat the reaction mixture to 43°C and maintain this temperature for 12 hours. The mixture will become very thick.
-
After cooling to room temperature, pour the mixture into ether (5 L) with stirring.
-
Filter the solid material through Celite. Resuspend the collected solid in fresh ether (4 L), stir, and filter again.
-
Combine the ether filtrates and concentrate under reduced pressure to obtain the crude Danishefsky's diene as a brown oil.
-
Purify the diene by fractional distillation under reduced pressure.
Protocol 2: Diels-Alder Reaction of Rawal's Diene with an Aldehyde[9]
This protocol outlines a general procedure for the hetero-Diels-Alder reaction of Rawal's diene with an aldehyde, which proceeds efficiently without a Lewis acid catalyst.
Materials:
-
Rawal's Diene (1.0 equiv)
-
Aldehyde (e.g., acetaldehyde, 1.0 equiv)
-
Toluene
-
Aqueous HCl solution (e.g., 1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Rawal's diene (1.0 equiv) in toluene.
-
Add the aldehyde (1.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, add the aqueous HCl solution to the reaction mixture and stir vigorously for 30 minutes to effect hydrolysis of the intermediate cycloadduct.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding 2,3-dihydro-4H-pyran-4-one.
The Mukaiyama Aldol Reaction: A Powerful Tool for C-C Bond Formation
The Mukaiyama aldol reaction is a Lewis acid-mediated reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone.[11][12] This reaction is a cornerstone of modern organic synthesis, allowing for the stereoselective formation of β-hydroxy carbonyl compounds.[13] Silyloxydienes can participate in a vinylogous extension of this reaction, known as the vinylogous Mukaiyama aldol reaction (VMAR), which provides access to δ-hydroxy-α,β-unsaturated carbonyl compounds.[6][14]
Influence of the Silyl Group on Reactivity and Stability
The choice of the silyl group in a silyloxydiene or silyl enol ether can significantly impact both the stability of the reagent and its reactivity in the Mukaiyama aldol reaction. Generally, bulkier silyl groups lead to more stable silyl enol ethers.[15]
The relative stability of common silyl ethers under acidic conditions follows the trend: TMS < TES < TBS < TIPS < TBDPS [15]
This trend is crucial when selecting a silyloxydiene for a reaction that requires acidic conditions or for a multi-step synthesis where the silyl group must survive various transformations.
In the context of the Mukaiyama aldol reaction, the steric bulk of the silyl group can also influence the stereochemical outcome of the reaction. While the reaction proceeds through an open transition state, the size of the silyl group can affect the facial selectivity of the nucleophilic attack on the activated carbonyl.[4]
| Silyl Group | Abbreviation | Steric Bulk | Relative Stability (Acidic) |
| Trimethylsilyl | TMS | Small | Low |
| Triethylsilyl | TES | Medium | Moderate |
| tert-Butyldimethylsilyl | TBS/TBDMS | Medium-Large | High |
| Triisopropylsilyl | TIPS | Large | Very High |
| tert-Butyldiphenylsilyl | TBDPS | Very Large | Very High |
Protocol 3: Diastereoselective Mukaiyama Aldol Reaction[18]
This protocol details a classic example of a TiCl₄-mediated Mukaiyama aldol reaction between the trimethylsilyl enol ether of cyclohexanone and benzaldehyde.
Materials:
-
1-(Trimethylsilyloxy)cyclohexene (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Titanium tetrachloride (TiCl₄, 1.1 equiv, 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous CH₂Cl₂.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add benzaldehyde (1.0 equiv) to the cooled solvent.
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow. Stir for 10 minutes.
-
Add a solution of 1-(trimethylsilyloxy)cyclohexene (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Mechanistic Insights and Stereochemical Control
A deep understanding of the reaction mechanisms is paramount for rational experimental design and for achieving the desired stereochemical outcomes.
The Role of Lewis Acids
In both the Diels-Alder and Mukaiyama aldol reactions, Lewis acids play a crucial role in activating the electrophile (dienophile or carbonyl compound).[7][16][17] The Lewis acid coordinates to a heteroatom (typically oxygen) on the electrophile, which withdraws electron density and lowers the energy of its LUMO.[7] This LUMO-lowering effect accelerates the reaction by reducing the HOMO-LUMO energy gap between the nucleophilic silyloxydiene and the electrophile.[16] Recent computational studies also suggest that Lewis acids can accelerate Diels-Alder reactions by diminishing the Pauli repulsion between the reacting π-systems.[5][16]
Caption: Lewis acid activation of a dienophile in a Diels-Alder reaction.
Stereoselectivity in Vinylogous Mukaiyama Aldol Reactions
The VMAR allows for the formation of two new stereocenters. The stereochemical outcome (syn vs. anti) is influenced by several factors, including the geometry of the silyl dienolate, the nature of the Lewis acid, and the reaction conditions. The reaction is believed to proceed through an open, acyclic transition state, where stereochemical induction is governed by minimizing steric interactions. Chelation control can also play a role when the aldehyde substrate contains a coordinating group, leading to a more rigid transition state and potentially higher stereoselectivity.[12][13]
Caption: Factors influencing stereoselectivity in the Vinylogous Mukaiyama Aldol Reaction.
Conclusion
Silyloxydienes are exceptionally versatile and powerful reagents in modern organic synthesis. A thorough understanding of their comparative reactivity, the influence of substituents, and the underlying reaction mechanisms is critical for their effective application. Rawal's diene offers a significant reactivity advantage over the classic Danishefsky's diene, often enabling reactions under milder conditions. The choice of the silyl protecting group provides a handle to fine-tune the stability and, to some extent, the reactivity of these dienes. By carefully considering the principles and protocols outlined in this guide, researchers can harness the full potential of silyloxydienes to construct complex molecular architectures with high efficiency and stereocontrol, thereby accelerating innovation in drug discovery and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. research.unipd.it [research.unipd.it]
- 3. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 4. Mukaiyama Aldol Addition [organic-chemistry.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Catalyzed vinylogous Mukaiyama aldol reactions with controlled enantio- and diastereoselectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Diels-Alder Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Stereoselective vinylogous Mukaiyama aldol reaction of α-haloenals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Syn Selective Vinylogous Mukaiyama Aldol Reaction Using Z,E-Vinylketene N,O-Acetal with Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 16. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
Comparative Guide to the Validation of Reaction Products from 2-(Trimethylsiloxy)-1,3-butadiene
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for validating the products derived from reactions involving 2-(trimethylsiloxy)-1,3-butadiene. We will move beyond procedural lists to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to product characterization.
Introduction to this compound and its Reactivity
This compound is a versatile reagent in organic synthesis, primarily utilized as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. Its utility stems from the electron-donating trimethylsiloxy group, which activates the diene, and the silyl enol ether moiety that can be subsequently hydrolyzed to a ketone.[1]
The primary reaction of interest is the Diels-Alder cycloaddition, where this compound reacts with a dienophile to form a six-membered ring.[2] The validation of the resulting cycloadducts presents several challenges, including the determination of regiochemistry and stereochemistry, as well as confirming the conversion of the silyl enol ether to the corresponding ketone.
Core Validation Objectives
The comprehensive validation of reaction products from this compound focuses on three key aspects:
-
Structural Confirmation of the Cycloadduct: Verification of the newly formed carbocyclic or heterocyclic ring and the connectivity of all atoms.
-
Stereochemical and Regiochemical Elucidation: Determination of the relative and absolute stereochemistry of the product, especially when multiple stereoisomers are possible. The regioselectivity of the cycloaddition must also be established.[3]
-
Confirmation of Silyl Enol Ether Hydrolysis: Verification of the conversion of the trimethylsiloxy group to a carbonyl group, a common subsequent transformation.[1][4]
To achieve these objectives, a multi-faceted analytical approach is essential. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.
Comparative Analysis of Validation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful and indispensable tool for the detailed structural analysis of organic molecules. A suite of NMR experiments provides a comprehensive picture of the molecular framework and stereochemistry.
Key NMR Experiments and Their Applications:
| Experiment | Information Provided | Application in Product Validation |
| ¹H NMR | Proton environment, chemical shifts, coupling constants (J-values), and integration.[5] | Provides initial evidence of product formation through characteristic signals for olefinic, allylic, and methine protons in the cyclohexene ring. J-coupling constants can give preliminary insights into the relative stereochemistry of substituents. |
| ¹³C NMR | Carbon skeleton, chemical shifts of different carbon types (sp³, sp², sp).[5] | Confirms the number of unique carbons in the product, consistent with the expected cycloadduct. The disappearance of diene signals and the appearance of new signals for the cyclohexene ring are key indicators. |
| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons (typically through 2-3 bonds). | Establishes the connectivity of protons within the molecule, allowing for the tracing of the spin systems in the newly formed ring. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly attached to carbons. | Assigns specific protons to their corresponding carbons, providing a detailed map of the C-H framework. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). | Crucial for establishing the connectivity of quaternary carbons and piecing together the complete molecular structure, which is vital for confirming regiochemistry. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close in space, irrespective of their bonding.[6] | The primary NMR method for determining the relative stereochemistry of the cycloadduct. For instance, it can distinguish between endo and exo products in Diels-Alder reactions.[7] |
Experimental Protocol: A Representative ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).[5] Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Spectral Interpretation: Analyze the chemical shifts, coupling patterns, and integrals to deduce the proton environments in the molecule.
Causality in Experimental Choices:
The choice of solvent is critical; it must dissolve the sample without reacting with it and should not have signals that overlap with those of the analyte. The magnetic field strength of the NMR instrument is also a key consideration; higher field strengths (e.g., 600 MHz vs. 300 MHz) provide better signal dispersion and resolution, which is particularly important for complex molecules with overlapping proton signals.
Mass Spectrometry (MS): Unveiling Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the product, offering a fundamental piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) can determine the exact molecular formula, further solidifying the structural assignment.[8]
Comparison of Ionization Techniques:
| Technique | Principle | Advantages | Limitations |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | Provides a characteristic fragmentation pattern that can be used for library matching and structural elucidation. | The molecular ion peak may be weak or absent for some compounds. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. | A soft ionization technique that typically produces a strong molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), making it ideal for determining molecular weight.[9] | Provides minimal fragmentation, offering less structural information than EI. |
Experimental Protocol: ESI-HRMS for Molecular Formula Determination
-
Sample Preparation: Prepare a dilute solution of the purified product (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the possible elemental compositions that fit within a narrow mass tolerance (typically < 5 ppm).
Infrared (IR) Spectroscopy: A Quick Functional Group Check
IR spectroscopy is a rapid and straightforward technique for identifying the presence or absence of specific functional groups.
Key Applications in Product Validation:
-
Confirmation of Hydrolysis: The most significant application of IR in this context is to confirm the hydrolysis of the silyl enol ether to a ketone. This is evidenced by the appearance of a strong C=O stretching absorption in the region of 1650-1750 cm⁻¹.
-
Monitoring Reaction Progress: IR can be used to monitor the disappearance of the C=C stretching vibrations of the diene reactant.
Data Interpretation:
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |
| C=O (Ketone) | ~1715 | Confirms successful hydrolysis of the silyl enol ether. |
| C=C (Alkene) | ~1600-1680 | Disappearance of diene signals indicates consumption of the starting material. |
| Si-O-C | ~1000-1100 | Disappearance of this band can also indicate hydrolysis. |
X-ray Crystallography: The Definitive Structural Proof
When a suitable single crystal of the product can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure, including the relative and absolute stereochemistry.[1]
While being the "gold standard" for structural proof, the primary limitation of this technique is the requirement for a high-quality single crystal, which can be challenging and time-consuming to grow.
Workflow for Product Validation
The following diagram illustrates a logical workflow for the validation of reaction products from this compound.
Caption: Workflow for reaction and validation.
Summary and Recommendations
A hierarchical and complementary approach is recommended for the robust validation of reaction products from this compound.
-
Initial Screening: A combination of ¹H NMR and IR spectroscopy provides a quick assessment of whether the desired reaction has occurred and if the silyl enol ether has been hydrolyzed.
-
Comprehensive Structural Elucidation: A full suite of NMR experiments (¹H, ¹³C, 2D NMR) is essential for complete structural and stereochemical assignment.
-
Confirmation of Identity: High-Resolution Mass Spectrometry should be used to confirm the molecular formula of the purified product.
-
Definitive Proof: When ambiguity remains or when absolute stereochemistry needs to be determined, X-ray crystallography is the ultimate method, provided a suitable crystal can be grown.
By employing this multi-technique approach, researchers can have the highest confidence in the identity and purity of their synthesized compounds, which is a critical foundation for further research and development.
References
- 1. Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. atc.io [atc.io]
- 3. The cycloaddition reaction of α‐oxo sulfines and 2‐trimethylsilyloxy‐1,3‐butadienes | Semantic Scholar [semanticscholar.org]
- 4. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. Stereochemistry of the Diels Alder Reaction – Part 3 – Organic Chemistry Academy [ochemacademy.com]
- 8. Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Characterization of 2-(Trimethylsiloxy)-1,3-butadiene Adducts
For researchers, synthetic chemists, and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of innovation. 2-(trimethylsiloxy)-1,3-butadiene is a versatile and electron-rich diene, prized for its utility in constructing complex cyclic systems, most notably through the Diels-Alder reaction.[1] The resulting cyclohexene adducts, bearing a hydrolyzable trimethylsiloxy group, are valuable synthetic intermediates. However, their unambiguous characterization is critical to validating reaction outcomes and guiding subsequent synthetic steps.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two most powerful techniques for the structural analysis of these adducts. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights to ensure the integrity and reliability of your analytical results.
The Synthetic Context: Formation of Adducts via Diels-Alder Cycloaddition
The primary route to forming adducts from this compound is the [4+2] Diels-Alder cycloaddition. This reaction involves the concerted interaction of the 4 π-electrons of the diene with the 2 π-electrons of a dienophile (an alkene or alkyne) to form a six-membered ring. The electron-donating nature of the trimethylsiloxy group enhances the diene's reactivity, particularly with electron-deficient dienophiles.[2] The resulting adduct is a functionalized cyclohexene derivative, whose structure, regiochemistry, and stereochemistry must be rigorously confirmed.
Caption: Diels-Alder reaction of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint
NMR spectroscopy is unparalleled for providing a detailed atomic-level map of a molecule. It allows for the determination of the carbon skeleton, proton environments, connectivity, and relative stereochemistry.
Expertise & Experience: Interpreting the Transformation
The transition from reactants to the cyclohexene adduct is marked by distinct and predictable changes in the NMR spectrum.
-
Disappearance of Diene Signals: The four vinylic protons of this compound, which present a characteristic pattern in the 4.0-6.5 ppm region, will vanish.
-
Appearance of Adduct Signals: New, informative signals will emerge:
-
Vinylic Protons (C=C-H): One or two protons on the newly formed cyclohexene double bond typically appear deshielded, in the range of 5.5–6.0 ppm .[3] Their presence confirms the cycloaddition.
-
Allylic Protons (-CH-C=C): Protons on carbons adjacent to the double bond resonate around 1.8–2.2 ppm .[3]
-
Aliphatic Protons (-CH2-): The remaining saturated protons in the ring are the most shielded, appearing further upfield around 1.2–1.8 ppm .[3]
-
Trimethylsilyl Protons (-Si(CH₃)₃): A sharp, intense singlet integrating to nine protons will be present near 0.1–0.3 ppm , confirming the integrity of the silyl ether.
-
Trustworthiness: Self-Validating Protocols through 2D NMR
While 1D NMR provides the initial overview, complex adducts demand two-dimensional techniques for unambiguous assignment. This is especially true for determining stereochemistry (e.g., endo vs. exo isomers), a common challenge in Diels-Alder reactions.[4]
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks (¹H-¹H J-coupling), allowing you to "walk" across the molecule's carbon backbone by connecting adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, definitively linking the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, revealing long-range connectivity and piecing the molecular puzzle together.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for stereochemical assignment. It identifies protons that are close in space, regardless of their bonding connectivity. A spatial correlation between specific protons can definitively prove an endo or exo configuration.
Data Presentation: Typical NMR Chemical Shifts for a Cyclohexene Adduct
| Proton/Carbon Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Insights |
| Trimethylsilyl (-Si(CH₃)₃) | ~0.2 (s, 9H) | ~1.0 | Confirms presence of TMS group. |
| Aliphatic Ring (-CH₂-) | 1.2 - 1.8 (m) | 20 - 40 | Saturated portion of the new ring.[5] |
| Allylic Ring (-CH-C=C) | 1.8 - 2.2 (m) | 30 - 50 | Protons/carbons adjacent to the double bond.[3] |
| Silyloxy-bearing Carbon (-C-OSi) | N/A | 70 - 85 | The key carbon from the original diene. |
| Vinylic Ring (-CH=CH-) | 5.5 - 6.0 (m, 2H) | 120 - 140 | Confirms formation of the cyclohexene double bond.[3][5] |
Note: Shifts are approximate and depend on the specific dienophile and substitution pattern. 's' = singlet, 'm' = multiplet.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified adduct in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard, relatively non-polar solvent that dissolves most organic compounds and its residual proton signal (δ ~7.26 ppm) is well-defined and does not typically interfere with analyte signals.
-
Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS). Causality: TMS is chemically inert, volatile (easy to remove), and its 12 equivalent protons give a sharp singlet defined as 0.00 ppm, providing a universal reference point for all other chemical shifts.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer. Perform standard instrument setup procedures (locking, shimming) to optimize magnetic field homogeneity.
-
Run Experiment: Acquire a standard ¹H NMR spectrum (e.g., 32 scans). Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Part 2: Mass Spectrometry (MS) – Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the adduct and its fragmentation pattern upon ionization, which acts as a structural fingerprint. For these adducts, a combination of Gas Chromatography and Mass Spectrometry (GC-MS) is often the most effective approach.
Expertise & Experience: Deciphering the Fragmentation Puzzle
Under Electron Ionization (EI), the adduct will form a molecular ion (M⁺•) which then undergoes predictable fragmentation. For trimethylsilyl (TMS) ethers, these pathways are well-documented.[6]
-
Molecular Ion (M⁺•): The peak corresponding to the molecular weight of the adduct. Its presence confirms the successful cycloaddition.
-
Loss of a Methyl Group ([M-15]⁺): A very common fragmentation for TMS compounds is the loss of a methyl radical (•CH₃, mass 15) from the silyl group, resulting in a stable [M-15]⁺ ion.[7]
-
The Base Peak ([Si(CH₃)₃]⁺): The trimethylsilyl cation at m/z 73 is an extremely stable and diagnostically significant fragment. It is often the most intense peak (the base peak) in the spectrum of a TMS ether.[7]
-
Retro-Diels-Alder (rDA) Reaction: A characteristic fragmentation pathway for cyclohexene derivatives is the retro-Diels-Alder reaction, where the adduct fragments back into the original diene and dienophile.[8] This will produce fragment ions corresponding to the mass of this compound (m/z 142) and the dienophile.
Data Presentation: Common Fragment Ions in EI-MS of Adducts
| m/z Value | Proposed Fragment Identity | Significance |
| M⁺• | Molecular Ion | Confirms molecular weight of the adduct. |
| [M-15]⁺ | [M - CH₃]⁺ | Characteristic loss from the TMS group.[6] |
| 142 | [C₇H₁₄OSi]⁺• | From retro-Diels-Alder fragmentation (the diene). |
| 90 | Loss of TMSOH | Rearrangement loss of trimethylsilanol.[9][10] |
| 75 | [(CH₃)₂SiOH]⁺ | Common rearrangement ion for TMS ethers.[7] |
| 73 | [Si(CH₃)₃]⁺ | Diagnostic base peak for TMS compounds.[6][7] |
graph MS_Fragmentation { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [penwidth=2, color="#EA4335"];M [label="Molecular Ion (M+)", fillcolor="#F1F3F4", style=filled]; M_minus_15 [label="[M-15]+", fillcolor="#F1F3F4", style=filled]; rDA_diene [label="Diene Ion+ (m/z 142)", fillcolor="#F1F3F4", style=filled]; rDA_dienophile [label="Dienophile Ion+", fillcolor="#F1F3F4", style=filled]; TMS_ion [label="[Si(CH3)3]+ (m/z 73)", fillcolor="#FBBC05", style=filled];
M -> M_minus_15 [label="- •CH3"]; M -> rDA_diene [label="Retro-Diels-Alder"]; M -> rDA_dienophile [label="Retro-Diels-Alder"]; M_minus_15 -> TMS_ion [label="Further\nFragmentation"]; }
Caption: Key fragmentation pathways in the mass spectrum of an adduct.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the adduct (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the solution into the GC-MS instrument. Causality: The GC separates the components of the sample mixture before they enter the mass spectrometer, ensuring a clean mass spectrum of the purified adduct, even if the original sample had minor impurities.
-
GC Separation: The sample is vaporized and travels through a capillary column (e.g., a DB-5). The temperature is gradually increased (a temperature ramp) to elute compounds based on their boiling points and polarity.
-
Ionization: As the adduct elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV for EI).
-
Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each fragment, generating the mass spectrum.
Comparative Analysis: NMR vs. MS for Adduct Characterization
Neither technique alone provides the complete picture. Their power lies in their synergy.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography-mass spectrometry of conjugated dienes by derivatization with 4-methyl-1,2,4-triazoline-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Stereoselectivity in Silyloxydiene Chemistry
Welcome to a detailed exploration of stereoselectivity using silyloxydienes in the Diels-Alder reaction. For researchers in synthetic and medicinal chemistry, the ability to precisely control the three-dimensional arrangement of atoms is paramount. The [4+2] cycloaddition, or Diels-Alder reaction, stands as one of the most powerful tools for constructing six-membered rings with multiple stereocenters in a single, often highly stereoselective, step.[1][2]
Activated dienes, particularly silyloxydienes, have revolutionized this field due to their heightened reactivity and versatile applications.[3] This guide provides a comparative analysis of the stereochemical outcomes achievable with prominent silyloxydienes, including those developed by Danishefsky, Brassard, and Rawal. We will delve into the mechanistic principles, the influence of catalysts and reaction conditions, and provide practical data to inform your experimental design.
The Stereochemical Cornerstones of the Diels-Alder Reaction
Before comparing specific dienes, it's crucial to grasp the fundamental principles governing stereoselectivity in this cycloaddition.
-
Stereospecificity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the starting dienophile is faithfully transferred to the product. A cis-dienophile will yield a product with cis substituents, while a trans-dienophile results in a trans arrangement.[4][5][6] This is a direct consequence of the concerted, suprafacial mechanism of the reaction.[5]
-
Endo vs. Exo Selectivity: When a cyclic diene is used, two diastereomeric products, designated endo and exo, can be formed.[7]
-
The Endo Product is typically the kinetically favored product, formed faster at lower temperatures.[8][9] This preference, known as the Alder Endo Rule, is attributed to "secondary orbital interactions," a stabilizing overlap between the p-orbitals of the activating group on the dienophile and the central p-orbitals of the diene in the transition state.[7][10]
-
The Exo Product is often the thermodynamically more stable isomer due to reduced steric hindrance.[7][8] It can become the major product under conditions of thermodynamic control (e.g., higher temperatures) or when steric hindrance in the endo transition state is overwhelming.[1][8]
-
-
Facial Selectivity: This refers to the face of the diene or dienophile that undergoes the cycloaddition. Achieving high facial selectivity is the essence of asymmetric Diels-Alder reactions. This can be controlled by incorporating a chiral element, such as a chiral auxiliary on the dienophile or employing a chiral Lewis acid catalyst, which creates a chiral environment around the reactants.[11][12]
Comparative Analysis of Key Silyloxydienes
The choice of silyloxydiene is dictated by the desired reactivity and, most critically, the target stereochemistry. Below, we compare three workhorse dienes that have shaped modern organic synthesis.
Danishefsky's Diene: The Classic Workhorse
Named after Samuel J. Danishefsky, this electron-rich diene (trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene) is renowned for its high reactivity with electrophilic alkenes.[13] The resulting cycloadduct is a silyl enol ether, a versatile synthetic equivalent (synthon) for a carbonyl group, making this diene a cornerstone for the synthesis of cyclohexenone derivatives.[4][13]
-
Stereoselectivity Profile: Danishefsky's diene reactions are highly regioselective and generally adhere to the endo rule, particularly when catalyzed by Lewis acids.[13] The steric and electronic properties of substituents on both the diene and dienophile can significantly influence the diastereoselectivity.[14]
Brassard's Diene: The Hetero-Diels-Alder Specialist
Brassard's diene (e.g., 1,3-dimethoxy-1-trimethylsilyloxy-1,3-butadiene) is another highly nucleophilic diene noted for its utility in both standard and hetero-Diels-Alder reactions.[15] It is particularly effective in reactions with aldehydes to produce δ-lactones, a common motif in bioactive natural products.[16]
-
Stereoselectivity Profile: The stereochemical outcome of reactions with Brassard's diene is highly dependent on the catalyst and reaction conditions. For instance, asymmetric hetero-Diels-Alder reactions with aldehydes can achieve excellent enantioselectivity (up to 99% ee) using chiral titanium(IV) Schiff-base complexes as catalysts.[16] Interestingly, the reaction mechanism can shift from a concerted Diels-Alder pathway to a stepwise Mukaiyama aldol pathway by lowering the reaction temperature, demonstrating the fine-tuning possible with this system.[16][17]
Rawal's Diene: The Highly Reactive Amino-Diene
Developed by Viresh Rawal, 1-amino-3-siloxy-1,3-butadienes are among the most reactive dienes available. The nitrogen atom's strong electron-donating ability significantly enhances the diene's Highest Occupied Molecular Orbital (HOMO) energy, accelerating cycloadditions.[18][19]
-
Stereoselectivity Profile: Rawal's diene is a powerful tool for highly stereoselective transformations. It can participate in highly enantioselective Diels-Alder reactions when paired with chiral catalysts, such as Jacobsen's salen-Cr(III) complex.[20] Furthermore, cycloadditions involving 1-hydrazinodienes, a variant of Rawal's diene, can exhibit excellent exo selectivity when reacting with dienophiles lacking α-substitution, a selectivity driven by minimizing nonbonded interactions with the Lewis acid-activated carbonyl.[21]
Data Summary: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of these silyloxydienes to guide your selection process.
| Feature | Danishefsky's Diene | Brassard's Diene | Rawal's Diene |
| Structure | 1-Methoxy-3-silyloxy-1,3-butadiene | 1,3-Dimethoxy-1-silyloxy-1,3-butadiene | 1-Amino-3-silyloxy-1,3-butadiene |
| Reactivity | High | High | Very High |
| Primary Application | Synthesis of cyclohexenones[4] | Hetero-Diels-Alder reactions; synthesis of δ-lactones[16] | Synthesis of functionalized cyclohexanes and dihydropyranones[18][22] |
| Typical Selectivity | Endo-selective, highly regioselective[13] | Catalyst-dependent; can be highly enantioselective[16][17] | High diastereo- and enantioselectivity achievable[20][21] |
| Common Catalysts | Lewis acids (e.g., ZnCl₂, Eu(fod)₃) | Chiral Ti(IV) complexes[16] | Chiral Cr(III)-salen complexes, Cu(II)-box[20][21] |
| Key Advantage | Well-established, predictable reactivity for cyclohexenone synthesis | Excellent for asymmetric hetero-Diels-Alder reactions | Superior reactivity, enabling reactions under mild conditions |
Visualizing Reaction Pathways and Logic
Diagrams are indispensable for conceptualizing complex stereochemical interactions and experimental workflows.
Caption: General workflow for a Lewis Acid-catalyzed asymmetric Diels-Alder reaction.
Caption: Comparison of Endo and Exo transition states in the Diels-Alder reaction.
Caption: Decision tree for selecting an appropriate silyloxydiene.
Experimental Protocol: Asymmetric Diels-Alder with Rawal's Diene
This protocol describes a representative enantioselective Diels-Alder reaction, adapted from methodologies developed by Rawal and co-workers, showcasing the practical application of these concepts.[20]
Reaction: Enantioselective Diels-Alder Reaction between a 1-Amino-3-silyloxydiene and Methacrolein.
Materials:
-
(1-Amino-3-tert-butyldimethylsilyloxy)-1,3-butadiene (Rawal's Diene)
-
Methacrolein (dienophile)
-
Jacobsen's Salen-Cr(III)Cl catalyst
-
4Å Molecular Sieves (activated)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
Catalyst Activation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Jacobsen's catalyst (5 mol%) and freshly activated 4Å molecular sieves.
-
Solvent and Reagent Addition: Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.
-
Dienophile Addition: Cool the mixture to the desired reaction temperature (e.g., -20 °C). Add methacrolein (1.0 equivalent) dropwise to the stirred catalyst suspension. Stir for an additional 15 minutes.
-
Causality Note: Pre-complexation of the Lewis acidic chromium catalyst with the dienophile is crucial for activating the dienophile and establishing the chiral environment necessary for high enantioselectivity.
-
-
Diene Addition: Add Rawal's diene (1.2 equivalents) dropwise over 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product via flash column chromatography on silica gel. The enantiomeric excess (ee) of the purified cycloadduct is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Self-Validation: The high diastereoselectivity and enantioselectivity observed are validating metrics for the successful execution of the protocol and the efficacy of the chiral catalyst.
-
Conclusion and Future Outlook
The stereoselective synthesis of complex six-membered rings via the Diels-Alder reaction is a mature yet continuously evolving field. Silyloxydienes, such as those pioneered by Danishefsky, Brassard, and Rawal, offer a versatile and powerful toolkit for chemists.
-
Danishefsky's diene remains the go-to reagent for reliable cyclohexenone synthesis.
-
Brassard's diene excels in the asymmetric synthesis of heterocyclic systems.
-
Rawal's diene provides exceptional reactivity, enabling challenging cycloadditions under mild conditions with high stereocontrol.
The ultimate stereochemical outcome is a finely balanced interplay between the intrinsic properties of the diene and dienophile, the choice of catalyst, and the reaction conditions. As our understanding of non-covalent interactions and catalyst design deepens, we can anticipate the development of even more selective and efficient dienes and catalytic systems, further expanding the synthetic chemist's ability to construct molecular complexity with surgical precision.
References
- 1. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scribd.com [scribd.com]
- 11. Controlling the Facial Selectivity of Asymmetric [4+2] Cyclo-additions: A Concise Synthesis of the cis-Decalin Core Structure of Superstolides A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. On the Brassard's rule of regioselectivity in Diels–Alder reactions between haloquinones and polar dienes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. A Mild and Efficient Asymmetric Hetero-Diels-Alder Reaction of the Brassard Diene with Aldehydes [organic-chemistry.org]
- 17. Theoretical investigations on the mechanism of hetero-Diels-Alder reactions of Brassard's diene and 1, 3-butadiene catalyzed by a tridentate schiff base titanium(IV) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(trimethylsiloxy)-1,3-butadiene: Yields and Methodologies
For researchers, scientists, and professionals in drug development, 2-(trimethylsiloxy)-1,3-butadiene is a valuable and versatile diene for Diels-Alder reactions and other carbon-carbon bond-forming transformations. Its utility in the synthesis of complex molecules necessitates reliable and high-yielding synthetic protocols. This guide provides an in-depth comparison of the most common methods for the preparation of this compound, focusing on reported yields, reaction conditions, and the underlying chemical principles that govern their success.
Introduction to Synthetic Strategies
The synthesis of this compound typically commences from the readily available precursor, methyl vinyl ketone. The core of the transformation involves the formation of a silyl enol ether. The regioselectivity of this process is key to obtaining the desired 1,3-diene isomer. The choice of base, solvent, and silylating agent profoundly influences the reaction's efficiency and yield. This guide will dissect three prominent methods, offering a comparative analysis to aid in the selection of the most appropriate procedure for your research needs.
Comparative Analysis of Synthetic Yields
The efficiency of this compound synthesis varies significantly with the chosen methodology. Below is a summary of reported yields for three primary methods, each starting from methyl vinyl ketone.
| Method | Base | Silylating Agent | Solvent | Reported Yield (%) |
| 1 | Triethylamine | Chlorotrimethylsilane | N,N-Dimethylformamide (DMF) | 36-50% |
| 2 | Lithium Diisopropylamide (LDA) | Chlorotrimethylsilane | Tetrahydrofuran (THF)/Ether | up to 65% |
| 3 | Triethylamine | Trimethylsilyl Trifluoromethanesulfonate | Diethyl Ether | 95% |
This data clearly indicates that the choice of reagents has a dramatic impact on the yield, with the method employing trimethylsilyl trifluoromethanesulfonate offering a substantially higher yield.
In-Depth Mechanistic Considerations and Protocol Selection
The selection of a synthetic protocol extends beyond just the reported yield; it involves considering the reaction mechanism, the nature of the base, and the reactivity of the silylating agent.
Method 1: The Triethylamine/Chlorotrimethylsilane Approach in DMF
This method represents a classical approach to silyl enol ether formation. Triethylamine, a moderately strong amine base, is used to generate a small equilibrium concentration of the enolate of methyl vinyl ketone. This enolate is then trapped by chlorotrimethylsilane. The use of a polar aprotic solvent like DMF helps to solvate the intermediate ions, but the overall yield is modest. This is likely due to the incomplete formation of the enolate and potential side reactions.
Method 2: The Lithium Diisopropylamide (LDA) Approach
The use of a strong, sterically hindered base like LDA ensures a rapid and essentially irreversible deprotonation of methyl vinyl ketone, leading to the quantitative formation of the lithium enolate. Subsequent trapping with chlorotrimethylsilane provides the desired silyl enol ether. This method offers a significant improvement in yield over the triethylamine/DMF approach, as the complete formation of the enolate minimizes side reactions involving the starting ketone. The cryogenic temperatures typically employed for LDA reactions also help to suppress unwanted side reactions.
Method 3: The High-Yield Simchen Synthesis
The report of a 95% yield by Simchen and coworkers represents a significant advancement.[1][2] This method utilizes triethylamine as the base but employs the much more reactive silylating agent, trimethylsilyl trifluoromethanesulfonate (TMSOTf). The high electrophilicity of the silicon atom in TMSOTf allows for a very efficient trapping of the enolate, even at the lower concentrations generated by the weaker base, triethylamine. The use of a less polar solvent like diethyl ether is also noteworthy and likely contributes to the clean reaction profile.
Experimental Protocols
Below are the detailed, step-by-step methodologies for the three compared synthetic routes.
Protocol 1: Synthesis of this compound using Triethylamine and Chlorotrimethylsilane in DMF
This procedure is adapted from Organic Syntheses.[3][4]
Materials:
-
Methyl vinyl ketone
-
Chlorotrimethylsilane
-
Triethylamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pentane
-
5% Sodium hydrogen carbonate solution, cold
-
Distilled water, cold
-
Anhydrous sodium sulfate
Procedure:
-
To a magnetically stirred solution of triethylamine (40.5 g, 0.400 mole) in 200 ml of anhydrous N,N-dimethylformamide in a 500-ml, three-necked, round-bottomed flask under an inert atmosphere, add methyl vinyl ketone (25.0 g, 0.357 mole) in 25 ml of N,N-dimethylformamide and chlorotrimethylsilane (43.4 g, 0.400 mole) in 25 ml of N,N-dimethylformamide simultaneously over 30 minutes.
-
The reaction mixture will gradually darken and a white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to stir overnight (approximately 14 hours).
-
Cool the reaction to room temperature and filter to remove the triethylamine hydrochloride.
-
Transfer the filtrate to a 2-liter separatory funnel containing 300 ml of pentane.
-
Add 1 liter of cold 5% sodium hydrogen carbonate solution to the separatory funnel to facilitate phase separation and remove the DMF.
-
Separate the pentane layer and extract the aqueous layer twice with 300-ml portions of pentane.
-
Combine the pentane extracts, wash with 200 ml of cold distilled water, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the pentane by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure to afford 18.2–22.9 g (36–45%) of 2-trimethylsilyloxy-1,3-butadiene as a colorless oil. On a smaller scale, yields of up to 50% have been reported.[3][4]
Protocol 2: Synthesis of this compound using Lithium Diisopropylamide (LDA)
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Methyl vinyl ketone, freshly distilled
-
Chlorotrimethylsilane, freshly distilled
-
Saturated aqueous ammonium chloride solution
-
Pentane
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Cool the freshly prepared LDA solution back down to -78 °C.
-
Slowly add a solution of methyl vinyl ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
Add chlorotrimethylsilane (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 30 minutes, then warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with pentane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to yield this compound.
Protocol 3: High-Yield Synthesis of this compound using Triethylamine and Trimethylsilyl Trifluoromethanesulfonate (Simchen Method)
This procedure is based on the findings of Simchen et al., who reported a 95% yield.[1][2]
Materials:
-
Methyl vinyl ketone
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine
-
Diethyl ether, anhydrous
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve methyl vinyl ketone (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (1.05 equivalents) dropwise to the stirred solution.
-
A precipitate of triethylammonium trifluoromethanesulfonate will form.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Filter the reaction mixture to remove the ammonium salt.
-
Wash the filtrate with a cold, dilute sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Distill the residue under reduced pressure to afford this compound in high purity.
Visualization of Synthetic Pathways
To further elucidate the chemical transformations, the following diagrams illustrate the key steps in each synthetic method.
References
A Cost-Benefit Analysis of 2-(trimethylsiloxy)-1,3-butadiene and Its Alternatives in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, the strategic construction of six-membered rings remains a cornerstone of complex molecule assembly. The Diels-Alder reaction, a powerful and versatile cycloaddition, is a frequently employed methodology for this purpose. The choice of diene is paramount to the success of these transformations, influencing reactivity, selectivity, and overall efficiency. This guide provides a comprehensive cost-benefit analysis of 2-(trimethylsiloxy)-1,3-butadiene, a valuable diene synthon, and objectively compares its performance with key alternatives, namely the structurally similar Danishefsky's diene and the highly reactive Rawal's diene. This analysis is grounded in experimental data to empower researchers in making informed decisions for their synthetic endeavors.
The Contenders: A Trio of Activated Dienes
The utility of a diene in a Diels-Alder reaction is largely dictated by its electronic nature; electron-rich dienes generally exhibit higher reactivity towards electron-poor dienophiles.[1][2][3] this compound and its counterparts are all "activated" dienes, bearing electron-donating groups that enhance their nucleophilicity and, consequently, their reactivity in cycloaddition reactions.
This compound is an organosilicon compound that serves as a versatile reagent in organic synthesis.[4] Its primary application lies in its role as a diene in Diels-Alder reactions, where the resulting silyl enol ether can be readily converted to a ketone functionality.[1] It is a commercially available, though flammable, liquid that requires refrigerated storage to prevent degradation.[5][6][7]
Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a closely related and well-established reagent in organic synthesis.[1][8] Its electron-rich nature makes it a highly reactive partner in Diels-Alder reactions, particularly with electrophilic alkenes.[1] The presence of the methoxy group further enhances its reactivity and directs the regioselectivity of the cycloaddition.[1]
Rawal's diene (trans-3-(tert-butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadiene-1-amine) represents a significant advancement in diene chemistry, exhibiting substantially higher reactivity compared to Danishefsky's diene.[9] This heightened reactivity, attributed to the powerful electron-donating effect of the amino group, allows for Diels-Alder reactions to proceed under much milder conditions, often without the need for Lewis acid catalysis.[5][10][11] However, this increased reactivity is accompanied by challenges in stability and scalability, which have historically limited its widespread adoption.[6][10][12]
Performance Comparison: A Data-Driven Assessment
The choice between these dienes often hinges on a trade-off between reactivity, stability, and cost. The following table summarizes key performance indicators based on available experimental data.
| Feature | This compound | Danishefsky's Diene | Rawal's Diene |
| Reactivity | Good | Very Good | Excellent |
| Typical Reaction Conditions | Thermal or Lewis acid catalysis | Often requires Lewis acid catalysis, especially with less reactive dienophiles | Thermal conditions, often at or below room temperature; Lewis acid-free[5][10][11] |
| Stability | Moderate; requires refrigeration[5][6][7] | Moderate; requires refrigeration[13] | Lower; susceptible to hydrolysis and oxidation, requires stringent storage conditions[6][12][14] |
| Scalability | Commercially available in large quantities | Commercially available in large quantities | Historically limited, but recent advancements have enabled kilogram-scale synthesis[6][10][12][14] |
| Cost | Moderately priced | Moderately priced[13] | Higher cost due to more complex synthesis and limited commercial availability[6][12] |
Experimental Data Snapshot: Hetero-Diels-Alder with Aldehydes
A direct comparison in the hetero-Diels-Alder reaction with various aldehydes highlights the superior performance of Rawal's diene in terms of yield under milder conditions.[11]
| Aldehyde Dienophile | Diene | Reaction Conditions | Yield (%) |
| Benzaldehyde | Danishefsky's Diene | Lewis Acid Catalyst | 45-68 |
| Benzaldehyde | Rawal's Diene | Thermal | 57-74 |
| Cyclohexanecarboxaldehyde | Danishefsky's Diene | Lewis Acid Catalyst | 55 |
| Cyclohexanecarboxaldehyde | Rawal's Diene | Thermal | 68 |
Data synthesized from a comparative study by Shamrai et al.[11]
Causality Behind Experimental Choices: Understanding the "Why"
The differing reactivity profiles of these dienes dictate the optimal experimental conditions. The high electron density of Rawal's diene, stemming from the nitrogen atom's strong electron-donating ability, lowers the activation energy of the Diels-Alder reaction, enabling it to proceed under mild thermal conditions.[9][11] This is a significant advantage when working with acid-sensitive substrates.
In contrast, while still reactive, this compound and Danishefsky's diene often require the assistance of a Lewis acid catalyst to activate the dienophile, particularly when reacting with less electrophilic partners like aldehydes.[11] The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the cycloaddition.
The stability of these dienes is also a critical factor. The high reactivity of Rawal's diene makes it more prone to degradation through hydrolysis and oxidation.[6][12][14] This necessitates careful handling and storage under an inert atmosphere at low temperatures to maintain its purity and reactivity.[6][14] this compound and Danishefsky's diene, while also requiring cold storage, are generally more robust.
Experimental Protocols: A Representative Workflow
The following is a generalized, representative protocol for a hetero-Diels-Alder reaction with an aldehyde, highlighting the key differences in procedure when using Danishefsky's diene versus Rawal's diene.
Reaction Scheme:
Caption: General workflow for the Diels-Alder reaction between a diene and an aldehyde.
Protocol 1: Hetero-Diels-Alder with Danishefsky's Diene (Lewis Acid Catalyzed)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 equiv) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Lewis Acid Addition: Add the Lewis acid catalyst (e.g., ZnCl₂, TiCl₄, or a chiral catalyst for asymmetric synthesis) (0.1 - 1.1 equiv) dropwise to the stirred solution.
-
Diene Addition: Add Danishefsky's diene (1.1 - 1.5 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Quenching: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired cycloadduct.
Protocol 2: Hetero-Diels-Alder with Rawal's Diene (Thermal)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv) and a suitable anhydrous solvent (e.g., toluene or tetrahydrofuran).
-
Diene Addition: At room temperature or a specified lower temperature, add Rawal's diene (1.1 - 1.5 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at the specified temperature (often room temperature or slightly elevated) and monitor its progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct. Note that the workup for reactions with Rawal's diene is often simpler due to the absence of a Lewis acid.
Cost-Benefit Analysis: Making the Right Choice
The selection of the optimal diene is a multifactorial decision that extends beyond just the initial reagent cost.
Cost:
-
This compound and Danishefsky's Diene: These are commercially available from multiple suppliers and are generally considered to be of moderate cost. For example, as of early 2026, 25g of Danishefsky's diene can be purchased for approximately
200 USD.150− -
Rawal's Diene: The synthesis of Rawal's diene is more involved, and its commercial availability is more limited, leading to a significantly higher purchase price. While recent developments have made kilogram-scale synthesis feasible, the cost per gram remains substantially higher than that of its counterparts.[6][10][12][14]
Benefit:
-
This compound and Danishefsky's Diene: The primary benefits of these dienes are their ready availability, moderate cost, and well-established reactivity profiles. They are reliable workhorses for a wide range of Diels-Alder reactions, particularly when the use of a Lewis acid is not a concern.
-
Rawal's Diene: The standout benefit of Rawal's diene is its exceptional reactivity, which translates to several practical advantages:
-
Milder Reaction Conditions: The ability to perform reactions at or below room temperature and without Lewis acids is highly advantageous for substrates that are sensitive to acid or high temperatures.[5][10][11]
-
Increased Scope: Rawal's diene can react with less reactive dienophiles that may not be suitable partners for other dienes.[11]
-
Simplified Workup: The elimination of a Lewis acid catalyst simplifies the reaction workup and purification, potentially saving time and materials.
-
Higher Yields: In many cases, Rawal's diene provides higher yields of the desired cycloadduct compared to other dienes under optimized conditions.[11]
-
The Verdict:
-
For routine Diels-Alder reactions with robust substrates where the use of a Lewis acid is acceptable, This compound and Danishefsky's diene offer a cost-effective and reliable solution.
-
For syntheses involving acid-sensitive substrates, unreactive dienophiles, or where operational simplicity and high yields are paramount, the higher initial cost of Rawal's diene can be justified by its superior performance and the potential for savings in downstream processing and overall project timeline. The recent improvements in its scalability suggest that its accessibility will likely increase, potentially leading to a more competitive cost in the future.[6][10][12][14]
Conclusion
The choice between this compound, Danishefsky's diene, and Rawal's diene is a strategic decision that should be made on a case-by-case basis. While the first two are dependable and economical choices for a broad range of applications, the exceptional reactivity of Rawal's diene opens up new possibilities for challenging transformations and can provide significant advantages in terms of efficiency and substrate scope. By carefully considering the factors outlined in this guide, researchers can select the most appropriate diene to achieve their synthetic goals in a timely and cost-effective manner.
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Danishefsky's diene | CAS#:59414-23-2 | Chemsrc [chemsrc.com]
- 5. Bringing Rawal’s diene for broad synthetic applications: Scalable synthesis, stability, and utility in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. alchetron.com [alchetron.com]
- 9. Rawal’s diene - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene 95 54125-02-9 [sigmaaldrich.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Trimethylsiloxy)-1,3-butadiene
This guide provides essential safety and logistical information for the proper disposal of 2-(trimethylsiloxy)-1,3-butadiene (CAS No. 38053-91-7). As a highly flammable and reactive organosilane compound, its handling and disposal demand rigorous adherence to established protocols to ensure the safety of laboratory personnel and environmental protection. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent.
Executive Summary: Core Hazards and Disposal Principles
This compound is a valuable synthetic intermediate, but its utility is matched by significant hazards. It is a highly flammable liquid and vapor with a low flash point, necessitating strict control of ignition sources[1][2]. The most critical chemical characteristic governing its handling is its reactivity with water.
The Central Causality: This compound reacts with water and atmospheric moisture in a hydrolysis reaction, liberating highly toxic and volatile methyl vinyl ketone (MVK)[3]. MVK is a potent lachrymator and is toxic if ingested, inhaled, or absorbed through the skin[3]. Consequently, all handling and disposal procedures are designed to prevent unintended hydrolysis and manage waste in a controlled manner. The universally recommended disposal method for this chemical is incineration by a licensed hazardous waste management facility[1][3]. Do not attempt to dispose of this chemical down the sewer or treat it with aqueous solutions without a thorough understanding of the risks and appropriate containment.
Mandatory Personal Protective Equipment (PPE) and Handling
Before handling or preparing for disposal, ensure the following engineering controls and PPE are in place. The causality behind these requirements is the compound's flammability, potential for severe eye damage, and delayed skin irritation[3].
-
Ventilation: All handling must occur within a certified chemical fume hood with sufficient local exhaust to prevent vapor accumulation[3].
-
Eye and Face Protection: Chemical safety goggles are mandatory. Do not wear contact lenses, as they can trap vapors and hinder flushing in case of a splash[1][3].
-
Hand Protection: Use neoprene or nitrile rubber gloves. Butyl rubber may also be suitable. Ensure gloves are rated for protection against flammable liquids and organosilanes[1][3].
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required.
-
Respiratory Protection: If there is a risk of exposure exceeding established limits or a failure in ventilation, a NIOSH-certified respirator with an organic vapor cartridge is necessary[1][3].
-
Static Prevention: Ground and bond all containers and receiving equipment during transfer to prevent static discharge, which can serve as an ignition source[1][3][4]. Use only non-sparking tools[1][4].
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible[1][3].
Managing Spills: Immediate Containment and Cleanup
Accidental spills must be treated as a hazardous situation requiring immediate and deliberate action.
Step-by-Step Spill Protocol:
-
Alert Personnel and Eliminate Ignition Sources: Immediately notify others in the area. Turn off all nearby equipment, hot plates, and open flames[1].
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity[1].
-
Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2.
-
Contain the Spill: Cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite, clay, or dry sand[3]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Using non-sparking tools, carefully scoop the contaminated absorbent into a designated, sealable, and properly labeled hazardous waste container[1][3][4].
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with an organic solvent (e.g., acetone), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.
-
Package for Disposal: Seal the waste container, label it clearly as "Hazardous Waste: this compound contaminated debris," and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
Primary Disposal Pathway for Unused and Waste Material
The following procedure outlines the standard and safest method for disposing of bulk quantities of expired, unused, or waste this compound.
Step 4.1: Waste Segregation and Collection
The fundamental principle of chemical waste management is proper segregation. This compound must be collected as a flammable organic liquid.
-
Dedicated Waste Container: Use a clean, dry, and chemically compatible container that can be securely sealed. The container must be properly grounded[3].
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, irritant)[1].
-
Incompatibility: Do NOT mix this waste with the following:
Step 4.2: Arranging for Professional Disposal
Laboratory personnel should not attempt to neutralize or treat this chemical waste. The established and regulated procedure is to transfer it to a qualified third party.
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Store the sealed and labeled waste container in a cool, designated satellite accumulation area away from heat and ignition sources while awaiting pickup[4][5]. The recommended storage temperature is between 2-8°C[2][5].
Step 4.3: The Rationale for Incineration
The Safety Data Sheets for this compound explicitly recommend incineration as the primary disposal method[1][3]. High-temperature incineration in a permitted facility is the most effective technology because it:
-
Ensures the complete thermal destruction of the flammable organosilane.
-
Safely breaks down the hazardous hydrolysis product, methyl vinyl ketone, into less harmful combustion products like carbon dioxide and water[6].
-
Complies with federal and local environmental regulations for the disposal of toxic and flammable chemical waste[7][8].
Decontamination of Empty Containers
Residual vapors in "empty" containers are flammable and can hydrolyze upon contact with air[1]. Therefore, containers must be properly decontaminated before disposal or reuse.
-
Perform in a Fume Hood: Conduct all rinsing procedures inside a chemical fume hood.
-
Initial Rinse: Rinse the container three times with a small amount of a compatible organic solvent, such as acetone or heptane.
-
Collect Rinsate: Each rinse must be collected and added to your flammable hazardous waste container. Do not pour the rinsate down the drain.
-
Final Wash: After the solvent rinses, the container can be washed with soap and water.
-
Disposal: The decontaminated container can now be disposed of according to institutional guidelines for solid waste or glass recycling.
Procedural Flowchart for Disposal
The following diagram outlines the decision-making process for the safe management and disposal of this compound waste.
Caption: Decision workflow for handling and disposal of this compound.
Summary of Chemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 38053-91-7 | [1][3] |
| Molecular Formula | C₇H₁₄OSi | [2][3] |
| Molecular Weight | 142.27 g/mol | [3][9] |
| Appearance | Clear to straw-colored liquid | [2][3] |
| Boiling Point | 50-55°C @ 50 mmHg | [3] |
| Flash Point | 12°C (53.6°F) | [2] |
| Specific Gravity | 0.807 - 0.82 g/cm³ @ 20°C | [3] |
| Storage Temperature | 2-8°C (Refrigerated) | [2][5] |
| GHS Hazard Codes | H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation) | [1][5] |
| DOT Shipping Name | FLAMMABLE LIQUID, TOXIC N.O.S. (this compound) | [3] |
| Hazard Class | 3 (Subsidiary: 6.1) | [3] |
| UN Number | UN1992 | [2][3] |
References
- 1. gelest.com [gelest.com]
- 2. chembk.com [chembk.com]
- 3. gelest.com [gelest.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. deepseasilicone.com [deepseasilicone.com]
- 7. How can I safely dispose of these materials? [smooth-on.com]
- 8. 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 9. This compound | C7H14OSi | CID 554657 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Trimethylsiloxy)-1,3-butadiene
As a cornerstone reagent in modern organic synthesis, particularly in Diels-Alder reactions, 2-(Trimethylsiloxy)-1,3-butadiene offers immense utility. However, its potent reactivity is matched by significant handling hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the principles of risk mitigation and laboratory best practices. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each step is critical for ensuring personnel safety and experimental integrity.
Hazard Analysis: Understanding the Risks
This compound is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to skin and respiratory tract irritation[1][2]. The primary risks stem from its high volatility, flammability, and reactivity, particularly with moisture.
-
Flammability: With a flash point of just 12°C (54°F), this chemical poses a significant fire and explosion risk[2]. Vapors can form explosive mixtures with air and travel to an ignition source[1]. All work must be conducted away from open flames, sparks, and hot surfaces[3][4].
-
Reactivity: The compound reacts with water and moisture in the air, liberating flammable and irritating organic vapors[1][2]. This dictates the necessity for handling under an inert atmosphere and storing in tightly sealed containers. It is also incompatible with strong oxidizing agents, acids, and peroxides[1][2].
-
Health Hazards:
-
Eye Contact: Causes serious eye irritation. Vapors can be irritating, and direct liquid contact can lead to severe conjunctivitis[1][2].
-
Skin Contact: May cause skin irritation or contact dermatitis, with effects potentially delayed for several hours[2].
-
Inhalation: Inhaling vapors may irritate the respiratory tract, leading to symptoms like coughing, headache, and nausea[2].
-
Engineering and Administrative Controls: The First Line of Defense
Before selecting Personal Protective Equipment (PPE), a robust framework of engineering and administrative controls must be established. PPE is the last line of defense; it should never be the first or only one.
-
Ventilation: All handling of this compound must occur within a certified chemical fume hood to control vapor inhalation. Local exhaust ventilation is essential[2].
-
Ignition Source Control: Eliminate all potential ignition sources from the work area. This includes using only non-sparking tools and explosion-proof electrical equipment[1][3][5]. All containers and transfer equipment must be properly grounded and bonded to prevent static discharge[1][3][4].
-
Emergency Equipment: Ensure immediate access to a safety shower and an emergency eyewash station. Verify their functionality before beginning any work[1][2][5].
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and use of appropriate PPE are critical for preventing direct contact with this compound. The following table summarizes the minimum required PPE for handling this reagent.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles | Provides a seal around the eyes to protect against splashes and vapors. Contact lenses should not be worn as they can trap vapors against the eye[1][2]. A face shield should be worn over goggles when handling larger quantities (>100 mL). |
| Hands | Nitrile or Neoprene Gloves | These materials provide adequate resistance to the chemical. Always double-glove. Inspect gloves for any signs of degradation or puncture before use. Promptly remove and replace gloves if contamination occurs[1][2]. |
| Body | Flame-Resistant Laboratory Coat | A standard cotton lab coat is insufficient due to the high flammability of the reagent. A flame-resistant (FR) coat must be worn and kept fully buttoned. |
| Respiratory | NIOSH-approved Respirator | A respirator is required when engineering controls are insufficient or during a large spill. A NIOSH-certified respirator with organic vapor (black cartridge) is recommended[1]. |
PPE Selection Workflow
The decision to upgrade PPE levels depends on the scale and nature of the procedure. The following workflow provides a logical guide for this process.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation: Clear the fume hood of all unnecessary items. Ensure all required equipment, including inert gas lines, non-sparking tools, and waste containers, are present. Ground all equipment.
-
Donning PPE: Don PPE in the following order: FR lab coat, chemical goggles, face shield (if needed), and finally, a double layer of nitrile or neoprene gloves.
-
Inerting: Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).
-
Dispensing: Transfer the required amount of this compound via a syringe or cannula under a positive pressure of inert gas.
-
Post-Reaction: Quench any unreacted reagent carefully according to your specific experimental protocol.
-
Doffing PPE: Remove PPE slowly and deliberately, avoiding self-contamination. Remove gloves first, followed by the lab coat, face shield, and goggles. Wash hands thoroughly with soap and water.
Emergency Procedures
-
Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent like vermiculite or clay[2]. Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency personnel. Do not attempt to clean up a large spill without appropriate respiratory protection[1].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention[1][2].
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water. Wash with soap and water. Seek medical attention if irritation develops[1][2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[2].
Waste Disposal
All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled flammable liquid waste container. Do not mix with other waste streams[6].
-
Solid Waste: Contaminated items (gloves, absorbent, etc.) should be placed in a sealed, labeled container.
-
Disposal Method: The recommended disposal method is incineration by a licensed waste disposal facility[1][2]. Do not dispose of waste into sewers[1]. Handle empty containers with care as they may contain flammable residual vapors[1].
By adhering to these rigorous safety protocols, researchers can confidently and safely leverage the synthetic power of this compound, ensuring a secure laboratory environment for all.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
